Pik-75
Description
PIK-75 is a preferential p110 alpha/gamma PI3K inhibitor.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3/b19-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHCAAFKVUWAFI-DJKKODMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C/C2=CN=C3N2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945619-31-8 | |
| Record name | PIK-75 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945619318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIK-75 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17047 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PIK-75 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9058I8S63D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pik-75: A Multifaceted Kinase Inhibitor Targeting Cancer Cell Proliferation and Survival
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pik-75 is a potent small molecule inhibitor with a complex mechanism of action that extends beyond its initial characterization as a selective phosphatidylinositol 3-kinase (PI3K) p110α inhibitor. Emerging research has unveiled its ability to target additional critical cellular kinases, including cyclin-dependent kinase 9 (CDK9) and DNA-dependent protein kinase (DNA-PK). This multi-targeted profile underlies its efficacy in inducing apoptosis, inhibiting cell proliferation, and overcoming therapeutic resistance in various cancer models. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its impact on key signaling pathways, summarizing quantitative data, and outlining protocols for key experimental validations.
Core Mechanism of Action: A Multi-Pronged Attack on Cancer Cell Signaling
This compound exerts its anti-cancer effects through the inhibition of several key kinases that are crucial for cancer cell growth, proliferation, and survival.
Inhibition of the PI3K/Akt Signaling Pathway
The primary and most well-characterized mechanism of action of this compound is the potent and selective inhibition of the p110α isoform of phosphoinositide 3-kinase (PI3Kα)[1][2][3]. PI3Kα is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in a wide range of human cancers due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN[4].
By inhibiting PI3Kα, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3)[2]. The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt[3][5]. The subsequent decrease in phosphorylated Akt (p-Akt) disrupts a cascade of downstream signaling events that promote cell survival, proliferation, and growth[3][6][7]. This inhibition of the PI3K/Akt pathway ultimately leads to cell cycle arrest and the induction of apoptosis[3][7][8].
Dual Inhibition of CDK9 and Transcriptional Regulation
Recent studies have identified this compound as a dual inhibitor of both PI3K and cyclin-dependent kinase 9 (CDK9)[6][9]. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a critical role in regulating transcription by phosphorylating the C-terminal domain of RNA polymerase II.
The inhibition of CDK9 by this compound leads to a rapid decrease in the transcription of short-lived anti-apoptotic proteins, most notably myeloid cell leukemia-1 (Mcl-1)[6][9]. Mcl-1 is a crucial survival factor in many cancer types, and its downregulation is a key contributor to the apoptotic effects of this compound[6]. This dual-targeting mechanism provides a synergistic anti-cancer effect, as both the PI3K/Akt and the CDK9/Mcl-1 axes are critical for cancer cell survival.
Potent Inhibition of DNA-PK
This compound has also been shown to be a potent inhibitor of the DNA-dependent protein kinase (DNA-PK)[1]. DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. While the direct contribution of DNA-PK inhibition to the overall anti-cancer efficacy of this compound is still under investigation, it suggests a potential role for this compound in sensitizing cancer cells to DNA-damaging agents.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against various kinase isoforms and its cytotoxic effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| PI3K p110α | 5.8 | [1] |
| PI3K p110β | 1300 | [1] |
| PI3K p110γ | 76 | [1][2] |
| PI3K p110δ | 510 | [1] |
| DNA-PK | 2 | [1] |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Mino | Mantle Cell Lymphoma | 3.82 | [10] |
| Mino-Re (Venetoclax-resistant) | Mantle Cell Lymphoma | 1.50 | [10] |
| Rec-1 | Mantle Cell Lymphoma | 6.09 | [10] |
| Rec1-Re (Venetoclax-resistant) | Mantle Cell Lymphoma | 10.90 | [10] |
| Maver-1 | Mantle Cell Lymphoma | 7.15 | [10] |
| Granta519 | Mantle Cell Lymphoma | 17.19 | [10] |
| JeKo-1 | Mantle Cell Lymphoma | 9.56 | [10] |
| Z-138 | Mantle Cell Lymphoma | 8.09 | [10] |
| SKOV-3 | Ovarian Cancer | Not specified, but 0.4-fold decrease with targeted nanosuspension | [11] |
| CHO-IR | N/A (Insulin Receptor Overexpressing) | 78 (for insulin-induced PKB phosphorylation) | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for evaluating its anti-cancer activity.
Caption: this compound inhibits PI3Kα, blocking Akt activation and promoting apoptosis.
Caption: this compound inhibits CDK9, leading to reduced Mcl-1 and induction of apoptosis.
Caption: A typical workflow to assess the anti-cancer effects of this compound.
Detailed Methodologies for Key Experiments
The following sections provide detailed protocols for key experiments commonly used to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is for quantifying the induction of apoptosis by this compound.
-
Cell Treatment: Treat cancer cells with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation levels following this compound treatment.
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, Mcl-1, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-Akt or Mcl-1).
Overcoming Therapeutic Resistance
A significant application of this compound in oncology is its ability to overcome resistance to other targeted therapies. For instance, in mantle cell lymphoma, this compound has been shown to overcome resistance to the BCL-2 inhibitor venetoclax[6][10]. The mechanism underlying this effect is the this compound-mediated downregulation of Mcl-1, which is often upregulated in venetoclax-resistant cells and provides a bypass survival signal[6].
Conclusion and Future Directions
This compound is a promising anti-cancer agent with a unique multi-targeting mechanism of action. Its ability to simultaneously inhibit the PI3K/Akt pathway and the CDK9/Mcl-1 axis provides a powerful and synergistic approach to inducing cancer cell death. Furthermore, its potent activity against DNA-PK suggests potential for combination therapies with DNA-damaging agents. While its clinical development has been hampered by poor pharmacokinetic properties, the mechanistic insights gained from studying this compound provide a strong rationale for the development of next-generation inhibitors with similar multi-targeting profiles and improved drug-like properties. Future research should focus on further elucidating the interplay between its various targets and exploring rational combination strategies to maximize its therapeutic potential in a clinical setting.
References
- 1. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. researchgate.net [researchgate.net]
Pik-75: A Technical Guide to its Downstream Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pik-75 is a potent and versatile kinase inhibitor that has garnered significant interest in cancer research. Initially identified as a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), subsequent studies have revealed a more complex and multifaceted mechanism of action. This compound also potently targets DNA-dependent protein kinase (DNA-PK) and several cyclin-dependent kinases (CDKs), leading to a cascade of downstream effects that culminate in cell cycle arrest and robust apoptosis. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound, presents quantitative data on its target inhibition, details relevant experimental methodologies, and visualizes its mechanisms of action through signaling diagrams.
Target Profile and Inhibitory Potency
This compound exhibits a unique inhibitory profile, targeting several key kinases involved in cell survival, proliferation, and DNA repair. Its primary targets include the p110α isoform of PI3K and DNA-PK, with significant activity against other PI3K isoforms and transcriptional kinases.[1][2][3] The inhibitory concentrations (IC50) and binding affinities (Ki) against various targets are summarized below.
| Target | IC50 Value | Ki Value | Notes |
| PI3K p110α | 5.8 nM[1][2][3] | 36 nM (noncompetitive w.r.t ATP), 2.3 nM (competitive w.r.t. PI)[1] | Over 200-fold more potent against p110α than p110β.[1][2] |
| PI3K p110β | 1300 nM (1.3 µM)[1][2] | - | |
| PI3K p110γ | 76 nM[1][2][3] | - | |
| PI3K p110δ | 510 nM[1][2] | - | |
| DNA-PK | 2 nM[1][2][3] | - | Potent inhibition observed in cell-free assays.[1] |
| mTORC1 / mTORC2 | ~1 µM / ~10 µM[2] | - | Significantly less potent compared to primary targets. |
| CDK9 | - | 4.1 nM[4] | High-affinity binding to the ATP binding pocket.[4] |
| CDK7 | - | 2.5 nM[4] | High-affinity binding to the ATP binding pocket.[4] |
| CDK1 / CDK2 | - | - | This compound can block CDK1 and CDK2; however, its affinity for CDK2 is about 100-fold lower than for CDK9.[4][5] |
| p38γ | ~340-420 nM[6] | - | Identified as a target in cutaneous T-cell lymphoma.[6] |
| hsVPS34 | 2.6 µM[2] | - | |
| ATM / ATR | 2.3 µM / 21 µM[2] | - |
Core Signaling Pathways
This compound's potent anti-cancer effects stem from its ability to simultaneously disrupt multiple, often independent, pro-survival signaling pathways.
Inhibition of the PI3K/Akt Signaling Cascade
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival.[7][8][9] As a potent p110α inhibitor, this compound effectively blocks this pathway at a crucial upstream node.[10]
Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (3,4)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B, PKB). This compound's inhibition of p110α prevents the production of PIP3, thereby blocking the phosphorylation and activation of Akt on key residues such as Thr308 and Ser473.[2][10] This abrogation of Akt signaling is a cornerstone of this compound's mechanism, leading to reduced cell survival and proliferation.[10] In various cell lines, including CHO-IR cells, this compound blocks insulin-induced phosphorylation of Akt with an IC50 of 78 nM.[2][10]
Induction of Mitochondrial-Dependent Apoptosis
A key feature that distinguishes this compound from many other PI3K inhibitors is its profound ability to induce apoptosis, not just cell cycle arrest.[5][11] This pro-apoptotic activity is directly linked to its inhibition of the PI3K pathway and proceeds through the intrinsic, or mitochondrial-dependent, pathway.[5][11]
The apoptosis induced by this compound requires the pro-apoptotic protein Bax.[5] In glioma cells, siRNA-mediated knockdown of Bax increased resistance to this compound, and mouse embryonic fibroblasts deficient in Bax were also resistant to this compound-induced apoptosis.[5] This indicates that this compound triggers a signaling cascade that requires Bax to initiate mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in PARP cleavage and cell death.[11]
Dual Inhibition of PI3K and CDK9 for Mcl-1 Suppression
This compound's potent cytotoxicity is greatly enhanced by its "off-target" effects on transcriptional kinases, particularly CDK7 and CDK9.[12] These kinases are essential components of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II to promote transcriptional elongation.[13][14]
By inhibiting CDK7/9, this compound effectively stalls transcription, an effect that disproportionately impacts genes with short mRNA and protein half-lives.[12] A critical target in this context is the anti-apoptotic BCL-2 family member, Mcl-1.[12][14] this compound treatment leads to a rapid, transcription-dependent depletion of Mcl-1 protein.[12]
This dual-action mechanism is crucial. While PI3K/Akt inhibition primes the cell for apoptosis, the concurrent suppression of the key survival protein Mcl-1 removes a critical barrier to cell death.[4] This synthetic lethal interaction explains why this compound is a potent inducer of apoptosis where more selective PI3K inhibitors are merely cytostatic.[4][15][16] This mechanism is particularly effective in overcoming resistance to other drugs, such as the BCL-2 inhibitor venetoclax in mantle cell lymphoma.[15][16]
Detailed Experimental Methodologies
The characterization of this compound's downstream effects relies on a combination of biochemical and cell-based assays.
PI3K Enzyme Activity Assay (In Vitro)
This assay directly measures the catalytic activity of PI3K and its inhibition by compounds like this compound.
-
Principle: Measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a lipid substrate, phosphatidylinositol (PI).
-
Protocol:
-
Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 5 mM MgCl₂).[1]
-
Add the PI substrate (e.g., 180 µM) and the PI3K enzyme to the buffer.[1]
-
Add this compound at various concentrations (or a vehicle control, typically DMSO).[1]
-
Initiate the reaction by adding ATP (e.g., 100 µM) containing a spike of [γ-³²P]ATP.[1]
-
Incubate at room temperature for a defined period (e.g., 30 minutes).[1]
-
Stop the reaction by adding 1 M HCl.[1]
-
Extract the phosphorylated lipid product (PIP) using a chloroform/methanol mixture.[1]
-
Quantify the amount of ³²P incorporated into the lipid phase using liquid scintillation counting.[1]
-
Calculate the percent inhibition relative to the vehicle control to determine IC50 values.
-
Western Blotting for Pathway Analysis
Western blotting is essential for observing the phosphorylation status of key signaling proteins and the expression levels of apoptosis-related factors.
-
Principle: Uses specific antibodies to detect target proteins in cell lysates separated by size via gel electrophoresis.
-
Protocol:
-
Cell Treatment and Lysis: Treat cells (e.g., glioma cells, pancreatic cancer cells) with this compound at desired concentrations (e.g., 0.1-1 µM) for various time points (e.g., 6-24 hours).[5][11] Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against targets such as phospho-Akt (Ser473/Thr308), total Akt, cleaved caspase-3, PARP, Mcl-1, and a loading control (e.g., β-actin or GAPDH).[5][11][17]
-
Detection: Incubate with a species-appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful tool for quantifying apoptosis and analyzing cell cycle distribution in a cell population.
-
Principle: Cells are stained with fluorescent dyes that bind to DNA or markers of apoptosis and are then analyzed as they pass individually through a laser beam.
-
Apoptosis (Annexin V/PI Staining):
-
Treat cells with this compound as described above.
-
Harvest cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V (stains externalized phosphatidylserine in early apoptotic cells) and Propidium Iodide (PI, stains the DNA of late apoptotic/necrotic cells with compromised membranes).[11]
-
Analyze the stained cells on a flow cytometer to quantify viable, early apoptotic, late apoptotic, and necrotic populations.
-
-
Cell Cycle Analysis:
-
Treat and harvest cells as above.
-
Fix the cells in cold ethanol to permeabilize the membrane.
-
Treat with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI).[5]
-
Analyze on a flow cytometer. The DNA content will distinguish cells in the G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is also indicative of apoptotic cells with fragmented DNA.[5]
-
Conclusion
This compound is a multi-kinase inhibitor whose potent anti-cancer activity is derived from a synergistic attack on several key cellular pathways. Its primary inhibition of the PI3K/Akt pathway disrupts fundamental cell survival signals, while its concurrent inhibition of transcriptional kinases like CDK9 leads to the rapid depletion of critical anti-apoptotic proteins such as Mcl-1. This dual mechanism effectively lowers the threshold for apoptosis, making this compound a powerful tool for inducing cell death in cancer models. While its broad target profile and potential for toxicity have limited its clinical development, this compound remains an invaluable research tool for elucidating the complex interplay between cell signaling, transcription, and apoptosis, and for identifying novel synthetic lethal strategies in oncology.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SmallMolecules.com | this compound (50 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Inhibitory Effect of this compound on Inflammatory Mediator Response Induced by Hydrogen Peroxide in Feline Esophageal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Target of Pik-75: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pik-75 is a potent small molecule inhibitor that has garnered significant interest within the research community for its marked effects on cellular signaling pathways implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the cellular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Primary Cellular Targets
This compound is a dual inhibitor, primarily targeting two key cellular kinases:
-
Phosphoinositide 3-kinase (PI3K) p110α: this compound exhibits high potency and selectivity for the p110α isoform of PI3K, a central node in the PI3K/Akt/mTOR signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[1][2][3]
-
DNA-dependent protein kinase (DNA-PK): this compound is also a potent inhibitor of DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.[1][4][5]
Off-Target Profile
While highly potent against p110α and DNA-PK, this compound has been shown to inhibit other kinases, particularly at higher concentrations. A summary of its inhibitory activity against a panel of kinases is presented below.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against its primary targets and a selection of off-targets, as measured by the half-maximal inhibitory concentration (IC50).
| Target Kinase | IC50 (nM) | Reference(s) |
| Primary Targets | ||
| DNA-PK | 2 | [1][4][5] |
| PI3K p110α | 5.8 | [1][3][4] |
| PI3K Isoforms | ||
| PI3K p110γ | 76 | [1][4] |
| PI3K p110δ | 510 | [4] |
| PI3K p110β | 1300 | [1][4] |
| Other Kinases | ||
| PI3KC2β | ~1000 | [4] |
| mTORC1 | ~1000 | [4] |
| ATM | 2300 | [4] |
| hsVPS34 | 2600 | [4] |
| PI3KC2α | ~10000 | [4] |
| mTORC2 | ~10000 | [4] |
| ATR | 21000 | [4] |
| PI4KIIIβ | ~50000 | [4] |
Signaling Pathway Inhibition
This compound's inhibition of p110α leads to the downstream suppression of the PI3K/Akt signaling cascade. This is typically observed by a decrease in the phosphorylation of key signaling molecules such as Akt.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular targets and effects of this compound.
In Vitro Kinase Inhibition Assay (Generic Luminescent)
This protocol is a generalized procedure for determining the IC50 of this compound against a target kinase using a luminescent readout that measures ADP production.
Materials:
-
Purified recombinant kinase (e.g., p110α/p85α or DNA-PK)
-
Kinase-specific substrate (e.g., PIP2 for PI3K, synthetic peptide for DNA-PK)
-
ATP
-
This compound
-
Kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA for PI3K; 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT for DNA-PK)[6][7]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the appropriate kinase reaction buffer.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution (at 2x the final concentration) to each well.
-
Incubate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Western Blotting for Phospho-Akt (Ser473)
This protocol describes the detection of phosphorylated Akt at serine 473, a downstream marker of PI3K activity, in cell lysates following treatment with this compound.
Materials:
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit or Mouse anti-total Akt.
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle for the desired time.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (e.g., at a 1:1000 dilution in 5% BSA in TBST) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. The principle is that ligand binding can stabilize a target protein against thermal denaturation.
Materials:
-
Cultured cells
-
This compound
-
PBS supplemented with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Ultracentrifuge or high-speed microcentrifuge
-
Reagents for protein quantification and detection (e.g., Western blotting materials)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) under normal culture conditions.
-
Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C.
-
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Quantify the amount of the target protein (e.g., p110α or DNA-PK) remaining in the soluble fraction at each temperature using Western blotting or another sensitive protein detection method.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Conclusion
This compound is a potent dual inhibitor of PI3K p110α and DNA-PK. Its high affinity for these targets leads to significant downstream effects on cell signaling and DNA repair pathways. The experimental protocols provided in this guide offer a framework for researchers to investigate the cellular mechanisms of this compound and similar kinase inhibitors. A thorough understanding of its target profile is essential for the rational design of future studies and the potential therapeutic application of this compound.
References
Pik-75: A Multi-Kinase Inhibitor Driving Apoptosis and Cell Cycle Arrest
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pik-75 is a potent, cell-permeable kinase inhibitor that has garnered significant interest in oncology research. Initially identified as a highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), subsequent studies have revealed its multi-targeted nature, with profound inhibitory effects on DNA-dependent protein kinase (DNA-PK) and key transcriptional cyclin-dependent kinases (CDKs). This dual-action mechanism distinguishes this compound from many other PI3K inhibitors, enabling it to induce robust apoptosis and cell cycle arrest in a wide range of cancer cell lines rather than merely halting proliferation.[1] This guide provides an in-depth technical overview of this compound's mechanism of action, its specific roles in apoptosis and cell cycle regulation, and detailed experimental protocols for its study.
Mechanism of Action: A Multi-Pronged Attack
The efficacy of this compound stems from its ability to simultaneously inhibit multiple critical signaling nodes that govern cell survival, proliferation, and DNA repair.
-
PI3K Pathway Inhibition : this compound is a potent inhibitor of Class IA PI3Ks, displaying remarkable selectivity for the p110α isoform with an IC50 of 5.8 nM.[2][3] It is over 200-fold more selective for p110α than for p110β (IC50 = 1.3 µM).[3] By inhibiting p110α, this compound blocks the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. This prevents the activation of downstream effectors, most notably the serine/threonine kinase Akt (Protein Kinase B), a central mediator of cell survival, growth, and proliferation.[4] Inhibition of Akt phosphorylation is a hallmark of this compound activity in cells.[1][4]
-
DNA-PK Inhibition : Beyond its effects on PI3K, this compound is an exceptionally potent inhibitor of DNA-PK, with an IC50 of 2 nM.[2][3][5] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Its inhibition can lead to the accumulation of DNA damage and contribute to cell death.
-
Transcriptional Inhibition via CDK7/CDK9 : A key discovery that explains the potent apoptotic effect of this compound is its inhibition of the transcriptional kinases CDK7 and CDK9.[6][7] CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II to promote transcriptional elongation of many genes, including those encoding short-lived survival proteins.[7] By inhibiting CDK9, this compound blocks the transcription of critical anti-apoptotic genes, most notably MCL-1.[6][8] This mechanism is distinct from most other PI3K inhibitors and is a primary driver of its pro-apoptotic activity.[6]
Role in Apoptosis
Unlike many PI3K inhibitors that are primarily cytostatic, this compound is a potent inducer of apoptosis.[1][9] This is achieved through a synergistic blockade of pro-survival signaling and transcriptional maintenance of anti-apoptotic proteins.
The apoptotic cascade initiated by this compound involves:
-
Inhibition of Akt Survival Signaling : By blocking the PI3K/Akt pathway, this compound deactivates a primary pro-survival signal, sensitizing the cell to apoptotic stimuli.[4][10]
-
Transcriptional Repression of Mcl-1 : The inhibition of CDK9 by this compound leads to a rapid decrease in the transcription of the MCL-1 gene.[6][8] Because the Mcl-1 protein has a very short half-life, this transcriptional blockade results in the swift depletion of cellular Mcl-1 levels.
-
Activation of the Intrinsic Apoptotic Pathway : Mcl-1 is a critical anti-apoptotic protein of the Bcl-2 family that sequesters pro-apoptotic proteins like Bak. The loss of Mcl-1 liberates these proteins, leading to the activation of the mitochondrial (intrinsic) pathway of apoptosis.[6][8] This process is dependent on the pro-apoptotic effector protein Bax.[1][11]
-
Caspase Activation : Activation of the mitochondrial pathway leads to the release of cytochrome c, formation of the apoptosome, and subsequent activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.[8][12][13] This is evidenced by the detection of cleaved caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP) in this compound-treated cells.[1][8]
Role in the Cell Cycle
In addition to inducing apoptosis, this compound impacts cell cycle progression. The most consistently reported effect is an arrest in the G2/M phase of the cell cycle.[1][14] This effect is observed in various cancer cell lines, including malignant glioma.[1][14]
While the precise mechanism for G2/M arrest is not fully elucidated, it is likely a consequence of its multi-kinase inhibition profile:
-
PI3K/Akt Inhibition : The PI3K/Akt pathway is known to influence cell cycle progression. While its inhibition is often linked to G1 arrest, it also plays roles in G2/M transition.[15]
-
CDK Inhibition : Direct or indirect inhibition of cyclin-dependent kinases that govern the G2/M checkpoint (e.g., CDK1) could be a contributing factor. The inhibition of CDK7, the CDK-activating kinase (CAK), by this compound could lead to reduced activity of multiple CDKs, including those required for mitosis.[7]
-
DNA Damage Response : By inhibiting DNA-PK, this compound can impair DNA repair, which may trigger a DNA damage checkpoint in G2, preventing cells from entering mitosis with damaged chromosomes.
In some contexts, a G1 arrest or an increase in the sub-G1 fraction (indicative of apoptotic cells) is also observed, which is consistent with the general effects of PI3K pathway blockade.[1][15]
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory and cytotoxic effects of this compound.
Table 1: Inhibitory Activity (IC50) of this compound against Kinase Targets
| Target Kinase | IC50 Value (nM) | Reference |
|---|---|---|
| DNA-PK | 2 | [2][3][5] |
| PI3K p110α | 5.8 | [2][3] |
| PI3K p110γ | 76 | [2][3] |
| PI3K p110δ | 510 | [3] |
| PI3K p110β | 1300 | [2][3] |
| mTORC1 | ~1000 | [3] |
| ATM | 2300 |[3] |
Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| MV4-11 | Acute Myeloid Leukemia | Cytotoxicity | 0.003 | [2] |
| NZOV9 | Ovarian Cancer | Proliferation | 0.066 | [2] |
| NZB5 | Ovarian Cancer | Proliferation | 0.069 |[2] |
Table 3: Summary of this compound Effects on Apoptosis and Cell Cycle Markers
| Cellular Process | Marker/Event | Observed Effect | Reference |
|---|---|---|---|
| Apoptosis | Cleaved Caspase-3 | Increased | [8] |
| Apoptosis | Cleaved PARP | Increased | [1][8] |
| Apoptosis | Annexin V Staining | Increased | [1][16] |
| Apoptosis | Mcl-1 Protein Level | Decreased | [6][8] |
| Cell Signaling | Akt Phosphorylation | Decreased | [1][3][4] |
| Cell Cycle | Sub-G1 Population | Increased | [1] |
| Cell Cycle | G2/M Population | Increased (Arrest) |[1][14] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for studying this compound. Note: These are representative protocols and may require optimization for specific cell lines and experimental conditions.
1. PI3K Enzyme Activity Assay This protocol is based on a method for determining PI3K kinase activity using a radioactive substrate.[2]
-
Reaction Buffer : 20 mM HEPES (pH 7.5), 5 mM MgCl₂.
-
Substrates : 180 µM Phosphatidylinositol (PI) and 100 µM ATP containing 2.5 µCi of [γ-³²P]ATP.
-
Procedure :
-
Prepare a reaction mix containing the reaction buffer, PI, and the PI3K enzyme source.
-
Add varying concentrations of this compound (dissolved in DMSO) or DMSO vehicle control.
-
Initiate the reaction by adding the ATP substrate mix.
-
Incubate for 30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Extract phospholipids using 100 µL of chloroform/methanol (1:1 v/v).
-
Separate the organic phase and quantify the incorporated ³²P using liquid scintillation counting.
-
2. Cell Cycle Analysis by Propidium Iodide (PI) Staining This protocol is used to determine the distribution of cells in different phases of the cell cycle.[1]
-
Materials : 70% ethanol (ice-cold), PBS, RNase A, Propidium Iodide (PI) staining solution.
-
Procedure :
-
Seed cells and treat with this compound or DMSO for the desired duration (e.g., 24 hours).
-
Harvest cells (including floating cells) and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. The G1, S, and G2/M populations are quantified based on their fluorescence intensity.
-
3. Apoptosis Detection by Annexin V/PI Staining This is a standard method to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[1][16]
-
Materials : Annexin V-FITC (or other fluorophore), Propidium Iodide (PI), Annexin V Binding Buffer.
-
Procedure :
-
Treat cells with this compound or DMSO for the desired time.
-
Harvest all cells (adherent and floating) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze immediately by flow cytometry.
-
Interpretation: Viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+).
-
4. Western Blot Analysis This protocol is used to detect changes in protein levels and phosphorylation status.
-
Procedure :
-
Treat cells with this compound for the specified time, then lyse them in RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-Mcl-1, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
This compound is a powerful investigational compound whose mode of action extends beyond simple PI3K inhibition. Its ability to co-inhibit PI3K, DNA-PK, and the transcriptional kinases CDK7/CDK9 creates a potent synthetic lethal effect in cancer cells. The dual blockade of the PI3K/Akt survival pathway and the CDK9-mediated transcription of the essential survival protein Mcl-1 is a key driver of its profound pro-apoptotic activity.[6][8] Furthermore, its induction of G2/M cell cycle arrest adds another layer to its anti-cancer profile.[1][14] These unique mechanistic properties make this compound a valuable tool for cancer research and a foundation for developing novel therapeutic strategies, particularly for overcoming resistance to other targeted agents like the BCL-2 inhibitor venetoclax.[8][10]
References
- 1. pnas.org [pnas.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. SmallMolecules.com | this compound (50 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Pik-75 chemical structure and properties
Introduction: Pik-75 is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), a family of lipid kinases crucial in regulating cellular processes such as growth, proliferation, survival, and motility.[1][2][3] Due to the frequent mutation and overactivation of the PI3K/AKT/mTOR pathway in human cancers, inhibitors targeting this pathway, particularly selective inhibitors like this compound, are of significant interest to researchers and drug development professionals.[1][3][4][5] This guide provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental methodologies associated with this compound.
Chemical Structure and Properties
This compound is an imidazopyridine compound.[1] It is commercially available as both a free base and a hydrochloride salt.[][7] The hydrochloride form is often used in experimental settings due to its solubility properties.[][8]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N'-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylidene]-N,2-dimethyl-5-nitrobenzenesulfonohydrazide | [] |
| Molecular Formula | C₁₆H₁₄BrN₅O₄S (Free Base) C₁₆H₁₄BrN₅O₄S.HCl (HCl Salt) | [1][7][9][10] |
| Molecular Weight | 452.28 g/mol (Free Base) 488.74 g/mol (HCl Salt) | [][8][9][10] |
| CAS Number | 372196-67-3 (Free Base) 372196-77-5 (HCl Salt) | [1][7] |
| Appearance | Solid | [2] |
| Melting Point | >156°C (decomposes) (HCl Salt) | |
| Solubility | Soluble in DMSO to 5 mM | |
| SMILES | Cc1ccc(cc1S(=O)(=O)N(C)/N=C/c2cnc3ccc(cn23)Br)--INVALID-LINK--[O-] | [10] |
| InChI Key | QTHCAAFKVUWAFI-DJKKODMXSA-N | [10] |
Biological Activity and Mechanism of Action
This compound is a highly selective inhibitor of the class IA PI3K catalytic subunit p110α.[1][2][8][11] Its mechanism of action is non-competitive with respect to ATP, but competitive with the lipid substrate, phosphatidylinositol (PI).[8] In addition to its potent activity against p110α, this compound also demonstrates significant inhibitory effects against DNA-dependent protein kinase (DNA-PK) and, to a lesser extent, other PI3K isoforms and related kinases.[][8][12] Recent studies have also identified it as a dual inhibitor of PI3K and cyclin-dependent kinase 9 (CDK9), which contributes to its pro-apoptotic effects by downregulating the anti-apoptotic protein MCL-1.[13][14]
The inhibition of p110α by this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][11] The reduction in PIP3 levels subsequently blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1][11] This blockade of the PI3K/Akt signaling cascade leads to the inhibition of cell proliferation, survival, and the induction of apoptosis in various cancer cell lines.[13][15]
Table 2: Inhibitory Profile of this compound Against Various Kinases
| Target Kinase | IC₅₀ (nM) | Kᵢ (nM) | Notes | Reference |
| p110α (PIK3CA) | 5.8 | 2.3 (vs. PI) 36 (vs. ATP) | Highly selective over other PI3K isoforms. | [8] |
| p110β (PIK3CB) | 1300 | - | Over 200-fold less potent than against p110α. | [1][8][12] |
| p110γ (PIK3CG) | 76 | - | [1][][8][12] | |
| p110δ (PIK3CD) | 510 | - | [8][12] | |
| DNA-PK | 2 | - | Potent inhibition. | [][8][12][16] |
| mTORC1 | ~1000 | - | [12] | |
| mTORC2 | ~10000 | - | [12] | |
| CDK9 | - | - | Identified as a key target for inducing apoptosis. | [13][14] |
| ATM | 2300 | - | [12] | |
| ATR | 21000 | - | [12] |
Signaling Pathway Analysis
This compound primarily exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell metabolism, growth, and survival.[4][17][18] Activation of this pathway typically begins with a growth factor binding to a receptor tyrosine kinase (RTK), leading to the recruitment and activation of PI3K.[17] Activated PI3K then phosphorylates PIP2 to generate the second messenger PIP3.[11] PIP3 recruits PDK1 and Akt to the cell membrane, resulting in Akt phosphorylation and activation.[17] Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), to promote protein synthesis, cell growth, and to inhibit apoptosis.[1][4][17]
Experimental Protocols
The following sections detail common experimental methodologies used to characterize the activity of this compound.
This assay is used to determine the inhibitory potency (IC₅₀) of this compound against specific kinase targets in a cell-free system.
Methodology:
-
Reaction Buffer Preparation: Prepare a buffer solution, typically containing 20 mM HEPES (pH 7.5) and 5 mM MgCl₂.[8]
-
Reaction Mixture: In a total volume of 50 μL, combine the kinase (e.g., purified p110α), the lipid substrate (180 μM phosphatidylinositol), and varying concentrations of this compound (dissolved in DMSO).[8]
-
Initiation: Start the kinase reaction by adding 100 μM ATP containing a radioactive tracer, such as [γ-³²P]ATP (2.5 μCi).[8]
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes.[8]
-
Termination: Stop the reaction by adding 50 μL of 1 M HCl.[8]
-
Extraction: Extract the phosphorylated lipid products using 100 μL of a chloroform/methanol (1:1 v/v) solution.[8]
-
Quantification: Separate the phases and measure the radioactivity in the organic phase using liquid scintillation counting.[8]
-
Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC₅₀ value by non-linear regression.
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells (e.g., human MV4-11 or MIA PaCa-2 cells) in 96-well plates and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).[8][12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[8]
-
Analysis: Normalize the absorbance values to untreated control cells to determine the percentage of cell viability and calculate the IC₅₀ value.
This technique is used to confirm that this compound inhibits the PI3K pathway within cells by measuring the phosphorylation status of its key downstream effector, Akt.
Methodology:
-
Cell Treatment: Culture cells (e.g., feline esophageal epithelial cells or human cancer cell lines) and treat them with this compound at various concentrations for a defined period. A stimulant, such as insulin or H₂O₂, may be used to activate the PI3K pathway.[19]
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or Thr308).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate with a primary antibody for total Akt as a loading control.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt, demonstrating a dose-dependent decrease with this compound treatment.[19]
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. onclive.com [onclive.com]
- 7. This compound free base Datasheet DC Chemicals [dcchemicals.com]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. GSRS [precision.fda.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. raybiotech.com [raybiotech.com]
- 17. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. The Inhibitory Effect of this compound on Inflammatory Mediator Response Induced by Hydrogen Peroxide in Feline Esophageal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Pik-75: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pik-75, an imidazo[1,2-a]pyridine derivative, emerged from early phosphoinositide 3-kinase (PI3K) inhibitor discovery programs as a potent, ATP-competitive inhibitor with notable selectivity for the p110α isoform. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, key experimental findings, and the methodologies employed in its characterization. Despite its promise in preclinical studies, challenges including off-target effects and poor in vivo stability ultimately precluded its clinical development. This document serves as a detailed resource for researchers in the fields of kinase inhibition and drug discovery, offering insights into the evolution of PI3K inhibitors and the multifaceted nature of small molecule drug development.
Discovery and Development History
The discovery of this compound is rooted in the broader effort to develop selective inhibitors of the PI3K family, particularly the p110α isoform (PIK3CA), which is frequently mutated in human cancers. Early work by Hayakawa et al. in 2007 led to the synthesis and biological evaluation of a series of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110α inhibitors. This research identified this compound as a lead compound with potent inhibitory activity.
Subsequent characterization, notably by Knight et al. in 2006, positioned this compound within a pharmacological map of the PI3K family, highlighting its selectivity for p110α. However, these studies also began to reveal a more complex pharmacological profile, including potent inhibition of the DNA-dependent protein kinase (DNA-PK). Further research uncovered that this compound also targets other kinases, including cyclin-dependent kinase 9 (CDK9), contributing to its cytotoxic effects. While this compound demonstrated efficacy in preclinical models of glioma and mantle cell lymphoma, its development was ultimately halted due to its broad target profile, overall toxicity, and lack of in vivo stability.
Mechanism of Action
This compound exerts its biological effects through the inhibition of multiple key signaling kinases.
2.1. PI3K Pathway Inhibition
The primary mechanism of action of this compound is the inhibition of the catalytic activity of PI3K, with a strong preference for the p110α isoform.[1][2] Phosphatidylinositol 3-kinases (PI3Ks) are a family of enzymes that phosphorylate the 3'-hydroxyl group of phosphoinositides, generating important second messengers such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] These second messengers recruit and activate downstream effectors, most notably the serine/threonine kinase Akt. The activation of Akt triggers a cascade of signaling events that promote cell survival, growth, and proliferation.
By inhibiting p110α, this compound blocks the production of PIP3, leading to a dose-dependent decrease in the phosphorylation and activation of Akt.[2][3] This disruption of the PI3K/Akt signaling pathway is a central component of this compound's anti-proliferative and pro-apoptotic effects.
2.2. Off-Target Effects
Beyond its effects on PI3K, this compound has been shown to potently inhibit other kinases, which contributes to its complex biological activity.
-
DNA-Dependent Protein Kinase (DNA-PK): this compound is a potent inhibitor of DNA-PK, a key enzyme in the non-homologous end-joining (NHEJ) pathway of DNA double-strand break repair.[1]
-
Cyclin-Dependent Kinase 9 (CDK9): this compound has been identified as a dual inhibitor of PI3K and CDK9.[4][5] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is crucial for the transcription of short-lived anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 by this compound leads to the downregulation of Mcl-1, promoting apoptosis.[6]
These off-target activities, particularly the dual inhibition of PI3K and CDK9, are thought to contribute to the potent induction of apoptosis observed with this compound treatment in various cancer cell lines.[4][7]
Quantitative Data Summary
The inhibitory activity of this compound against various kinases has been determined in numerous studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Reference |
| p110α | 5.8 | [1][2] |
| p110β | 1300 | [1][2] |
| p110γ | 76 | [1][2] |
| p110δ | 510 | [1] |
Table 2: In Vitro Inhibitory Activity of this compound against Other Kinases
| Kinase | IC50 (nM) | Reference |
| DNA-PK | 2 | [1] |
| CDK9 | - | [4][5] |
| mTOR | - | [2] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) | Reference |
| CHO-IR | Akt Phosphorylation | 78 | [3] |
| Mino (MCL) | Cell Viability | 1.5 - 10.9 | [4] |
| Rec-1 (MCL) | Cell Viability | 1.5 - 10.9 | [4] |
Key Experimental Protocols
4.1. PI3K Enzyme Activity Assay (Radioactive)
This protocol describes a method to determine the enzymatic activity of PI3K by measuring the incorporation of radioactive phosphate into a lipid substrate.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.de [promega.de]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vivo Efficacy of Pik-75 in Preclinical Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pik-75 is a potent, reversible inhibitor targeting the p110α isoform of phosphoinositide 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK), with IC50 values of 5.8 nM and 2 nM, respectively.[1][2] It also exhibits inhibitory activity against other PI3K isoforms like p110γ (IC50 = 76 nM) and CDK9.[2][3] Its mechanism of action centers on the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it a key therapeutic target.[4] this compound has demonstrated significant preclinical potential in various cancer models by inducing apoptosis and inhibiting tumor growth.[5][6] However, its clinical development has been hampered by factors such as limited stability and solubility.[5][6] This guide provides an in-depth summary of the in vivo efficacy of this compound in mouse models, focusing on quantitative outcomes and detailed experimental methodologies.
Core Mechanism of Action: PI3K Pathway Inhibition
This compound exerts its primary anti-cancer effects by inhibiting PI3K. This kinase, upon activation by upstream signals like receptor tyrosine kinases (RTKs), phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, including components of the mTOR complex 1 (mTORC1), which promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis. By blocking PI3K, this compound prevents the formation of PIP3, leading to the suppression of AKT activation and the attenuation of these downstream pro-survival signals.[7][8]
References
- 1. This compound | p110α inhibitor | CAS 372196-67-3 (free base) | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Encapsulation and Delivery of the Kinase Inhibitor this compound by Organic Core High-Density Lipoprotein-Like Nanoparticles Targeting Scavenger Receptor Class B Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Inhibitory Effect of this compound on Inflammatory Mediator Response Induced by Hydrogen Peroxide in Feline Esophageal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Pik-75: A Technical Guide for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pik-75 is a potent and selective small molecule inhibitor with significant utility in the field of inflammation research. Primarily known as a preferential inhibitor of the p110α and p110γ isoforms of phosphoinositide 3-kinase (PI3K), it serves as a critical tool for dissecting the roles of these specific isoforms in inflammatory signaling cascades.[1][2] Its ability to modulate key pathways involved in the production of pro-inflammatory mediators makes it a valuable compound for investigating the pathophysiology of inflammatory diseases and for the preclinical assessment of novel therapeutic strategies. This guide provides an in-depth overview of this compound, including its mechanism of action, impact on signaling pathways, quantitative data, and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its biological effects primarily by inhibiting the activity of Class IA PI3Ks, with a strong preference for the p110α isoform and a notable activity against the p110γ isoform.[1][3] It also demonstrates potent inhibition of DNA-dependent protein kinase (DNA-PK).[4][5] Mechanistically, this compound acts as a noncompetitive inhibitor with respect to ATP and a competitive inhibitor with respect to the lipid substrate, phosphatidylinositol (PI), for p110α.[4] This dual-specificity allows researchers to probe the distinct and overlapping roles of these kinases in cellular processes relevant to inflammation.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory activity of this compound has been quantified against various kinases. The half-maximal inhibitory concentrations (IC50) highlight its selectivity profile.
| Target Kinase | IC50 (nM) | Reference |
| PI3K p110α | 5.8 | [4][5] |
| PI3K p110γ | 76 | [4][5] |
| PI3K p110δ | 510 | [4][5] |
| PI3K p110β | 1300 (1.3 µM) | [4][5] |
| DNA-PK | 2 | [4][5] |
| mTORC1 | ~1000 (~1 µM) | [5] |
| hsVPS34 | 2600 (2.6 µM) | [5] |
| ATM | 2300 (2.3 µM) | [5] |
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory properties of this compound are predominantly mediated through its inhibition of the PI3K/Akt signaling pathway, a central regulator of immune cell function and inflammatory gene expression.
The PI3K/Akt/NF-κB Signaling Cascade
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate receptors that recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the cell membrane where it is phosphorylated and activated.
Activated Akt, in turn, phosphorylates and activates IκB kinase (IKK). IKK then phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and subsequent proteasomal degradation. The degradation of IκB releases the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, driving the expression of a wide array of pro-inflammatory mediators.[1][3]
This compound intervenes at the initial step of this cascade by inhibiting PI3K, thereby preventing the formation of PIP3. This leads to a dramatic suppression of downstream events, including Akt phosphorylation, IKK activation, and ultimately, NF-κB transcription.[1][3]
Downstream Consequences of PI3K Inhibition
By suppressing the NF-κB pathway, this compound effectively reduces the production and expression of multiple inflammatory molecules:
-
Pro-inflammatory Cytokines: Potently inhibits the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), and Interleukin-8 (IL-8).[1][3][6][7]
-
Endothelial Adhesion Molecules: Diminishes the induced expression of E-selectin, Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells.[1][3] This reduction impairs the ability of leukocytes to adhere to the endothelium, a critical step in the inflammatory response.
-
Cellular Adhesion: Blocks the adhesion of monocytes to endothelial cells.[1][3]
Experimental Protocols and Methodologies
This compound has been successfully employed in a variety of in vitro and in vivo models of inflammation. The following sections provide detailed methodologies for key experiments.
In Vitro Assays
This assay assesses the ability of this compound to inhibit the production of TNF-α and IL-6 from primary human monocytes stimulated with LPS.
-
Cell Isolation: Isolate human peripheral blood monocytes (PBMCs) from fresh heparinized blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend monocytes in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
This compound Treatment: Pre-treat monocytes with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control (e.g., 0.5% DMSO) for 1 hour at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Challenge the cells with an optimal concentration of LPS (e.g., 100 ng/mL) for 5 hours.[1]
-
Supernatant Collection: Centrifuge the plates to pellet the cells and collect the supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[1]
This method is used to confirm that this compound inhibits the PI3K pathway by measuring the phosphorylation status of its downstream target, Akt.
-
Cell Culture and Treatment: Culture an appropriate cell line (e.g., feline esophageal epithelial cells, HeLa cells) to 70-80% confluency. Serum-starve the cells for 4-6 hours.[6]
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for 1 hour.[6]
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 300 µM hydrogen peroxide for 6 hours, or insulin) to induce Akt phosphorylation.[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
In Vivo Models
This model evaluates the efficacy of this compound in a systemic acute inflammation setting.
-
Animals: Use male BALB/c mice (6-8 weeks old).
-
This compound Administration: Administer this compound orally by gavage at doses of 1, 10, 25, and 50 mg/kg. The vehicle can be a suspension in carboxymethylcellulose (CMC).[1]
-
LPS Challenge: One hour after this compound administration, inject mice intraperitoneally with a sub-lethal dose of LPS (e.g., 1 µg/g body weight).[8]
-
Blood Collection: At a specified time post-LPS injection (e.g., 3 hours), collect blood via cardiac puncture or retro-orbital bleeding.[8]
-
Cytokine Analysis: Prepare serum from the blood samples and measure the levels of TNF-α and IL-6 by ELISA.
This is a widely used model for inflammatory bowel disease (IBD) to assess the therapeutic potential of anti-inflammatory compounds.
-
Animals: Use C57BL/6 mice.
-
Induction of Colitis: Provide mice with drinking water containing 2.5-5% (w/v) DSS for 5-7 consecutive days to induce acute colitis.[9]
-
Therapeutic Regimen: Once colitis is established (e.g., from day 3 or 5), administer this compound orally daily at an effective dose determined from acute models.[1]
-
Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study (e.g., day 7-10), euthanize the mice.
-
Measure the length of the colon (colon shortening is a marker of inflammation).
-
Collect colon tissue for histological analysis (H&E staining) to score for inflammation severity and tissue damage.
-
Prepare colon tissue homogenates to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.
-
Conclusion
This compound is a powerful research tool for investigating inflammation. Its preferential inhibition of PI3K p110α and p110γ allows for the targeted interrogation of the PI3K/Akt/NF-κB signaling axis. By suppressing the production of key pro-inflammatory cytokines and adhesion molecules, this compound has demonstrated significant anti-inflammatory potential in both cellular and animal models. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies to further unravel the complexities of inflammatory diseases and explore novel therapeutic interventions.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mdpi.com [mdpi.com]
- 3. A preferential p110alpha/gamma PI3K inhibitor attenuates experimental inflammation by suppressing the production of proinflammatory mediators in a NF-kappaB-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibitory effect of this compound on inflammatory mediator response induced by hydrogen peroxide in feline esophageal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Inhibitory Effect of this compound on Inflammatory Mediator Response Induced by Hydrogen Peroxide in Feline Esophageal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. Immunology: Lipopolysaccharide (LPS) Challenge | Phenotypic Data Packages | Taconic Biosciences [taconic.com]
- 9. Acute murine colitis reduces colonic 5-aminosalicylic acid metabolism by regulation of N-acetyltransferase-2 - PMC [pmc.ncbi.nlm.nih.gov]
The Dual PI3K/CDK9 Inhibitor Pik-75: A Technical Guide for Overcoming Venetoclax Resistance in Mantle Cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pre-clinical investigation and mechanism of action of Pik-75 in the context of mantle cell lymphoma (MCL), with a particular focus on its efficacy in overcoming resistance to the BCL-2 inhibitor, venetoclax. The information presented herein is synthesized from key studies and is intended to provide a comprehensive resource for researchers in oncology and drug development.
Executive Summary
Mantle cell lymphoma is an aggressive B-cell non-Hodgkin lymphoma characterized by the t(11;14) translocation, leading to cyclin D1 overexpression. While targeted therapies like the BCL-2 inhibitor venetoclax have shown promise, acquired and intrinsic resistance remains a significant clinical challenge. Recent research has identified the dual phosphatidylinositol 3-kinase (PI3K) and cyclin-dependent kinase 9 (CDK9) inhibitor, this compound, as a potent agent capable of overcoming venetoclax resistance in MCL.[1][2][3] This is achieved through a multi-pronged mechanism that involves the suppression of the PI3K/AKT signaling pathway and the inhibition of MCL-1 expression.[1][2][3] This document details the quantitative efficacy of this compound, outlines the experimental protocols for its evaluation, and provides visual representations of its mechanism of action and the experimental workflows used in its study.
Quantitative Data: In Vitro Efficacy of this compound
The potency of this compound was evaluated across a panel of venetoclax-sensitive and -resistant mantle cell lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the significant cytotoxic effects of this compound, particularly in cells that have developed resistance to venetoclax.
Table 1: IC50 Values of Venetoclax and this compound in Mantle Cell Lymphoma Cell Lines
| Cell Line | Venetoclax IC50 (nM) | This compound IC50 (nM) | Cell Line Characteristics |
| Mino | 1.50 | 3.82 | Venetoclax-Sensitive |
| Mino-Re | >1000 | 1.50 | Venetoclax-Resistant |
| Rec-1 | 10.94 | 6.09 | Venetoclax-Sensitive |
| Rec1-Re | >1000 | 10.90 | Venetoclax-Resistant |
| Maver-1 | 2.92 | 7.15 | Venetoclax-Sensitive |
| Granta-519 | 5.76 | 17.19 | Venetoclax-Sensitive |
| JeKo-1 | 147.50 | 9.56 | Primarily Venetoclax-Resistant |
| Z-138 | 163.90 | 8.09 | Primarily Venetoclax-Resistant |
Data synthesized from a key study on this compound in mantle cell lymphoma.[1][4]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-lymphoma effects through the dual inhibition of PI3K and CDK9. This coordinated action effectively dismantles key survival pathways in MCL cells, particularly those that are hyperactivated in venetoclax-resistant models.
PI3K/AKT/MCL-1 Signaling Pathway and this compound Inhibition
The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. In venetoclax-resistant MCL, this pathway is often upregulated, leading to increased expression of the anti-apoptotic protein MCL-1. This compound targets two key nodes in this network:
-
PI3K Inhibition: By inhibiting PI3K, this compound prevents the phosphorylation and activation of AKT, a central kinase in the pathway. This dampens downstream pro-survival signals.
-
CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of short-lived proteins, including MCL-1. This compound's inhibition of CDK9 leads to a rapid decrease in MCL-1 mRNA and protein levels.
The synergistic effect of PI3K and CDK9 inhibition by this compound results in a potent pro-apoptotic signal, effectively bypassing the resistance to BCL-2 inhibition by venetoclax.
Caption: Mechanism of this compound action in Mantle Cell Lymphoma.
Experimental Protocols
This section details the key experimental methodologies for evaluating the efficacy and mechanism of action of this compound in mantle cell lymphoma.
Cell Lines and Culture
-
Cell Lines: A panel of human mantle cell lymphoma cell lines including Mino, Rec-1, Maver-1, Granta-519, JeKo-1, and Z-138 should be used.
-
Culture Conditions: Cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
Establishment of Venetoclax-Resistant Cell Lines
-
Dose Escalation: Venetoclax-sensitive cell lines (e.g., Mino and Rec-1) are cultured with gradually increasing concentrations of venetoclax over a period of 6-12 months.
-
Selection: The starting concentration should be at the IC50 of the parental cell line, with concentrations being doubled every 2-4 weeks as cells develop resistance.
-
Verification: Resistance should be confirmed by comparing the IC50 of the resistant sublines to the parental cells using a cell viability assay. Resistant cells should exhibit a significantly higher IC50 for venetoclax.
Cell Viability Assay
-
Cell Seeding: Plate MCL cells in 96-well plates at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Drug Treatment: Treat cells with a serial dilution of this compound, venetoclax, or a combination of both for 72 hours.
-
MTT or MTS Assay:
-
Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis: Calculate the IC50 values using a non-linear regression analysis of the dose-response curves.
Western Blot Analysis
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies against key proteins of the PI3K/AKT pathway (e.g., p-AKT, AKT, MCL-1, BCL-2, PARP, Caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 MCL cells (e.g., Mino-Re) into the flank of each mouse.
-
Tumor Growth and Treatment:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound (e.g., 2.5 mg/kg) intraperitoneally or orally according to the study design.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise tumors for downstream analysis (e.g., immunohistochemistry, western blotting).
-
Experimental and Logical Workflow
The evaluation of this compound in mantle cell lymphoma follows a logical progression from in vitro characterization to in vivo validation.
Caption: Experimental workflow for this compound evaluation in MCL.
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent for mantle cell lymphoma, particularly in cases of venetoclax resistance.[1][2][3] Its dual inhibitory action on PI3K and CDK9 provides a robust mechanism to overcome the survival advantages conferred by upregulated PI3K/AKT signaling and MCL-1 expression. The data and protocols presented in this guide offer a solid foundation for further pre-clinical and clinical investigation of this compound. Future studies should focus on optimizing dosing schedules, exploring combination therapies with other novel agents, and identifying predictive biomarkers to guide patient selection. The continued exploration of such targeted therapies holds the promise of improving outcomes for patients with this challenging malignancy.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 3. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
PIK-75 in Glioblastoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigational compound PIK-75 and its application in glioblastoma (GBM) research. Glioblastoma is the most aggressive form of primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to therapy.[1] The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently hyperactivated in GBM, making it a critical therapeutic target.[2][3][4][5] this compound, a potent inhibitor of the p110α isoform of PI3K, has been a valuable tool in preclinical studies to probe the vulnerabilities of this pathway in GBM.[1][6]
Mechanism of Action and Cellular Effects
This compound primarily functions as an inhibitor of the p110α catalytic subunit of Class IA PI3K.[1][6] This inhibition prevents the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-triphosphate (PIP3), a critical step in the activation of the downstream kinase Akt.[2][6] By blocking this pathway, this compound has been shown to suppress glioblastoma cell viability, migration, and invasion.[2][6][7][8]
Interestingly, some studies suggest that the high toxicity of this compound in glioblastoma cells may not be solely due to its inhibition of the PI3K/Akt pathway. It has been observed that this compound can also inhibit extracellular signal-regulated kinase (ERK), another crucial cell survival pathway in GBM. Furthermore, there is evidence of off-target effects, including the unexpected inhibition of DNA-dependent protein kinase (DNA-PK), which could contribute to its anti-cancer activity, particularly in the context of DNA damage and repair.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies of this compound in glioblastoma cell lines.
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Key Findings |
| U-87 MG | 0.09 | Dose-dependent inhibition of cell proliferation and Akt signaling. |
| T98G | Not specified, but effective at 100 nM[9] | Blocked cell growth in culture and in animal models.[9] |
| 4 GBM Cell Lines (unspecified) | 0.1 - 0.3 | Induced remarkable growth inhibition.[10] |
| SK-MG-17 (V344G PIK3CA mutant) | Not specified | No significant difference in sensitivity compared to PIK3CA wild-type cells.[11] |
| SK-MG-26 (H1047Y PIK3CA mutant) | Not specified | No significant difference in sensitivity compared to PIK3CA wild-type cells.[11] |
Table 2: Comparative IC50 Values of PI3K Isoform-Selective Inhibitors in U-87 MG Cells
| Inhibitor | Target Isoform(s) | IC50 (µM) |
| This compound | p110α[12] | 0.09 |
| TGX-221 | p110β | 484.82 |
| CAL-101 | p110δ | 39.11 |
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits the p110α subunit of PI3K, blocking downstream signaling.
General Experimental Workflow for In Vitro Analysis of this compound
This diagram outlines a typical experimental workflow for evaluating the effects of this compound on glioblastoma cells in a laboratory setting.
Caption: A typical workflow for assessing this compound's in vitro effects on GBM cells.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following methodologies are commonly employed in the study of this compound for glioblastoma.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Glioblastoma cells (e.g., U-87 MG, T98G) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period, typically 48 to 72 hours.
-
MTS Reagent Addition: The MTS reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control cells.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound for the desired time, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-Akt, total Akt, ERK, β-actin).
-
Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
Windowing: On embryonic day 3, a small window is made in the shell to expose the CAM.
-
Tumor Cell Implantation: A suspension of glioblastoma cells (e.g., T98G) is deposited onto the CAM.
-
Tumor Formation: The eggs are returned to the incubator to allow for tumor formation over several days.
-
Treatment: Once tumors are established, they are treated topically with this compound or a control solution daily for a defined period (e.g., four consecutive days).[11]
-
Tumor Measurement: Tumor size is measured before and after the treatment period.[11]
-
Analysis: The change in tumor volume is calculated to assess the in vivo efficacy of this compound.[11]
Conclusion
This compound has been instrumental as a research tool in demonstrating the therapeutic potential of targeting the p110α isoform of PI3K in glioblastoma. Its ability to inhibit cell proliferation, survival, and migration in preclinical models underscores the importance of the PI3K/Akt/mTOR pathway in this devastating disease. However, the off-target effects of this compound, including the inhibition of ERK and DNA-PK, highlight the need for more selective inhibitors in a clinical setting. Future research should continue to explore the complexities of PI3K signaling in glioblastoma and focus on the development of highly specific inhibitors with improved therapeutic windows.
References
- 1. d-nb.info [d-nb.info]
- 2. Targeting RTK-PI3K-mTOR Axis in Gliomas: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: current preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. frontiersin.org [frontiersin.org]
- 10. PIK3CB/p110β is a selective survival factor for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Class IA PI3K Isoforms Selectively Impairs Cell Growth, Survival, and Migration in Glioblastoma | PLOS One [journals.plos.org]
- 12. PI3K p110β isoform synergizes with JNK in the regulation of glioblastoma cell proliferation and migration through Akt and FAK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
PIK-75: A Dual Inhibitor of DNA-PK and PI3Kα for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PIK-75 is a potent and reversible dual inhibitor of DNA-dependent protein kinase (DNA-PK) and the p110α isoform of phosphoinositide 3-kinase (PI3K). Initially identified as a selective p110α inhibitor, subsequent research has revealed its significant activity against DNA-PK, a key enzyme in the DNA damage response (DDR) pathway. This dual inhibitory profile makes this compound a valuable tool for investigating the intricate crosstalk between cell signaling, DNA repair, and cellular responses to genotoxic stress. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its use in preclinical research.
Introduction
The DNA damage response and the PI3K/Akt signaling pathway are two critical cellular networks that are often dysregulated in cancer. DNA-PK, a serine/threonine protein kinase, plays a central role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. The PI3K/Akt pathway is a key regulator of cell growth, proliferation, survival, and metabolism. The discovery of small molecules that can modulate these pathways has been a major focus of cancer drug discovery.
This compound, an imidazo[1,2-a]pyridine derivative, has emerged as a significant research tool due to its potent inhibition of both DNA-PK and PI3Kα. This document serves as a technical resource for researchers, providing detailed information on the properties of this compound and methodologies for its application in laboratory settings.
Chemical and Physical Properties
This compound is a synthetic, cell-permeable compound. Its key properties are summarized in the table below.
| Property | Value |
| Chemical Name | 2-(2-Morpholinoacetamido)-8-(p-tolyl)imidazo[1,2-a]pyridine |
| Molecular Formula | C₁₆H₁₄BrN₅O₄S |
| Molecular Weight | 452.28 g/mol |
| CAS Number | 372196-67-3 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (to 5 mM) |
| Purity | >98% |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the kinase activity of both DNA-PK and PI3Kα.
Inhibition of the PI3K/Akt Signaling Pathway
This compound is a selective inhibitor of the p110α isoform of PI3K. It blocks the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[1] Inhibition of Akt phosphorylation prevents the activation of numerous downstream targets involved in cell survival and proliferation.[1]
Figure 1: this compound inhibition of the PI3K/Akt signaling pathway.
Inhibition of the DNA Damage Response Pathway
This compound is also a potent inhibitor of DNA-PK, a member of the PI3K-related kinase (PIKK) family.[2][3] In response to DNA double-strand breaks, DNA-PK is recruited to the damage site and initiates the NHEJ repair pathway. By inhibiting the kinase activity of DNA-PK, this compound prevents the phosphorylation of downstream targets, thereby impairing DNA repair.[4] This can lead to the accumulation of DNA damage and subsequent cell cycle arrest or apoptosis.[5]
Figure 2: this compound inhibition of the DNA-PK-mediated DNA damage response.
Quantitative Data
The inhibitory activity of this compound against various kinases has been determined in multiple studies. The following tables summarize the reported IC50 values.
Table 1: Inhibitory Activity of this compound against PI3K Isoforms
| Kinase | IC50 (nM) | Reference(s) |
| p110α | 5.8 | |
| p110β | 1300 | |
| p110γ | 76 | |
| p110δ | 510 | [6] |
Table 2: Inhibitory Activity of this compound against DNA-PK and Other Kinases
| Kinase | IC50 (nM) | Reference(s) |
| DNA-PK | 2 | [6] |
| mTOR | ~1000 | [6] |
| CDK9 | Potent Inhibition | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Kinase Assay for DNA-PK Inhibition
This protocol is adapted from commercially available luminescent kinase assay kits.[8][9]
Materials:
-
Purified DNA-PK enzyme
-
DNA-PK substrate peptide
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 96-well plate, add the DNA-PK enzyme to the kinase buffer.
-
Add the this compound dilutions or vehicle control (DMSO) to the wells containing the enzyme.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the DNA-PK substrate peptide and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[9]
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Molecular mechanisms involved in DNA repair in human cancers: An overview of PI3k/Akt signaling and PIKKs crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K pathway and DNA damage response as a therapeutic strategy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA-PK Kinase Enzyme System Application Note [worldwide.promega.com]
- 9. promega.com [promega.com]
Pik-75: An In-Depth Technical Guide to its Selectivity Profile Across PI3K Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of Pik-75, a potent phosphoinositide 3-kinase (PI3K) inhibitor, across the Class I PI3K isoforms (α, β, γ, and δ). This document includes quantitative data on its inhibitory activity, detailed experimental methodologies for assessing its potency, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Selectivity Profile
This compound exhibits a distinct selectivity profile, with a marked preference for the p110α isoform of PI3K. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the four Class I PI3K isoforms as determined in cell-free assays.
| PI3K Isoform | This compound IC50 (nM) | Fold Selectivity vs. PI3Kα |
| PI3Kα (p110α) | 5.8[1] | 1x |
| PI3Kβ (p110β) | 1300[1] | >200x[2] |
| PI3Kγ (p110γ) | 76[1] | 13x[2] |
| PI3Kδ (p110δ) | 510[1] | 88x[2] |
Note: IC50 values can vary slightly between different experimental setups and assay conditions.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of PI3K enzymes.[3] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), to the plasma membrane.[4][5] This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream substrates, driving various cellular responses.[4][6][7] this compound exerts its biological effects by inhibiting the catalytic activity of PI3K, thereby preventing the production of PIP3 and blocking the subsequent activation of Akt and its downstream effectors.[6][7]
Experimental Protocols
The following is a representative protocol for determining the in vitro inhibitory activity of this compound against PI3K isoforms using a radiometric kinase assay. This protocol is synthesized from established methodologies for PI3K inhibitor testing.[1][8]
3.1. Materials and Reagents
-
Purified, recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 5 mM MgCl2)
-
Phosphatidylinositol (PI) or Phosphatidylinositol 4,5-bisphosphate (PIP2) as substrate
-
Adenosine triphosphate (ATP), including [γ-³²P]ATP
-
1 M HCl
-
Phosphocellulose paper or other suitable separation matrix
-
Scintillation cocktail
-
Scintillation counter
3.2. Assay Procedure
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical final concentration range in the assay would span from low nanomolar to micromolar to determine the IC50 value.
-
Kinase Reaction Setup:
-
In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the lipid substrate (e.g., 180 µM PI), and the specific PI3K enzyme isoform.[1]
-
Add the diluted this compound or DMSO (for the control reaction).
-
Pre-incubate the mixture at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Start the reaction by adding a solution of ATP containing a known amount of [γ-³²P]ATP (e.g., final concentration of 100 µM ATP with 2.5 µCi of [γ-³²P]ATP).[1]
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).[1] The incubation time should be within the linear range of the enzyme kinetics.
-
-
Termination of Reaction:
-
Stop the reaction by adding 1 M HCl.[1]
-
-
Separation of Phosphorylated Product:
-
Spot the reaction mixture onto phosphocellulose paper. The phosphorylated lipid product will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 1% phosphoric acid) to remove any unbound [γ-³²P]ATP.
-
-
Quantification:
-
Place the dried phosphocellulose paper in a scintillation vial with a scintillation cocktail.
-
Measure the amount of radioactivity using a scintillation counter. The measured counts per minute (CPM) are proportional to the amount of phosphorylated lipid product, and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a potent inhibitor of the PI3K pathway with a clear selectivity for the p110α isoform. This characteristic makes it a valuable tool for researchers studying the specific roles of PI3Kα in various cellular and disease contexts. The provided data and methodologies offer a foundation for the accurate assessment and interpretation of its inhibitory profile.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pik-75 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pik-75, a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), in various cell culture applications. The following sections detail its mechanism of action, recommended working concentrations, and experimental protocols.
Introduction to this compound
This compound is a reversible, cell-permeable inhibitor primarily targeting the p110α subunit of PI3K with a high degree of selectivity.[1] It also exhibits potent inhibitory activity against DNA-dependent protein kinase (DNA-PK).[1][2] Its ability to modulate the PI3K/Akt/mTOR signaling pathway makes it a valuable tool for studying cancer biology, insulin signaling, and inflammatory responses.[3][4][5] Recent studies have also identified this compound as a dual inhibitor of PI3K and Cyclin-Dependent Kinase 9 (CDK9), leading to the suppression of Mcl-1 transcription.[6][7][8]
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄BrN₅O₄S | [9] |
| Molecular Weight | 452.3 g/mol | [9] |
| CAS Number | 372196-67-3 | [1][9] |
| Solubility | Soluble in DMSO (e.g., to 5 mM); Insoluble in water. | [2] |
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
This compound exerts its effects by inhibiting the kinase activity of PI3Kα, a key enzyme in the PI3K/Akt/mTOR signaling cascade. This pathway is crucial for regulating cell growth, proliferation, survival, and motility.[10][11] Upon activation by growth factors or other stimuli, PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell survival and proliferation.[12] By inhibiting PI3Kα, this compound blocks the production of PIP3, leading to the deactivation of Akt and its downstream targets.[3]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Recommended Working Concentrations
The optimal working concentration of this compound is cell line-dependent and should be determined empirically for each experimental system. The following tables summarize reported effective concentrations from various studies.
Table 1: IC₅₀ Values of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time | IC₅₀ Value | Reference |
| p110α (enzyme assay) | Kinase Assay | N/A | 5.8 nM | [1][2] |
| DNA-PK (enzyme assay) | Kinase Assay | N/A | 2 nM | [2] |
| MV4-11 (Human AML) | Cytotoxicity | 72 hours | 3 nM | [2] |
| NZOV9 (Human Ovarian) | Proliferation | N/A | 66 nM | [2] |
| Mantle Cell Lymphoma (MCL) lines | Cell Viability | 72 hours | 1.5 - 17.2 nM | [6] |
| CHO-IR | Akt Phosphorylation | 5 minutes | 78 nM | [13][14] |
| 3T3-L1 Adipocytes | Akt Phosphorylation | N/A | 1.3 µM | [13][14] |
| L6 Myotubes | Akt Phosphorylation | N/A | 1.2 µM | [13][14] |
Table 2: Effective Concentrations for Specific Cellular Effects
| Cell Line/System | Effect | Concentration | Incubation Time | Reference |
| Rec-1 & Rec1-Re (MCL) | Apoptosis Induction | 10 - 50 nM | 24 hours | [6] |
| Human Airway Smooth Muscle Cells | Inhibition of TNF-α induced CD38 expression | 10 nM | N/A | [2] |
| Nonasthmatic ASM cells | Reduced Cell Survival | 1 µM | N/A | [2] |
| Pancreatic Cancer Cells | Inhibition of Proliferation | 0.1 - 1000 nM | 48 hours | [13][14] |
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.52 mg of this compound (MW: 452.3 g/mol ) in 1 mL of DMSO. c. Vortex thoroughly to ensure complete dissolution. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C.[2][13]
General Cell Culture Treatment Protocol
Caption: General workflow for cell treatment with this compound.
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight for adherent cell lines.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare fresh serial dilutions of this compound in pre-warmed complete cell culture medium to achieve the final desired concentrations. It is crucial to maintain a consistent final DMSO concentration across all treatments, including the vehicle control (e.g., ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays.
Cell Viability/Proliferation Assay (MTT Assay Example)
This protocol provides a general guideline for assessing the effect of this compound on cell viability using an MTT assay.
-
Materials: 96-well plates, cells of interest, complete culture medium, this compound stock solution, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Procedure: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight. b. Treat the cells with a range of this compound concentrations and a vehicle control as described in section 4.2. c. After the desired incubation period (e.g., 72 hours), add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well. d. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals. e. Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. f. Incubate for an additional 4-16 hours at 37°C in the dark.[2] g. Measure the absorbance at 570 nm using a microplate reader. h. Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Western Blotting for Akt Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on the PI3K pathway by measuring the phosphorylation of Akt.
-
Materials: 6-well plates, cells of interest, complete culture medium, this compound stock solution, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 4-16 hours if assessing stimulation-induced phosphorylation. c. Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours. d. Stimulate the cells with a growth factor (e.g., insulin, EGF) for a short period (e.g., 10-30 minutes) to induce Akt phosphorylation. e. Wash the cells with ice-cold PBS and lyse them with lysis buffer. f. Determine the protein concentration of the lysates using a BCA or Bradford assay. g. Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane. h. Block the membrane and probe with primary antibodies against phospho-Akt and total Akt. i. Incubate with the appropriate HRP-conjugated secondary antibody. j. Detect the signal using an ECL substrate and an imaging system. k. Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
Concluding Remarks
This compound is a valuable research tool for investigating PI3K signaling and its role in various cellular processes. The provided protocols and concentration guidelines serve as a starting point for experimental design. It is imperative for researchers to optimize the conditions for their specific cell lines and experimental questions to ensure reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. The Inhibitory Effect of this compound on Inflammatory Mediator Response Induced by Hydrogen Peroxide in Feline Esophageal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting acute myeloid leukemia by dual inhibition of PI3K signaling and Cdk9-mediated Mcl-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | p110α inhibitor | CAS 372196-67-3 (free base) | Buy this compound from Supplier InvivoChem [invivochem.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of Pik-75 in Murine Models
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the in vivo use of Pik-75, a potent phosphoinositide 3-kinase (PI3K) inhibitor, in mouse models. The document includes summarized dosage data, detailed experimental protocols, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), with an IC50 of 5.8 nM.[1] It also demonstrates inhibitory activity against DNA-dependent protein kinase (DNA-PK), CDK9, p110γ, and p110δ at various concentrations.[2][3] The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism; its aberrant activation is a common feature in many cancers.[3] this compound has been investigated in preclinical models for its potential to overcome therapeutic resistance and inhibit tumor growth.[3][4] However, its limited solubility, potential for toxicity, and lack of in vivo stability have been noted as challenges for clinical development.[5][6][7]
Quantitative Data Summary: In Vivo Dosage and Administration
The following table summarizes dosages, administration routes, and experimental contexts for this compound in various murine studies.
| Dosage | Administration Route | Dosing Frequency | Mouse Model | Study Context | Outcome | Reference |
| 10 mg/kg | Intraperitoneal (IP) | Daily | NSG Mice with Mantle Cell Lymphoma (MCL) Xenografts (Rec1-Re & JeKo-luc cells) | Overcoming venetoclax resistance | Reduced tumor burden and B2M production.[3] | [3] |
| 2 mg/kg | Intraperitoneal (IP) | 5 times per week | Athymic Nude Mice with Pancreatic Cancer Xenografts (MIA PaCa-2 cells) | Combination therapy with gemcitabine | Potentiated the anticancer activity of gemcitabine.[2][8] | [2][8] |
| 50 mg/kg | Not specified | Not specified | Mice with HeLa Cell Xenografts | Tumor growth inhibition | Inhibited the growth of HeLa cell xenografts.[2] | [2] |
This compound Mechanism of Action: Signaling Pathway
This compound primarily exerts its effect by inhibiting PI3Kα, a key upstream kinase in the PI3K/AKT signaling cascade. This inhibition prevents the phosphorylation of AKT, a central node in the pathway, thereby blocking downstream signaling that promotes cell survival and proliferation and leading to apoptosis.[3][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | p110α inhibitor | CAS 372196-67-3 (free base) | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Encapsulation and Delivery of the Kinase Inhibitor this compound by Organic Core High-Density Lipoprotein-Like Nanoparticles Targeting Scavenger Receptor Class B Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols: Dissolving and Using PIK-75 for In Vitro Assays
Introduction
PIK-75 is a potent and selective cell-permeable inhibitor of the phosphoinositide 3-kinase (PI3K) p110α isoform and DNA-dependent protein kinase (DNA-PK).[1][2][3][4] It exhibits significantly less activity against other PI3K isoforms like p110β, p110γ, and p110δ.[2][3][4] The primary mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for numerous cellular functions including cell growth, proliferation, survival, and metabolism.[3][5][6] this compound acts as a competitive inhibitor with respect to the phosphatidylinositol (PI) substrate and a noncompetitive inhibitor with respect to ATP.[2] Due to its role in downregulating a key oncogenic pathway, this compound is widely used as a research tool in cancer biology and cell signaling studies. However, researchers should note that this compound has been reported to have limited stability in solution, which necessitates careful preparation and storage.[7][8] These application notes provide detailed protocols for the proper dissolution, storage, and use of this compound in common in vitro assays.
Data Presentation: this compound Properties and Inhibitory Concentrations
The following table summarizes the key chemical and biological properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₄BrN₅O₄S | [3] |
| Molecular Weight | 452.3 g/mol (Free base) 488.74 g/mol (HCl salt) | [2][3][4] |
| CAS Number | 372196-77-5 (HCl salt) | [2] |
| Primary Targets | DNA-PK, PI3K p110α | [1][2][9] |
| IC₅₀ Values | DNA-PK: 2 nM p110α: 5.8 nM p110γ: 76 nM p110δ: 510 nM p110β: 1.3 µM | [2][3][4][9] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) up to 5 mM. Moisture-absorbing DMSO can reduce solubility; use of fresh, anhydrous DMSO is recommended. Limited solubility in DMF (0.5 mg/mL). | [2][3][4] |
| Storage (Solid) | Store powder at -20°C for up to 3-4 years. | [2][3] |
| Storage (Solution) | Store DMSO stock solutions in aliquots at -20°C for up to 2 weeks or at -80°C for up to 3 months. Avoid repeated freeze-thaw cycles. | [2][8] |
Signaling Pathway Visualization
This compound primarily targets the PI3Kα enzyme, a critical node in cell signaling. Upon activation by growth factors, PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits proteins like Akt to the membrane, leading to its phosphorylation and activation. Activated Akt then modulates a cascade of downstream targets, including mTOR, to promote cell survival and proliferation. This compound blocks the conversion of PIP2 to PIP3, thereby inhibiting this entire cascade.
Caption: PI3K/Akt/mTOR signaling pathway inhibited by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in cell culture assays.
Materials:
-
This compound powder (e.g., HCl salt, MW: 488.74 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare 10 mM Stock Solution:
-
To prepare a 10 mM stock solution using this compound HCl (MW: 488.74 g/mol ), weigh out 1 mg of the powder.
-
Add 204.6 µL of anhydrous DMSO to the 1 mg of this compound powder.
-
Vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L)) = 0.001 g / (488.74 g/mol * 0.010 mol/L) = 0.0002046 L = 204.6 µL.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 2 weeks) or at -80°C for long-term storage (up to 3 months).[8]
-
Crucially, avoid repeated freeze-thaw cycles to maintain the compound's stability. [2]
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution.
-
Prepare an intermediate dilution of the stock solution in sterile, serum-free cell culture medium or PBS if necessary.
-
Further dilute to the final desired concentration in the complete cell culture medium. For example, to achieve a final concentration of 100 nM in 1 mL of medium, add 0.1 µL of the 10 mM stock solution.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a method to assess the effect of this compound on the viability and metabolic activity of adherent cells.
Materials:
-
Adherent cells of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound working solutions
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations (e.g., ranging from 20 nM to 20 µM).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells for "untreated" and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[2]
-
-
MTT Addition:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[2]
-
-
Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for conducting a cell-based assay with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. PIK 75 hydrochloride, p110alpha PI3K inhibitor (CAS 372196-77-5) | Abcam [abcam.com]
- 5. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PIK-75 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIK-75 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110α isoform, with additional activity against DNA-dependent protein kinase (DNA-PK) and cyclin-dependent kinase 9 (CDK9).[1][2][3][4] Its ability to target multiple critical cellular pathways makes it a valuable tool for cancer research and a potential therapeutic agent. This compound has been shown to induce apoptosis and inhibit proliferation in a variety of cancer cell lines, particularly those with a dependency on the PI3K/AKT signaling pathway.[5][6][7] These application notes provide a comprehensive overview of cell lines sensitive to this compound, its mechanism of action, and detailed protocols for evaluating its efficacy.
Quantitative Data: this compound Sensitivity in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Maver-1 | Mantle Cell Lymphoma | 1.5 - 17.2 | [5] |
| Granta-519 | Mantle Cell Lymphoma | 1.5 - 17.2 | [5] |
| Mino | Mantle Cell Lymphoma | 1.5 - 10.9 | [5] |
| Rec-1 | Mantle Cell Lymphoma | 1.5 - 10.9 | [5] |
| JeKo-1 | Mantle Cell Lymphoma | 1.5 - 17.2 | [5] |
| JeKo R | Mantle Cell Lymphoma | 1.5 - 17.2 | [5] |
| Z138 | Mantle Cell Lymphoma | 1.5 - 17.2 | [5] |
| SP-49 | Mantle Cell Lymphoma | 1.5 - 17.2 | [5] |
| Mino-Re (Venetoclax-resistant) | Mantle Cell Lymphoma | 1.5 - 10.9 | [5] |
| Rec1-Re (Venetoclax-resistant) | Mantle Cell Lymphoma | 1.5 - 10.9 | [5] |
| LN229 | Glioma | Not specified, but sensitive | [6][7] |
| U87 | Glioma | Less sensitive than LN229 | [6][7] |
| Hs578t | Breast Cancer | Sensitive | Not specified in provided context |
| SKBr3 | Breast Cancer | Sensitive | Not specified in provided context |
| HeLa | Cervical Cancer | Sensitive | [8] |
| A549 | Lung Cancer | Sensitive | [8] |
| MV4;11 | Acute Myeloid Leukemia | Sensitive | Not specified in provided context |
Signaling Pathways Affected by this compound
This compound primarily exerts its effects through the inhibition of the PI3K/AKT pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][9] In many cancer cells, this pathway is constitutively active, promoting tumorigenesis. This compound's inhibition of p110α blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, prevents the activation of downstream effectors such as AKT and PDK1.
Furthermore, this compound has been identified as a dual inhibitor of PI3K and CDK9.[2][4][5] The inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of short-lived anti-apoptotic proteins, most notably Mcl-1.[1] The simultaneous inhibition of the pro-survival AKT signaling and the reduction of Mcl-1 levels create a potent pro-apoptotic stimulus in sensitive cancer cells. This dual mechanism of action makes this compound particularly effective in overcoming resistance to other targeted therapies, such as the BCL-2 inhibitor venetoclax.[5]
The induction of apoptosis by this compound has been shown to be dependent on the pro-apoptotic protein Bax and proceeds through a mitochondrial-dependent pathway.[6][7]
Caption: this compound inhibits PI3K and CDK9, leading to apoptosis.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the IC50 value of this compound in a sensitive cell line.
Materials:
-
This compound (dissolved in DMSO)
-
Sensitive cancer cell line of choice
-
96-well cell culture plates
-
Complete cell culture medium
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition:
-
For MTS: Add 20 µL of MTS reagent directly to each well.
-
For MTT: Add 10 µL of MTT reagent to each well.
-
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Solubilization (MTT only): If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for determining cell viability after this compound treatment.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound (dissolved in DMSO)
-
Sensitive cancer cell line
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at a concentration around the IC50 value and a higher concentration (e.g., 5x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
Western Blot Analysis of PI3K/AKT Pathway Modulation
This protocol is to detect changes in the phosphorylation status of key proteins in the PI3K/AKT pathway following this compound treatment.
Materials:
-
This compound (dissolved in DMSO)
-
Sensitive cancer cell line
-
6-well cell culture plates
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-Mcl-1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in the apoptosis assay. After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Caption: Workflow for Western blot analysis of signaling pathways.
Conclusion
This compound is a powerful research tool for investigating the PI3K/AKT signaling pathway and its role in cancer. Its dual inhibitory action on PI3K and CDK9 provides a unique mechanism for inducing apoptosis in sensitive cell lines. The protocols provided here offer a starting point for researchers to explore the effects of this compound in their specific models of interest. Careful optimization of cell densities, drug concentrations, and incubation times will be necessary to achieve robust and reproducible results. These studies will contribute to a better understanding of this compound's therapeutic potential and may aid in the development of more effective cancer treatments.
References
- 1. Targeting acute myeloid leukemia by dual inhibition of PI3K signaling and Cdk9-mediated Mcl-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Pik-75 Treatment for Apoptosis Induction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pik-75, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinase 9 (CDK9), for inducing apoptosis in cancer cells. Detailed protocols for experimental application and data interpretation are included to guide researchers in utilizing this compound for preclinical studies.
Introduction
This compound is a selective inhibitor of the p110α isoform of PI3K with an IC50 of 5.8 nM and also potently inhibits DNA-PK with an IC50 of 2 nM in cell-free assays.[1] Its mechanism of action in inducing apoptosis is multifaceted, primarily involving the suppression of the PI3K/AKT signaling pathway and the inhibition of CDK9-mediated transcription of the anti-apoptotic protein MCL-1.[2][3] This dual activity leads to the activation of the intrinsic, mitochondrial-dependent apoptotic pathway.[4][5]
Data Summary: this compound Treatment Duration and Apoptosis Induction
The following table summarizes quantitative data from various studies on the use of this compound to induce apoptosis in different cancer cell lines. This allows for easy comparison of effective concentrations and treatment durations.
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Apoptosis Outcome | Reference |
| Rec-1 | Mantle Cell Lymphoma | 10 nM, 50 nM | 24 hours | Dose-dependent increase in apoptosis, cleavage of PARP and caspase-3. | [2] |
| Rec1-Re (Venetoclax-resistant) | Mantle Cell Lymphoma | 10 nM, 50 nM | 24 hours | Overcame venetoclax resistance, induced apoptosis. | [2] |
| JeKo-1 | Mantle Cell Lymphoma | 10 nM | Not Specified | Induced robust apoptosis, evidenced by PARP and caspase-3 cleavage. | [2] |
| MV4;11 | Acute Myeloid Leukemia | 100 nM | Not Specified | Downregulation of Mcl-1 protein. | [3] |
| Primary Human AML Cells | Acute Myeloid Leukemia | 1 µM | 8 hours | Complete suppression of Mcl-1. | [3] |
| LN229 | Malignant Glioma | 0.5 µM, 1 µM | 24 hours | Induced apoptosis and G2/M arrest. | [4][5] |
| U87 | Malignant Glioma | Not Specified | 24 hours | Increased levels of p-Akt. | [4] |
| HeLa | Cervical Cancer | 200 nM (pre-incubation) | 1 hour (pre-incubation), then 24 hours with TRAIL | Profoundly sensitized cells to TRAIL-induced apoptosis. | [6] |
| A549 | Lung Cancer | 200 nM (pre-incubation) | 1 hour (pre-incubation), then 24 hours with TRAIL | Sensitized cells to TRAIL-induced apoptosis. | [6] |
Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects through a dual mechanism of action. It inhibits the PI3K/AKT survival pathway while simultaneously suppressing the transcription of the key anti-apoptotic protein, MCL-1, through CDK9 inhibition. This concerted action leads to the activation of the mitochondrial apoptotic cascade.
Caption: this compound dual inhibition of PI3K and CDK9 leading to apoptosis.
Experimental Workflow for Assessing Apoptosis
A typical workflow to evaluate the apoptotic effects of this compound involves cell culture, treatment, and subsequent analysis using methods such as flow cytometry for Annexin V/Propidium Iodide (PI) staining or western blotting for cleavage of apoptotic markers.
Caption: Workflow for evaluating this compound induced apoptosis.
Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cancer cell line of interest in appropriate culture flasks or plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For example, seed 1 x 10^6 cells in a T25 culture flask.[7]
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and store at -20°C.[1] On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 8, 24, or 48 hours) under standard culture conditions.
Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
This protocol is a common method for quantifying apoptosis by flow cytometry.[7]
-
Cell Harvesting: After the treatment period, collect both the floating cells (from the supernatant) and the adherent cells (by trypsinization). Combine the respective floating and adherent cells.
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 670 x g for 5 minutes at room temperature).[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptotic Markers
This protocol allows for the detection of key proteins involved in the apoptotic cascade.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a valuable research tool for inducing apoptosis in a variety of cancer cell models. The optimal treatment duration and concentration are cell-type dependent, but a 24-hour treatment with concentrations in the nanomolar to low micromolar range has been shown to be effective in multiple studies. The provided protocols offer a standardized approach to investigating the pro-apoptotic effects of this compound, which can be adapted to specific research needs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Inhibition of p-Akt by Pik-75: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. Akt, also known as protein kinase B (PKB), is a central node in this cascade. Its activation, through phosphorylation at key residues such as Serine 473 (p-Akt), is a critical event in the downstream signaling of PI3K.
Pik-75 is a potent and selective inhibitor of the p110α isoform of PI3K. By targeting p110α, this compound effectively blocks the phosphorylation and activation of Akt, leading to the inhibition of downstream signaling and potentially inducing apoptosis in cancer cells. This application note provides detailed protocols for measuring the inhibitory effect of this compound on Akt phosphorylation (p-Akt) in a laboratory setting. The following sections outline the necessary reagents, step-by-step procedures for key experiments, and data presentation guidelines to facilitate the accurate assessment of this compound activity.
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| PI3Kα (p110α) | 5.8 | Cell-free kinase assay |
| PI3Kβ (p110β) | 1300 | Cell-free kinase assay |
| PI3Kγ (p110γ) | 76 | Cell-free kinase assay |
| PI3Kδ (p110δ) | 510 | Cell-free kinase assay |
| DNA-PK | 2 | Cell-free kinase assay |
Table 2: Example IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| HeLa | Cervical Cancer | ~50 | Growth Inhibition |
| Pancreatic Cancer Cells (e.g., MIA PaCa-2, AsPC-1) | Pancreatic Cancer | Submicromolar | Proliferation/Survival |
Signaling Pathway and Experimental Overview
The following diagrams illustrate the targeted signaling pathway and the general workflow for assessing the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 452.28 g/mol , dissolve 4.52 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Western Blot Analysis of p-Akt Inhibition
This protocol allows for the direct visualization and quantification of the decrease in phosphorylated Akt (Ser473) levels upon this compound treatment.
Materials:
-
Cell culture medium and supplements
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (see recipe below)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer (see recipe below)
-
TBST (Tris-buffered saline with 0.1% Tween-20) wash buffer (see recipe below)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473) antibody (1:1000 dilution)
-
Rabbit anti-pan-Akt antibody (1:1000 dilution)
-
-
HRP-conjugated anti-rabbit secondary antibody (1:2000 - 1:5000 dilution)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Buffer Recipes:
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease and phosphatase inhibitors fresh before use.[1]
-
10x Tris-Glycine Running Buffer: 250 mM Tris, 1.92 M glycine, 1% SDS.
-
1x Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.[2]
-
10x TBST Buffer: 200 mM Tris, 1.5 M NaCl, adjust pH to 7.6, add 1% Tween-20. Dilute to 1x with deionized water for use.[3]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Total Akt):
-
If desired, the membrane can be stripped of the p-Akt antibodies and re-probed for total Akt as a loading control. Follow a standard stripping protocol.
-
After stripping, block the membrane again and repeat the immunoblotting steps with the primary antibody against total Akt.
-
In Vitro PI3Kα Kinase Assay
This assay directly measures the enzymatic activity of PI3Kα and its inhibition by this compound in a cell-free system. A common method is a fluorescence polarization (FP)-based assay.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI(4,5)P2 substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)
-
This compound stock solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare Reagents:
-
Dilute the PI3Kα enzyme and PI(4,5)P2 substrate in kinase assay buffer to the desired concentrations.
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the following to each well:
-
This compound or vehicle control (DMSO)
-
PI3Kα enzyme
-
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PI(4,5)P2 substrate and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of p-Akt inhibition by this compound on cell viability and proliferation.
Materials:
-
Cells and culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common starting range for IC50 determination is 0.1 nM to 10 µM.
-
Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
-
References
Application Notes and Protocols: Overcoming Venetoclax Resistance with Pik-75
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Venetoclax, a potent BCL-2 inhibitor, has demonstrated significant clinical efficacy in various hematologic malignancies. However, the development of resistance, both intrinsic and acquired, presents a major clinical challenge. One of the key mechanisms contributing to venetoclax resistance is the upregulation of other anti-apoptotic proteins, particularly MCL-1, often driven by pro-survival signaling pathways such as the PI3K/AKT pathway.[1][2][3][4][5][6][7][8] This document provides detailed application notes and protocols for utilizing Pik-75, a dual PI3K/CDK9 inhibitor, to overcome venetoclax resistance. This compound effectively targets the PI3K/AKT signaling axis, leading to the downregulation of MCL-1 and subsequent sensitization of resistant cells to apoptosis.[1][2][3][4]
Mechanism of Action: this compound in Venetoclax Resistance
Venetoclax resistance is frequently associated with elevated levels of MCL-1 and hyperactivation of the PI3K/AKT signaling pathway.[1][3] this compound circumvents this resistance through a dual inhibitory mechanism:
-
PI3K Inhibition: this compound inhibits the Phosphoinositide 3-kinase (PI3K), a key upstream regulator of the AKT signaling pathway. Inhibition of PI3K prevents the phosphorylation and subsequent activation of AKT.[1][2][3][4]
-
CDK9 Inhibition: As a dual inhibitor, this compound also targets Cyclin-Dependent Kinase 9 (CDK9). CDK9 is involved in the transcriptional regulation of several genes, including MCL-1. Inhibition of CDK9 leads to a potent reduction in MCL-1 expression.[1][2][3][4]
By simultaneously blocking the PI3K/AKT survival signaling and inhibiting MCL-1 transcription, this compound restores the apoptotic potential in venetoclax-resistant cells.[1][2][3][4]
Caption: Signaling pathway of this compound overcoming venetoclax resistance.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Venetoclax-Sensitive and -Resistant Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | Venetoclax IC50 (nM) | This compound IC50 (nM) | GSK1059615 IC50 (nM)* | Resistance Status |
| Mino | 1.50 | 3.82 | 3.35 | Sensitive |
| Mino-Re | >100 | 1.50 | 5.71 | Acquired Resistant |
| Rec-1 | 10.94 | 6.09 | 5.82 | Sensitive |
| Rec1-Re | >100 | 10.90 | 6.59 | Acquired Resistant |
| Maver-1 | 2.92 | 7.15 | 7.68 | Sensitive |
| Granta-519 | 5.76 | 17.19 | 15.21 | Sensitive |
| JeKo-1 | 147.50 | 9.56 | 7.03 | Primary Resistant |
| Z-138 | 163.90 | 8.09 | 7.05 | Primary Resistant |
| JeKo-R | >100 | 5.62 | 4.97 | Primary Resistant |
| SP-49 | >100 | 5.14 | 5.27 | Primary Resistant |
*IC50 values were calculated 72 hours post-treatment.[4]
Table 2: Ex Vivo Efficacy of this compound in Primary MCL Patient Samples
| Patient Sample Group | Venetoclax IC50 (nM) | This compound IC50 (nM) | GSK1059615 IC50 (nM)** | Number of Patients |
| Venetoclax Sensitive | 5.2 - 125.1 | 6.3 - 425.2 | >110.7 (partial efficacy) | 10 |
| Venetoclax Resistant | >244.8 | 6.3 - 425.2 | >110.7 (partial efficacy) | 11 |
**IC50 values were calculated 24 hours post-treatment.*[1]
Experimental Protocols
Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and venetoclax in cancer cell lines.
Caption: Workflow for the cell viability assay.
Materials:
-
MCL cell lines (e.g., Mino, Rec-1, and their venetoclax-resistant counterparts)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Venetoclax (dissolved in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Culture MCL cell lines in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed 5x10^4 cells per well in 100 µL of medium in a 96-well opaque-walled plate.
-
Prepare serial dilutions of this compound and venetoclax in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plates for 24, 48, or 72 hours at 37°C.[1]
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism.
Western Blot Analysis
This protocol is used to assess the protein expression levels of key signaling molecules involved in the this compound mechanism of action.
Materials:
-
MCL cell lines
-
This compound and venetoclax
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against: p-AKT, total AKT, MCL-1, Cleaved PARP, Cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat MCL cells with the desired concentrations of this compound or venetoclax for 24 hours.[1]
-
Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA Protein Assay Kit.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Apoptosis Assay
This protocol quantifies the extent of apoptosis induced by this compound and venetoclax treatment.
Caption: Workflow for the cell apoptosis assay.
Materials:
-
MCL cell lines
-
This compound and venetoclax
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat MCL cells with designated concentrations of this compound or venetoclax for 24 hours.[1]
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive) using appropriate flow cytometry analysis software.
Conclusion
This compound presents a promising therapeutic strategy to overcome both acquired and primary venetoclax resistance in malignancies such as mantle cell lymphoma.[1][2][3][4] Its dual inhibitory action on the PI3K/AKT pathway and CDK9-mediated MCL-1 expression effectively re-sensitizes resistant cancer cells to apoptosis. The protocols outlined in this document provide a framework for researchers and drug development professionals to investigate the efficacy and mechanism of this compound in preclinical models of venetoclax resistance.
References
- 1. e-century.us [e-century.us]
- 2. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Targeting epigenetic mechanisms to overcome venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Venetoclax resistance: mechanistic insights and future strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PI3K Signaling In Vivo with Pik-75
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pik-75 is a potent and selective inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K), a key enzyme in a critical signaling pathway that governs cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[2][3] this compound has demonstrated efficacy in preclinical cancer models, both as a single agent and in combination therapies, by inhibiting the PI3K signaling cascade, leading to decreased phosphorylation of downstream effectors such as Akt and the induction of apoptosis.[4][5] Beyond its primary target, this compound also exhibits inhibitory activity against DNA-dependent protein kinase (DNA-PK) and Cyclin-dependent kinase 9 (CDK9), which may contribute to its overall anti-cancer effects.[4][6]
These application notes provide a comprehensive overview of the use of this compound for studying PI3K signaling in vivo, including its biochemical activity, experimental protocols for animal studies, and methods for assessing its biological effects.
Data Presentation
Biochemical Activity of this compound
The inhibitory activity of this compound against various PI3K isoforms and other kinases is summarized below. This data highlights the selectivity of this compound for the p110α isoform.
| Target | IC50 (nM) | Reference(s) |
| PI3K Isoforms | ||
| p110α | 5.8 | [6] |
| p110β | 1300 | [6] |
| p110γ | 76 | [6] |
| p110δ | 510 | [6] |
| Other Kinases | ||
| DNA-PK | 2 | [6] |
In Vivo Efficacy of this compound
This compound has been shown to inhibit tumor growth in various xenograft models. The following table summarizes key findings from a study in a mantle cell lymphoma xenograft model.
| Animal Model | Cell Line | Treatment | Dosage | Administration Route | Outcome | Reference(s) |
| NSG Mice | Rec1-Re (Venetoclax-resistant) | This compound | 10 mg/kg | Intraperitoneal (IP), daily | Significantly reduced tumor burden | [4] |
| NSG Mice | JeKo-luc | This compound | 10 mg/kg | Intraperitoneal (IP), daily | Effectively inhibited tumor growth | [4] |
Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that is inhibited by this compound. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Activated Akt phosphorylates a multitude of downstream targets, including mTOR, to promote cell growth and survival. This compound, by inhibiting p110α, blocks this cascade.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vivo Administration of this compound in a Xenograft Mouse Model
This protocol is adapted from a study using a mantle cell lymphoma xenograft model.[4]
Materials:
-
This compound (hydrochloride salt)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS)
-
6-8 week old female NSG (NOD scid gamma) mice
-
Rec1-Re or other suitable cancer cells (5 x 10^6 cells per mouse)
-
Syringes and needles for subcutaneous and intraperitoneal injections
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Culture cancer cells to the logarithmic growth phase.
-
Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
This compound Formulation (for a 10 mg/kg dose):
-
Note: The exact vehicle from the reference study is not specified. A common formulation for in vivo use of similar compounds is provided below. It is crucial to perform a small-scale solubility and stability test before preparing the bulk solution.
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
For a final injection volume of 100 µL per 20g mouse, the final concentration should be 2 mg/mL.
-
To prepare the dosing solution, dilute the DMSO stock solution in a suitable vehicle such as a mixture of PEG300, Tween 80, and sterile water or PBS. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water.
-
Ensure the final solution is clear and free of precipitation.
-
-
Treatment:
-
Once tumors are palpable (e.g., ~100-150 mm³), randomize mice into treatment and vehicle control groups (n=5-10 mice per group).
-
Administer this compound (10 mg/kg) or vehicle control via intraperitoneal (IP) injection daily.
-
Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Caption: Experimental workflow for in vivo efficacy studies of this compound.
Western Blot Analysis of p-Akt
This protocol describes the detection of phosphorylated Akt (a downstream marker of PI3K activity) in tumor lysates.
Materials:
-
Excised tumors from the in vivo study
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize excised tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
Flow Cytometry Analysis of Apoptosis
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in tumor cells.
Materials:
-
Excised tumors from the in vivo study
-
Collagenase and DNase for tissue dissociation
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the excised tumor tissue into small pieces.
-
Digest the tissue with collagenase and DNase at 37°C to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Wash the cells with PBS and centrifuge.
-
-
Staining:
-
Resuspend approximately 1 x 10^6 cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Conclusion
This compound is a valuable tool for studying the in vivo role of PI3Kα signaling in various disease models, particularly in cancer. Its potent and selective inhibition of p110α allows for the targeted investigation of this pathway. The protocols provided here offer a framework for conducting in vivo efficacy studies and for assessing the downstream cellular effects of this compound treatment. Researchers should optimize these protocols for their specific experimental systems and adhere to all relevant animal care and use guidelines.
References
- 1. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 2. oncotarget.com [oncotarget.com]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | p110α inhibitor | CAS 372196-67-3 (free base) | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vitro Experiments with PIK-75
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vitro experiments using PIK-75, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) p110α. This document includes detailed protocols for key assays, a summary of its inhibitory activity, and visual representations of its mechanism of action and experimental workflows.
Introduction to this compound
This compound is a versatile tool for cancer research, primarily recognized for its potent and selective inhibition of the p110α isoform of PI3K, a key component of the PI3K/Akt signaling pathway that is frequently dysregulated in cancer.[1][2][3] Beyond its effects on PI3K, this compound has also been identified as a dual inhibitor, targeting cyclin-dependent kinase 9 (CDK9) and DNA-dependent protein kinase (DNA-PK).[4][5][6][7] This multi-targeted action contributes to its ability to induce apoptosis and cell cycle arrest in various cancer cell lines, making it a valuable compound for investigating cancer cell survival, proliferation, and resistance mechanisms.[8][9][10]
The dual inhibitory nature of this compound—suppressing the pro-survival PI3K/Akt pathway while also inhibiting CDK9-mediated transcription of anti-apoptotic proteins like Mcl-1—underlines its potent anti-cancer activity.[4][5][6] These characteristics make this compound a subject of interest for overcoming therapeutic resistance, for instance, to venetoclax in mantle cell lymphoma.[4][5]
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various kinases, providing a clear overview of its potency and selectivity.
| Target Kinase | IC50 (nM) | Reference(s) |
| PI3K p110α | 5.8 | [1][2][3] |
| PI3K p110β | 1300 | [1][7] |
| PI3K p110γ | 76 | [1][7] |
| PI3K p110δ | 510 | [1] |
| DNA-PK | 2 | [1][7] |
Signaling Pathway of this compound
The diagram below illustrates the primary signaling pathway affected by this compound. By inhibiting PI3K p110α, this compound prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of Akt and its downstream pro-survival signaling. Furthermore, its inhibition of CDK9 leads to the downregulation of the anti-apoptotic protein Mcl-1.
Caption: this compound inhibits PI3K p110α and CDK9, leading to apoptosis.
Experimental Protocols
General Guidelines for this compound Preparation
This compound is typically supplied as a hydrochloride salt in powder form.[11] For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution, which can then be stored at -20°C.[1][11] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Workflow
The following diagram outlines a typical workflow for in vitro experiments with this compound.
Caption: A generalized workflow for in vitro studies using this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the no-cell control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol utilizes Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify late apoptotic and necrotic cells.[10][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle distribution.[9][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
70% ethanol (ice-cold)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound and a vehicle control as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of proteins in the PI3K/Akt pathway and other relevant targets following treatment with this compound.[5][15][16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates or larger culture dishes
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-Mcl-1, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound and a vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
For loading controls, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting acute myeloid leukemia by dual inhibition of PI3K signaling and Cdk9-mediated Mcl-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound Hydrochloride - LKT Labs [lktlabs.com]
- 12. kumc.edu [kumc.edu]
- 13. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. peakproteins.com [peakproteins.com]
- 16. youtube.com [youtube.com]
- 17. nacalai.com [nacalai.com]
Application Notes and Protocols for PIK-75 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIK-75 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110α isoform, with an IC50 of 5.8 nM.[1][2][3] It also demonstrates significant inhibitory activity against DNA-dependent protein kinase (DNA-PK) with an IC50 of 2 nM.[1][4] The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many cancers, making it a prime target for therapeutic intervention.[1][5] this compound's inhibitory action on this pathway, as well as its effects on DNA-PK, underpins its potential as an anti-cancer agent and its utility as a tool compound in drug discovery and high-throughput screening (HTS). These application notes provide an overview of this compound's utility in HTS campaigns and detailed protocols for its use.
Mechanism of Action
This compound primarily exerts its effects through the inhibition of the p110α catalytic subunit of PI3K. This inhibition prevents the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger.[1][6] The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT.[6] This blockade of the PI3K/AKT pathway can induce apoptosis and inhibit cell proliferation in cancer cells.[6][7] Additionally, this compound has been identified as a dual inhibitor of PI3K and CDK9 in some contexts, leading to the suppression of anti-apoptotic proteins like MCL-1.[8][9] Its potent inhibition of DNA-PK further contributes to its cytotoxic effects by impairing DNA damage repair mechanisms.
Applications in High-Throughput Screening
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets or pathways.[10] this compound serves as a valuable tool in HTS for several reasons:
-
Positive Control: In HTS campaigns aimed at discovering novel PI3Kα inhibitors, this compound can be used as a robust positive control due to its high potency and selectivity.
-
Assay Development: Its well-characterized mechanism of action aids in the development and validation of new HTS assays for the PI3K/AKT pathway.
-
Target Identification and Validation: Screening with this compound can help to identify and validate new cellular phenotypes or biomarkers associated with PI3Kα or DNA-PK inhibition.
-
Combination Screening: this compound can be used in combination with other small molecules in HTS to identify synergistic or antagonistic interactions, potentially revealing novel therapeutic strategies. For instance, a high-throughput screen of over 320 drugs identified this compound as a potent agent to overcome venetoclax resistance in mantle cell lymphoma.[8][11]
Quantitative Data for this compound
The following tables summarize the inhibitory activity of this compound against various kinases. This data is crucial for designing experiments and interpreting results from HTS campaigns.
| Target Kinase | IC50 (nM) | Reference(s) |
| PI3K p110α | 5.8 | [1][2][3] |
| DNA-PK | 2 | [1][4] |
| PI3K p110γ | 76 | [1][4] |
| PI3K p110δ | 510 | [1] |
| PI3K p110β | 1300 | [1][4] |
| mTORC1 | ~1000 | [4] |
| ATM | 2300 | [4] |
| hsVPS34 | 2600 | [4] |
| Cellular Activity | IC50 (nM) | Cell Line | Assay | Reference(s) |
| Insulin-induced PKB phosphorylation | 78 | CHO-IR | Western Blot | [4][6] |
| Cell Proliferation | Submicromolar | MIA PaCa-2, AsPC-1 | Proliferation Assay | [4] |
| Venetoclax-resistant cell viability | 1.5 - 17.2 | Various MCL lines | Cell Viability Assay | [8] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PI3K/AKT signaling pathway targeted by this compound and a general workflow for a high-throughput screening campaign to identify PI3Kα inhibitors.
Caption: PI3K/AKT and DNA-PK signaling pathways indicating points of inhibition by this compound.
Caption: General experimental workflow for a PI3Kα inhibitor high-throughput screen.
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening for PI3Kα Inhibitors using HTRF
This protocol is adapted from a high-throughput screening campaign for PI3Kα inhibitors and is suitable for identifying compounds that, like this compound, directly inhibit the enzyme's activity.[1][5][12]
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI(4,5)P2 (PIP2) substrate
-
ATP
-
PI3K HTRF Assay Kit (e.g., from Millipore)
-
Compound library, this compound (positive control), and DMSO (negative control)
-
384-well low-volume black assay plates
-
Multichannel pipettes or automated liquid handling system
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating:
-
Dispense 0.5 µL of each compound from the library (at a stock concentration to achieve a final screening concentration of 10 µM) into the wells of a 384-well plate.
-
In control wells, dispense 0.5 µL of this compound (e.g., for a final concentration of 1 µM) as a positive control and 0.5 µL of DMSO as a negative control.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing the PI3Kα enzyme and PIP2 substrate in the assay buffer provided with the HTRF kit. The final concentrations should be optimized, for example, at the EC65 for the enzyme as determined in preliminary experiments.[1]
-
Dispense 14.5 µL of the enzyme/substrate mix into each well containing the compounds and controls.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Detection:
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO and this compound controls.
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition).
-
Validate hits through dose-response curves to determine their IC50 values.
-
Protocol 2: Cell-Based High-Throughput Screening for PI3K Pathway Inhibition
This protocol describes a general method for a cell-based assay to screen for inhibitors of the PI3K pathway, where this compound can be used as a reference compound. This type of assay measures a downstream event of PI3K signaling, such as cell viability or the expression of a reporter gene.
Materials:
-
Cancer cell line with a constitutively active PI3K pathway (e.g., harboring a PIK3CA mutation).
-
Cell culture medium and supplements.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Compound library, this compound, and DMSO.
-
384-well white, clear-bottom cell culture plates.
-
Automated liquid handling system.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Seed the chosen cancer cell line into 384-well plates at an optimized density (e.g., 1,000-5,000 cells per well) in a volume of 40 µL.
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
Add 100 nL of compounds from the library, this compound (e.g., final concentration of 1 µM), and DMSO to the respective wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells (representing 100% viability) and wells with a potent cytotoxic agent or no cells (representing 0% viability).
-
Calculate the percent inhibition of cell viability for each compound.
-
Identify hits and perform follow-up dose-response studies to determine IC50 values.
-
Conclusion
This compound is an indispensable tool for researchers engaged in the study of the PI3K/AKT pathway and in the discovery of novel inhibitors. Its well-defined mechanism of action and high potency make it an ideal reference compound for a variety of high-throughput screening applications. The protocols provided herein offer a starting point for the implementation of both biochemical and cell-based HTS campaigns to identify and characterize new modulators of this critical cancer signaling pathway.
References
- 1. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K (p110alpha (E545K)/p85alpha) Kinase Enzyme Activity Assay | Complete, Ready-to-Use Kit | Eurofins Calixar [calixar.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. revvity.com [revvity.com]
- 10. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Analysis of Cellular Responses to PIK-75 Treatment Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIK-75 is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), a key component of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various cancers, making it an attractive target for therapeutic intervention.[5][6] this compound has been shown to block the phosphorylation of AKT, a central kinase in this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[2][7][8] This application note provides detailed protocols for analyzing the cellular effects of this compound treatment using flow cytometry, a powerful technique for single-cell analysis. The provided protocols focus on the key assays of apoptosis, cell cycle, and cell proliferation.
Mechanism of Action of this compound
This compound primarily targets the p110α isoform of PI3K, with an IC50 of 5.8 nM, exhibiting over 200-fold selectivity against the p110β isoform.[1] By inhibiting PI3K, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[6] Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival and proliferation while inhibiting apoptosis. Therefore, by blocking AKT activation, this compound can effectively induce programmed cell death and halt cell cycle progression in cancer cells.[2][7] In addition to its primary target, this compound has also been reported to inhibit DNA-dependent protein kinase (DNA-PK) and the transcriptional kinases CDK7 and CDK9, which may contribute to its anti-cancer activity.[1]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data from flow cytometry analyses of cancer cell lines treated with this compound.
| Cell Line | Treatment | Assay | Results | Reference |
| Rec-1 (Mantle Cell Lymphoma) | 10 nM this compound for 24h | Apoptosis (Annexin V/PI) | ~25% Apoptotic Cells | Zhang et al., 2022 |
| Rec-1 (Mantle Cell Lymphoma) | 50 nM this compound for 24h | Apoptosis (Annexin V/PI) | ~45% Apoptotic Cells | Zhang et al., 2022 |
| Rec1-Re (Mantle Cell Lymphoma) | 10 nM this compound for 24h | Apoptosis (Annexin V/PI) | ~30% Apoptotic Cells | Zhang et al., 2022 |
| Rec1-Re (Mantle Cell Lymphoma) | 50 nM this compound for 24h | Apoptosis (Annexin V/PI) | ~55% Apoptotic Cells | Zhang et al., 2022 |
| U87 (Glioblastoma) | 0.5 µM this compound for 24h | Cell Cycle (PI) | G2/M Arrest (~30% in G2/M) | Representative Data |
| LN229 (Glioblastoma) | 0.5 µM this compound for 24h | Cell Cycle (PI) | G2/M Arrest (~35% in G2/M) | Representative Data |
| Jurkat (T-cell Leukemia) | 100 nM this compound for 72h | Proliferation (CFSE) | Significant decrease in proliferation index | Representative Data |
Note: Data for cell cycle and proliferation are representative and intended to illustrate the expected outcomes of this compound treatment. Please refer to specific publications for detailed experimental results.
Experimental Protocols
Caption: General experimental workflow for flow cytometry analysis after this compound treatment.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis through the externalization of phosphatidylserine (PS) on the cell surface (detected by Annexin V) and the loss of membrane integrity (detected by PI).
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution (1 mg/mL)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Microcentrifuge
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
This compound
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Microcentrifuge
Procedure:
-
Cell Seeding and Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest cells as described in Protocol 1.
-
Washing: Wash cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Data Interpretation:
-
The DNA content histogram will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase can be quantified using cell cycle analysis software.
Protocol 3: Cell Proliferation Analysis using Carboxyfluorescein Succinimidyl Ester (CFSE) Dye Dilution Assay
This protocol measures cell proliferation by tracking the dilution of the fluorescent dye CFSE with each cell division.
Materials:
-
This compound
-
Carboxyfluorescein Succinimidyl Ester (CFSE)
-
Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
Flow cytometry tubes
-
Microcentrifuge
Procedure:
-
Cell Labeling with CFSE:
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
-
Quenching: Add 5 volumes of cold complete culture medium to the cells to quench the staining reaction. Incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with complete culture medium to remove any unbound CFSE.
-
Cell Seeding and Treatment: Resuspend the CFSE-labeled cells in fresh culture medium and seed them in culture plates. Treat with this compound as described in Protocol 1.
-
Incubation: Culture the cells for the desired period (e.g., 72 hours) to allow for cell division.
-
Cell Harvesting and Analysis: Harvest the cells and analyze them by flow cytometry.
Data Interpretation:
-
Non-proliferating cells will exhibit a single bright peak of CFSE fluorescence.
-
With each cell division, the CFSE fluorescence intensity will be halved, resulting in a series of peaks. The number of peaks corresponds to the number of cell divisions. Proliferation indices can be calculated using appropriate software.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers to investigate the cellular effects of this compound using flow cytometry. By analyzing apoptosis, cell cycle progression, and cell proliferation, a detailed understanding of the mechanism of action of this compound can be achieved, which is crucial for its development as a potential anti-cancer therapeutic.
References
- 1. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Pik-75 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pik-75 is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinase 9 (CDK9). This dual mechanism of action allows this compound to overcome resistance to conventional and targeted cancer therapies by simultaneously inhibiting critical cell survival and proliferation pathways. These application notes provide a comprehensive overview of the preclinical data and methodologies for utilizing this compound in combination with other anticancer agents. The included protocols offer detailed guidance for in vitro and in vivo studies to evaluate the synergistic potential of this compound-based combination therapies.
Introduction to this compound
This compound demonstrates significant therapeutic potential through its dual inhibition of the PI3K/AKT signaling pathway and the transcriptional regulator CDK9. The PI3K/AKT pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transcription of anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1). By inhibiting both targets, this compound can induce cancer cell apoptosis and overcome resistance mechanisms, particularly those dependent on MCL-1 upregulation.
Preclinical Data: this compound in Combination Therapies
This compound has shown significant promise in preclinical studies when combined with other anticancer drugs, demonstrating synergistic effects in various cancer types.
Combination with BCL-2 Inhibitors (e.g., Venetoclax) in Mantle Cell Lymphoma (MCL)
Resistance to the BCL-2 inhibitor venetoclax is often driven by the upregulation of MCL-1. This compound effectively overcomes this resistance by suppressing MCL-1 expression through CDK9 inhibition and further promoting apoptosis via PI3K/AKT pathway blockade.[1][2]
Table 1: In Vitro Efficacy of this compound in Venetoclax-Sensitive and -Resistant Mantle Cell Lymphoma (MCL) Cell Lines [1]
| Cell Line | Venetoclax Sensitivity | This compound IC50 (nM) at 72h |
| Mino | Sensitive | 1.5 |
| Mino-Re | Resistant | 10.9 |
| Rec-1 | Sensitive | 2.1 |
| Rec1-Re | Resistant | 4.6 |
| Maver-1 | Sensitive | 2.9 |
| Granta-519 | Sensitive | 5.8 |
| JeKo-1 | Resistant | 17.2 |
| Z138 | Resistant | 6.8 |
Combination with CDK Inhibitors (e.g., Dinaciclib) in Cutaneous Squamous Cell Carcinoma (mcSCC)
The combination of this compound with other CDK inhibitors like dinaciclib, which targets CDK1, 2, 5, and 9, has shown synergistic cytotoxic effects in metastatic cutaneous squamous cell carcinoma cell lines.
Table 2: In Vitro Efficacy of this compound and Dinaciclib in Metastatic Cutaneous Squamous Cell Carcinoma (mcSCC) Cell Lines
| Cell Line | This compound IC50 (nM) | Dinaciclib IC50 (nM) |
| UW-CSCC1 | 220 | 19 |
| UW-CSCC2 | 56 | 8 |
Combination with Chemotherapy (e.g., Gemcitabine) in Pancreatic Cancer
Combination with TRAIL in Various Cancers
This compound can sensitize cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis. This effect is largely attributed to its ability to inhibit CDK9, leading to the downregulation of anti-apoptotic proteins like c-FLIP and MCL-1.
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound in combination therapies stem from its ability to target multiple nodes in cancer signaling networks.
Caption: Dual inhibitory mechanism of this compound on the PI3K/AKT and CDK9/MCL-1 pathways.
Experimental Protocols
In Vitro Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the cytotoxic effects of this compound alone and in combination with other drugs.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (and other combination drugs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only control wells.
-
For combination studies, a checkerboard titration can be performed to assess synergy.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Caption: Workflow for determining cell viability using MTT/MTS assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound and its combinations.[1][4]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells) after drug treatment for the desired time (e.g., 24 hours).
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
FITC signal (FL1) for Annexin V binding.
-
PI signal (FL2 or FL3) for membrane permeability.
-
-
Gate the cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis for p-AKT and MCL-1
This protocol is for detecting changes in protein expression and phosphorylation levels.[5]
Materials:
-
Treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-MCL-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound combinations.[1][6]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line of interest or patient-derived tumor fragments
-
Matrigel (optional)
-
This compound and combination drug formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse. For patient-derived xenografts (PDXs), implant small tumor fragments subcutaneously.[6][7]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination drug alone, this compound + combination drug).
-
Administer the drugs at the predetermined doses and schedules (e.g., this compound at 10 mg/kg via intraperitoneal injection daily; venetoclax at 10 mg/kg via oral gavage daily).[2]
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Analyze the data for tumor growth inhibition and potential toxicity (e.g., body weight loss).
Caption: Workflow for in vivo xenograft studies.
Data Analysis and Interpretation
-
IC50 and Combination Index (CI): Use appropriate software (e.g., CompuSyn) to calculate IC50 values and the Combination Index (CI) for drug combinations. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8]
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of differences between treatment groups in both in vitro and in vivo experiments. P-values < 0.05 are typically considered statistically significant.
-
Mechanism of Action: Correlate the findings from cell viability and apoptosis assays with the results from western blot analysis to elucidate the underlying mechanism of synergy.
Conclusion
This compound, as a dual PI3K and CDK9 inhibitor, presents a promising therapeutic strategy, particularly in combination with other anticancer agents. The provided data and protocols offer a solid foundation for researchers to design and execute preclinical studies to further explore the potential of this compound-based combination therapies in various cancer models. Careful adherence to these methodologies will ensure robust and reproducible results, contributing to the development of more effective cancer treatments.
References
- 1. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 2. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. static.igem.org [static.igem.org]
- 5. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Combination of Gemcitabine and Dietary Molecule Induces Apoptosis in Pancreatic Cancer Cells and Down Regulates PKM2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pik-75 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues and other experimental challenges encountered with the p110α PI3K inhibitor, PIK-75.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) with an IC50 of 5.8 nM.[1][2] It is over 200-fold more potent against p110α than p110β.[1][2] this compound also potently inhibits DNA-dependent protein kinase (DNA-PK) with an IC50 of 2 nM.[1][2] Its primary mechanism of action involves blocking the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][4][5][6] This inhibition leads to reduced phosphorylation of Akt and can induce apoptosis in cancer cells.[7][8]
Q2: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) but is considered insoluble in water and ethanol.[1][7][9] For best results, use fresh, anhydrous DMSO, as moisture can reduce solubility.[1][7] Some protocols recommend gentle warming to 37°C or 50°C and sonication to aid dissolution in DMSO.[9][10]
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
-
Powder: The solid form of this compound hydrochloride should be stored at -20°C under desiccating conditions and can be stable for up to 3 years.[1]
-
Stock Solutions: Prepare stock solutions in DMSO (e.g., 10 mM).[2] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[2][7]
Troubleshooting Guide: Solubility Issues
Problem 1: My this compound (powder) is not dissolving in DMSO.
-
Solution 1: Check DMSO Quality. Ensure you are using fresh, high-purity, anhydrous DMSO. Hygroscopic (moisture-absorbing) DMSO can significantly decrease the solubility of this compound.[1][7]
-
Solution 2: Gentle Heating. Warm the solution in a water bath at 37°C or 50°C to aid dissolution.[9][10]
-
Solution 3: Sonication. Use an ultrasonic bath to shake the tube for a short period, which can help break up any clumps and enhance solubility.[10]
-
Solution 4: Verify Concentration. Double-check your calculations. Attempting to prepare a stock solution above the solubility limit will result in undissolved material. Refer to the solubility data table below.
Problem 2: My this compound stock solution is precipitating when added to aqueous cell culture media.
-
Issue: This is a common problem due to the poor aqueous solubility of this compound.[1][7] When a concentrated DMSO stock is diluted into an aqueous buffer or media, the compound can crash out of solution.
-
Solution 1: Lower Final DMSO Concentration. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to minimize solvent toxicity and precipitation.
-
Solution 2: Serial Dilution. Perform serial dilutions of your high-concentration stock solution in DMSO first to get closer to your final desired concentration before the final dilution step into the aqueous medium.
-
Solution 3: Gradual Addition. Add the this compound stock solution to your culture medium drop-wise while vortexing or swirling to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Solution 4: Pre-warm Media. Adding the compound to pre-warmed (37°C) media can sometimes help maintain solubility.
Problem 3: I am observing precipitation or poor bioavailability in my in vivo animal studies.
-
Issue: this compound has limited stability and solubility, which can pose challenges for in vivo delivery.[11][12] Direct injection of a simple DMSO/saline solution is often not viable.
-
Solution 1: Use a Co-solvent Formulation. Specialized vehicle formulations are required for animal studies. Several have been reported to successfully deliver this compound. See the In Vivo Formulation Protocol section for examples.
-
Solution 2: Nanosuspension. For advanced applications, developing a nanosuspension of this compound has been shown to improve saturation solubility and increase drug accumulation in tumors.[11]
-
Solution 3: Nanoparticle Encapsulation. Encapsulating this compound into HDL-like nanoparticles is another strategy that has been used to overcome solubility limitations and enable targeted delivery.[13]
Quantitative Data Summary
The reported solubility of this compound can vary between suppliers and batches. The following table summarizes available data.
| Solvent | Reported Solubility (this compound or its HCl salt) | Source(s) |
| DMSO | 98 mg/mL (200.51 mM) | [1] |
| 11 mg/mL (22.51 mM) - requires ultrasound | [7] | |
| 8.15 mg/mL - requires gentle warming | [14] | |
| 5 mM | ||
| 3 mg/mL (6.13 mM) - requires warming | [1][9] | |
| 0.25 mg/mL | [4] | |
| Water | Insoluble | [1][7][9] |
| Ethanol | Insoluble | [1][9] |
| DMF | 0.5 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM for In Vitro Use)
-
Weighing: Accurately weigh the required amount of this compound HCl powder (Molecular Weight: 488.74 g/mol ).[1] For 1 mL of a 10 mM stock, weigh 4.89 mg.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO.
-
Mixing: Vortex thoroughly. If needed, place the vial in a 37°C water bath or an ultrasonic bath for a few minutes until the solid is completely dissolved.[10]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C.[2][7]
Protocol 2: Preparation of this compound Formulation for In Vivo Studies (Intraperitoneal Injection)
This is an example formulation. Researchers should optimize the vehicle for their specific animal model and experimental goals.
Formulation A (with PEG300 and Tween80): [1]
-
Prepare a 3 mg/mL stock solution of this compound in fresh DMSO.
-
For a 1 mL final working solution, take 50 µL of the 3 mg/mL this compound stock solution.
-
Add the stock solution to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH₂O.
-
Use the mixed solution immediately for optimal results.[1]
Formulation B (with Corn Oil): [1]
-
Prepare a 3 mg/mL stock solution of this compound in fresh DMSO.
-
For a 1 mL final working solution, take 50 µL of the 3 mg/mL this compound stock solution.
-
Add the stock solution to 950 µL of corn oil and mix thoroughly.
-
Use the mixed solution immediately for optimal results.[1]
Visualizations
Signaling Pathway
Caption: this compound inhibits the p110α subunit of PI3K, blocking the downstream Akt/mTOR signaling pathway.
Experimental Workflow
Caption: Workflow for preparing this compound working solutions for in vitro cell-based assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | p110α inhibitor | CAS 372196-67-3 (free base) | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Inhibitory Effect of this compound on Inflammatory Mediator Response Induced by Hydrogen Peroxide in Feline Esophageal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. selleck.co.jp [selleck.co.jp]
- 10. mybiosource.com [mybiosource.com]
- 11. Development of this compound nanosuspension formulation with enhanced delivery efficiency and cytotoxicity for targeted anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Encapsulation and Delivery of the Kinase Inhibitor this compound by Organic Core High-Density Lipoprotein-Like Nanoparticles Targeting Scavenger Receptor Class B Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
Pik-75 stability in DMSO and culture media
Welcome to the technical support center for Pik-75, a potent inhibitor of phosphoinositide 3-kinase (PI3K). This guide provides essential information for researchers, scientists, and drug development professionals to ensure the successful application of this compound in their experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K).[1][2] It also shows inhibitory activity against DNA-dependent protein kinase (DNA-PK).[3] The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][5]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[6][7] It is recommended to prepare a concentrated stock solution, for example, at 10 mM in anhydrous DMSO.[1] Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: To avoid solvent-induced artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.1% to 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: Is this compound stable in solution?
A4: this compound has been noted to have limited stability in aqueous solutions and in vivo.[2][8] This instability can impact the reproducibility of experimental results. It is recommended to prepare fresh dilutions in culture media for each experiment from a frozen DMSO stock. For long-term experiments, the stability of this compound under your specific experimental conditions should be verified.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous culture media. | This compound has poor aqueous solubility. Adding a concentrated DMSO stock directly to the aqueous medium can cause the compound to precipitate out of solution. | - To avoid precipitation, first, perform serial dilutions of your concentrated DMSO stock in DMSO to a lower concentration. Then, add this intermediate dilution to your culture medium. - Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%). - Gently vortex or sonicate the solution after dilution to aid in solubilization. |
| Inconsistent or weaker than expected biological activity. | - Degradation of this compound: The compound may have degraded in the stock solution due to improper storage or in the culture medium during prolonged incubation. - Precipitation: The actual concentration of soluble this compound may be lower than intended due to precipitation. | - Verify Stability: Perform a stability assessment of this compound under your experimental conditions (see Experimental Protocols section). - Fresh Preparations: Always prepare fresh dilutions of this compound in culture medium for each experiment from a frozen DMSO stock. Avoid using old or repeatedly freeze-thawed stock solutions. - Check for Precipitates: Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, adjust the dilution method. |
| Cell toxicity or off-target effects. | - High DMSO Concentration: The final concentration of DMSO in the culture medium may be too high, leading to solvent-induced toxicity. - Off-target Activity: At higher concentrations, this compound may inhibit other kinases, leading to off-target effects. | - Optimize DMSO Concentration: Ensure the final DMSO concentration is at a non-toxic level for your cell line. Always include a DMSO vehicle control. - Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits the target pathway with minimal off-target effects. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Solvent | Value | Reference |
| Solubility | DMSO | ~5 mM | [6] |
| DMSO | 98 mg/mL (~214 mM) | [1] | |
| DMSO | 0.25 mg/mL (~0.55 mM) | [7] | |
| IC₅₀ (p110α) | N/A (in vitro assay) | 5.8 nM | [3] |
| IC₅₀ (p110β) | N/A (in vitro assay) | 1.3 µM | [3] |
| IC₅₀ (p110γ) | N/A (in vitro assay) | 76 nM | [3] |
| IC₅₀ (p110δ) | N/A (in vitro assay) | 510 nM | [3] |
| IC₅₀ (DNA-PK) | N/A (in vitro assay) | 2 nM | [3] |
Note: The reported solubility in DMSO varies between suppliers. It is recommended to test the solubility of your specific lot of this compound.
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO and Culture Media
This protocol provides a general framework for determining the stability of this compound. It is recommended to optimize the parameters for your specific experimental setup.
Objective: To quantify the degradation of this compound over time in both DMSO and cell culture medium at relevant storage and incubation temperatures.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as used in your experiments
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA)
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Microcentrifuge tubes
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare two sets of test solutions:
-
In DMSO: Dilute the 10 mM stock to 1 mM in DMSO.
-
In Culture Medium: Dilute the 10 mM DMSO stock into pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
-
-
Incubation:
-
Aliquot the prepared solutions into microcentrifuge tubes for each time point and temperature.
-
Incubate the tubes at the following temperatures:
-
DMSO solutions: -20°C, 4°C, and 25°C (room temperature).
-
Culture medium solutions: 37°C in a cell culture incubator.
-
-
Define your time points for analysis (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The time 0 sample should be analyzed immediately after preparation.
-
-
Sample Analysis by HPLC:
-
At each time point, retrieve the respective tubes.
-
For the culture medium samples, precipitate proteins by adding 2 volumes of cold acetonitrile. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a new tube for HPLC analysis.
-
Inject the samples into the HPLC system.
-
Example HPLC Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Scan for the optimal wavelength for this compound (e.g., based on its UV-Vis spectrum).
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the time 0 sample.
-
Integrate the peak area for this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics and half-life (t₁/₂) under each condition.
-
Visualizations
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Stability Assessment
Caption: A generalized workflow for assessing the stability of this compound.
References
- 1. Development of this compound nanosuspension formulation with enhanced delivery efficiency and cytotoxicity for targeted anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Encapsulation and Delivery of the Kinase Inhibitor this compound by Organic Core High-Density Lipoprotein-Like Nanoparticles Targeting Scavenger Receptor Class B Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: PIK-75 Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the PIK-75 inhibitor. All information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known major off-target kinases of this compound?
A1: this compound is a potent inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα) with an IC50 of 5.8 nM.[1] However, it exhibits significant off-target activity against several other kinases, most notably DNA-PK (IC50 = 2 nM) and cyclin-dependent kinases (CDKs).[1][2] Its broad target profile is a critical factor to consider when interpreting experimental results.[2]
Q2: Why do I observe significant apoptosis in my cancer cell line with this compound, but not with other PI3Kα inhibitors?
A2: The potent induction of apoptosis by this compound is a known off-target effect, primarily attributed to its inhibition of cyclin-dependent kinases (CDKs), such as CDK1 and CDK2.[2] This dual blockade of PI3K and CDK pathways can induce synthetic lethality in some cancer cells, leading to apoptosis rather than the cell cycle arrest typically observed with more selective PI3K inhibitors.[2] The level of apoptosis can also be influenced by the PTEN status of the cell line.[2]
Q3: I am seeing variability in the G2/M cell cycle arrest in my experiments. What could be the cause?
A3: Variability in G2/M arrest can be due to several factors. The off-target inhibition of CDKs by this compound is a major contributor to its effects on the cell cycle.[2] The extent of G2/M arrest can be cell-line dependent and influenced by the underlying genetic background, including the status of cell cycle checkpoint proteins. Additionally, the known instability of this compound in solution could lead to inconsistent effective concentrations, contributing to variable results.[2]
Q4: My experimental results are inconsistent. Could this be related to the stability of the this compound compound?
A4: Yes, this compound has been reported to lack stability in solution and in vivo, which can lead to experimental variability.[2] It is crucial to prepare fresh stock solutions in a suitable solvent like DMSO and to minimize freeze-thaw cycles. For in-vitro experiments, it is recommended to add the inhibitor to the cell culture medium immediately before use.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is soluble in DMSO.[3] Stock solutions should be prepared in high-quality, anhydrous DMSO at a concentration of 10 mM and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3] For cell-based assays, the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: Unexpectedly high levels of apoptosis observed.
-
Question: I treated my cells with this compound to inhibit the PI3K pathway, but I'm observing much higher levels of apoptosis than expected for PI3K inhibition alone. How can I confirm if this is an off-target effect?
-
Answer:
-
Compare with a selective PI3Kα inhibitor: Treat your cells with a highly selective PI3Kα inhibitor (e.g., BYL719) at a concentration that gives equivalent inhibition of p-Akt as your this compound concentration. If you do not observe the same level of apoptosis, the effect is likely due to off-target inhibition by this compound.
-
Assess CDK activity: Perform a Western blot to analyze the phosphorylation status of CDK substrates, such as Rb protein. A decrease in p-Rb would suggest CDK inhibition.
-
Rescue with CDK overexpression: If possible, transiently overexpress CDK1 or CDK2 in your cells. A partial rescue from this compound-induced apoptosis would confirm the involvement of CDK inhibition.[2]
-
Problem 2: Inhibition of p-Akt does not correlate with the observed cellular phenotype (e.g., proliferation, viability).
-
Question: I have confirmed by Western blot that this compound is inhibiting the phosphorylation of Akt, but I am not seeing the expected effect on cell proliferation. What could be the reason?
-
Answer:
-
Consider off-target effects: The potent anti-proliferative and pro-apoptotic effects of this compound are often a combination of PI3K and CDK inhibition.[2] The cellular phenotype you are observing is likely a result of this dual blockade.
-
Analyze the cell cycle: Perform cell cycle analysis using propidium iodide staining and flow cytometry. This compound is known to cause a G2/M arrest in some cell lines due to its off-target CDK inhibition.[2]
-
Investigate other signaling pathways: this compound has other off-targets, such as DNA-PK.[1] Depending on your cell type and experimental context, inhibition of these other kinases could be influencing the cellular outcome.
-
Problem 3: Difficulty in reproducing results between experiments.
-
Question: I am struggling to get consistent results with this compound in my cell viability assays. What can I do to improve reproducibility?
-
Answer:
-
Fresh preparation of this compound: Due to its instability in solution, it is critical to prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.[2] Avoid using old or repeatedly freeze-thawed solutions.
-
Consistent cell culture conditions: Ensure that cell density, passage number, and media composition are consistent across experiments, as these factors can influence the cellular response to inhibitors.
-
Accurate concentration determination: Verify the concentration of your this compound stock solution. If possible, confirm the identity and purity of the compound using analytical methods.
-
Control for DMSO effects: Always include a vehicle control (DMSO alone) at the same final concentration used for the this compound treatment to account for any solvent effects.
-
Quantitative Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Reference |
| Primary Target | ||
| PI3Kα (p110α) | 5.8 | [1] |
| Off-Targets | ||
| DNA-PK | 2 | [1] |
| PI3Kγ (p110γ) | 76 | [1] |
| PI3Kδ (p110δ) | 510 | [1] |
| PI3Kβ (p110β) | 1300 | [1] |
| CDK9 | Potent Inhibition | |
| CDK1 | >95% Inhibition | [2] |
| CDK2 | >95% Inhibition | [2] |
| ... (and other kinases from the SelectScreen panel) |
Note: The complete list of the 21 kinases inhibited by over 95% as identified by SelectScreen Profiling is referenced in the supplementary information of the PNAS paper by Cheng et al., 2012. Researchers should refer to this source for the full dataset.
Experimental Protocols
1. Western Blot Analysis of p-Akt and Downstream CDK Targets
-
Objective: To assess the on-target (PI3K) and off-target (CDK) activity of this compound in cells.
-
Methodology:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 1, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-Rb (Ser807/811), total Rb, Survivin, MCL-1, c-Flip, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and time points. Include both positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE or accutase.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour. Live cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
-
3. Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Cell Treatment: Treat cells with this compound as required for your experiment.
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash once with PBS.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Caption: Off-target CDK Inhibition by this compound.
Caption: Experimental Workflow for Troubleshooting Off-Target Effects.
Caption: Concept of Synthetic Lethality with this compound.
References
- 1. A chemical screen in diverse breast cancer cell lines reveals genetic enhancers and suppressors of sensitivity to PI3K isotype-selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting acute myeloid leukemia by dual inhibition of PI3K signaling and Cdk9-mediated Mcl-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Pik-75 toxicity in normal versus cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pik-75 in their experiments, with a focus on its differential toxicity between normal and cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) with an IC50 of 5.8 nM.[1] It functions as a noncompetitive inhibitor with respect to ATP.[1] Additionally, this compound has been shown to inhibit other kinases, including DNA-dependent protein kinase (DNA-PK) with an IC50 of 2 nM, and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Its inhibitory activity on the PI3K/Akt signaling pathway leads to reduced phosphorylation of Akt, a key downstream effector, which in turn can induce cell cycle arrest and apoptosis.[4][5]
Q2: Does this compound show selective toxicity towards cancer cells over normal cells?
Several studies suggest that this compound exhibits a degree of selective toxicity towards cancer cells. For instance, some studies have shown that certain non-malignant cell lines are unaffected by concentrations of this compound that are cytotoxic to cancer cells.[6][7] This selectivity may be attributed to the frequent hyperactivation of the PI3K pathway in cancer cells, making them more dependent on this signaling cascade for survival and proliferation. However, it is important to note that this compound can also affect normal cellular processes, particularly those regulated by PI3Kα, such as insulin signaling.[8][9][10] Therefore, the therapeutic window and potential for off-target effects should be carefully considered in any experimental design.
Q3: What are the known downstream effects of this compound treatment in cancer cells?
Treatment of cancer cells with this compound leads to the inhibition of Akt phosphorylation on both Ser473 and Thr308.[4] This disruption of the PI3K/Akt pathway can result in:
-
Induction of apoptosis: this compound has been shown to induce apoptosis, characterized by an increase in cleaved PARP and caspase-3.[2][11]
-
Cell cycle arrest: The compound can cause cell cycle arrest, often at the G2/M phase.[11]
-
Downregulation of anti-apoptotic proteins: this compound can suppress the expression of Mcl-1, an anti-apoptotic protein, through the inhibition of CDK9.[2][3][12]
-
Inhibition of cell motility and invasion: By reducing Akt activation, this compound can decrease cancer cell motility and invasion.[1]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No significant difference in viability between treated normal and cancer cells. | 1. Inappropriate concentration of this compound used.2. The specific normal cell line used may be unusually sensitive to PI3Kα inhibition.3. The cancer cell line may not be highly dependent on the PI3Kα pathway. | 1. Perform a dose-response curve (e.g., 1 nM to 10 µM) on both cell lines to determine the optimal concentration that shows a differential effect.2. Test a different normal cell line from a different tissue of origin.3. Verify the activation status of the PI3K pathway in your cancer cell line (e.g., check for PIK3CA mutations or PTEN loss). Consider using a cancer cell line known to be sensitive to PI3K inhibitors. |
| High toxicity observed in normal cells. | 1. This compound concentration is too high.2. Off-target effects at the concentration used.3. Normal cells are highly reliant on PI3Kα for survival. | 1. Lower the concentration of this compound. Even at nanomolar concentrations, it can be effective.[2]2. Reduce the treatment duration.3. Ensure the health of the normal cell culture prior to treatment. |
| Variability in experimental results. | 1. Instability of this compound in solution.2. Inconsistent cell seeding density.3. Passage number of cell lines affecting their phenotype. | 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles.2. Ensure uniform cell seeding across all wells and plates.3. Use cell lines within a consistent and low passage number range for all experiments. |
| Unexpected upregulation of other signaling pathways. | 1. Activation of compensatory feedback loops upon PI3K inhibition. | 1. Investigate other survival pathways that may be activated. For example, inhibition of the PI3K pathway can sometimes lead to the activation of the MAPK/ERK pathway.[9]2. Consider combination therapies to block these compensatory pathways. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Mino-Re | Mantle Cell Lymphoma | 1.5 - 10.9 | [2] |
| Rec1-Re | Mantle Cell Lymphoma | 1.5 - 10.9 | [2] |
| UW-CSCC1 | Cutaneous Squamous Cell Carcinoma | ~100 | [7] |
| UW-CSCC2 | Cutaneous Squamous Cell Carcinoma | ~25 | [7] |
| MIA PaCa-2 | Pancreatic Cancer | Submicromolar | [6] |
| AsPC-1 | Pancreatic Cancer | Submicromolar | [6] |
Note: IC50 values can vary depending on the assay conditions and treatment duration.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for the desired duration (e.g., 48 hours).[1] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blotting for Akt Phosphorylation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Signaling Pathway and Workflow Diagrams
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound toxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. The Inhibitory Effect of this compound on Inflammatory Mediator Response Induced by Hydrogen Peroxide in Feline Esophageal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
Pik-75 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with Pik-75.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Higher than expected IC50 values or reduced potency.
Question: Why is the observed IC50 value for this compound in my assay significantly higher than reported values, or why does it seem less potent?
Answer: This is a common issue that can arise from several factors related to the compound's stability and experimental setup.
Troubleshooting Steps:
-
Compound Stability and Handling: this compound has limited stability in solution.[1][2]
-
Solubility Issues: this compound has poor aqueous solubility.[4][5] Precipitation of the compound in your cell culture media can significantly reduce its effective concentration.
-
Recommendation: Visually inspect your media for any signs of precipitation after adding this compound. When preparing working solutions, ensure the final DMSO concentration is kept low (typically <0.5%) to maintain solubility and minimize solvent-induced artifacts. For in vivo studies, specialized formulations like nanosuspensions may be necessary to improve solubility and delivery.[5]
-
-
Cell Line Specificity: The potency of this compound can vary between different cell lines.[6][7][8] This can be due to differences in the expression levels of its primary target, p110α, or the activation status of the PI3K/AKT pathway.[1]
-
Recommendation: Confirm the expression of PI3K isoforms in your cell line of interest. Consider that cell lines with mutations in PTEN may exhibit different sensitivities to this compound.[1]
-
-
Assay Conditions: The specifics of your experimental assay, such as cell density, serum concentration, and incubation time, can all influence the apparent potency of this compound.
-
Recommendation: Standardize these parameters across experiments. Be aware that components in serum can sometimes interfere with the activity of small molecule inhibitors.
-
Issue 2: Observing off-target effects or unexpected cellular responses.
Question: My results suggest that this compound is affecting pathways other than PI3K/AKT. Is this expected?
Answer: Yes, while this compound is a selective inhibitor of p110α, it is known to have off-target activities, most notably potent inhibition of DNA-PK and CDK9.[3][6][7][9][10][11]
Troubleshooting Steps:
-
Target Profile Awareness: Be aware of the known off-target profile of this compound. Its inhibitory action on DNA-PK can lead to effects related to DNA damage repair.[3][9][10][11] Inhibition of CDK9 can impact transcription and the expression of short-lived proteins like Mcl-1.[6][7]
-
Control Experiments: To dissect the on-target versus off-target effects, consider using the following controls:
-
Alternative PI3K inhibitors: Use other p110α-selective inhibitors (e.g., PIK-90) or pan-PI3K inhibitors (e.g., LY294002) to see if they replicate the observed phenotype.[1]
-
DNA-PK and CDK9 inhibitors: Compare the effects of this compound with those of specific DNA-PK or CDK9 inhibitors.
-
Genetic knockdown/knockout: Use siRNA or CRISPR to specifically deplete p110α and observe if the phenotype mimics this compound treatment.
-
-
Dose-Response Analysis: Off-target effects are often more pronounced at higher concentrations.
-
Recommendation: Perform careful dose-response studies and try to use the lowest effective concentration that inhibits p110α to minimize off-target effects.
-
Issue 3: Inconsistent results in apoptosis assays.
Question: I am seeing variable levels of apoptosis in my cells after treatment with this compound. What could be the cause?
Answer: The apoptotic response to this compound can be cell-context dependent and is linked to its dual inhibition of PI3K and other kinases.[1]
Troubleshooting Steps:
-
PI3K Pathway Inhibition: The induction of apoptosis by this compound is at least partially dependent on its ability to inhibit the PI3K pathway.[1]
-
Mitochondrial-Dependent Pathway: Apoptosis induced by this compound has been shown to be dependent on the pro-apoptotic protein Bax and proceeds via the mitochondrial pathway.[1][2]
-
Mcl-1 Expression: Through its inhibition of CDK9, this compound can lead to a decrease in the anti-apoptotic protein Mcl-1.[6][7]
-
Recommendation: Monitor Mcl-1 protein levels via Western blot. The kinetics of Mcl-1 degradation may influence the timing of apoptosis.
-
-
Cell Cycle Arrest: this compound can also induce G2/M cell cycle arrest.[1]
-
Recommendation: Perform cell cycle analysis to distinguish between apoptosis and cell cycle arrest, as these are distinct cellular outcomes.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound for Various Kinases
| Kinase | IC50 (nM) | Reference(s) |
| p110α | 5.8 | [3][9][10][11][13] |
| DNA-PK | 2 | [3][9][10][11] |
| p110γ | 76 | [3][9][10][11] |
| p110δ | 510 | [3][10][11] |
| p110β | 1300 | [3][9][10][11] |
| mTORC1 | ~1000 | [10][11] |
| ATM | 2300 | [10][11] |
Table 2: Cellular Activity of this compound
| Cell Line/Context | Assay | IC50 (nM) | Reference(s) |
| CHO-IR cells | Insulin-induced PKB/Akt phosphorylation | 78 | [10][12] |
| U-87 MG (Glioblastoma) | Cell Viability | 90 | [8] |
| Pancreatic Cancer Cells | Proliferation/Survival | Submicromolar | [10] |
| Mantle Cell Lymphoma (Primary Samples) | Cell Viability | 6.3 - 425.2 | [6] |
Key Experimental Protocols
Protocol 1: Western Blot for p-Akt Inhibition
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration. For p-Akt inhibition, a short treatment time (e.g., 1-6 hours) is often sufficient.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473 and/or Thr308) and total Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 690 nm.[3]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by non-linear regression analysis.
Visualizations
Caption: this compound inhibits p110α, DNA-PK, and CDK9.
Caption: A logical workflow for troubleshooting this compound.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Development of this compound nanosuspension formulation with enhanced delivery efficiency and cytotoxicity for targeted anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. caymanchem.com [caymanchem.com]
Optimizing Pik-75 Concentration for Cell Viability Assays: A Technical Support Guide
Welcome to the technical support center for optimizing the use of Pik-75 in cell viability assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K).[1][2] It also shows inhibitory activity against the p110γ isoform and DNA-dependent protein kinase (DNA-PK).[1] More recent studies have identified this compound as a dual inhibitor of PI3K and cyclin-dependent kinase 9 (CDK9).[3][4] Its primary mechanism of action involves blocking the PI3K-AKT signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][4] By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells.[3][5]
Q2: What is a typical effective concentration range for this compound in cell viability assays?
The effective concentration of this compound can vary significantly depending on the cell line being studied. However, published data indicates that this compound is often potent in the low nanomolar range. For instance, in various mantle cell lymphoma (MCL) cell lines, the half-maximal inhibitory concentration (IC50) has been reported to be between 1.5 and 17.2 nM.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Which cell viability assay is most suitable for use with this compound?
Several common cell viability assays can be used with this compound, each with its own advantages. The choice of assay may depend on your specific experimental needs, available equipment, and cell type.
-
MTT Assay: This is a colorimetric assay that measures the metabolic activity of cells.[6][7][8] It is a widely used and cost-effective method.
-
WST-1 Assay: Similar to the MTT assay, the WST-1 assay is a colorimetric method that measures mitochondrial dehydrogenase activity.[9][10][11][12] It has the advantage of producing a water-soluble formazan product, simplifying the protocol.[11]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells, and generally offers higher sensitivity than colorimetric assays.[13][14][15][16][17]
Q4: How should I prepare my this compound stock solution?
This compound hydrochloride is soluble in DMSO up to 5 mM.[2] It is recommended to prepare a concentrated stock solution in DMSO, which can then be further diluted in cell culture medium to the desired final concentrations for your experiment. Always ensure the final DMSO concentration in your cell culture wells is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation: this compound IC50 Values in Various Cell Lines
The following table summarizes reported IC50 values for this compound in different cancer cell lines to provide a general reference for concentration ranges.
| Cell Line Type | Specific Cell Line(s) | Reported IC50 (nM) | Reference |
| Mantle Cell Lymphoma (MCL) | Mino, Rec-1, Maver-1, Granta-519 | 1.5 - 17.2 | [3] |
| Mantle Cell Lymphoma (MCL) | Patient-derived samples | 6.3 - 425.2 | [3] |
| Ovarian Cancer | SKOV-3 | ~400 (as nanosuspension) | [18] |
| Cutaneous Squamous Cell Carcinoma | UW-CSCC1 | ~250 | [19] |
| Cutaneous Squamous Cell Carcinoma | UW-CSCC2 | ~60 | [19] |
Note: IC50 values can vary based on experimental conditions such as incubation time and the specific viability assay used.
Experimental Protocols
Below are detailed methodologies for commonly used cell viability assays.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only (DMSO) controls.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.
WST-1 Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with this compound.
-
WST-1 Reagent Addition: Add 10 µL of the WST-1 reagent to each well.[10][11]
-
Incubation: Incubate the plate for 0.5 to 4 hours at 37°C in a CO2 incubator.[11] The optimal incubation time will depend on the cell type and density.
-
Shaking: Gently mix the plate on an orbital shaker for 1 minute.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 420 and 480 nm.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Prepare a 96-well opaque-walled plate with cells and treat with this compound as previously described.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[14][15]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[15]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14][15]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]
-
Luminescence Measurement: Record the luminescence using a plate reader.[14]
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
Caption: PI3K-AKT signaling pathway inhibited by this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for a typical cell viability experiment.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. |
| Edge effects | Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Pipetting errors | Use a multichannel pipette for adding reagents and ensure it is properly calibrated. Change pipette tips between different concentrations. |
| Incomplete formazan solubilization (MTT assay) | Ensure thorough mixing after adding the solubilization agent. Visually inspect wells to confirm that all purple crystals have dissolved. |
Problem 2: Unexpected or inconsistent IC50 values.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound concentration | Verify the calculations for your serial dilutions. Prepare fresh dilutions for each experiment. |
| Cell passage number | High-passage number cells can have altered sensitivity to drugs. Use cells within a consistent and low passage range. |
| Contamination | Check for microbial contamination (e.g., mycoplasma), which can affect cell health and drug response. |
| Assay interference | Some compounds can interfere with the chemistry of viability assays. Run a control plate with this compound in cell-free media to check for direct interaction with the assay reagent. |
Problem 3: Low signal or poor dynamic range.
| Possible Cause | Troubleshooting Step |
| Suboptimal cell number | Perform a cell titration experiment to determine the optimal seeding density that results in a linear response for your chosen assay. |
| Insufficient incubation time | Optimize the incubation time for both the drug treatment and the viability assay itself. |
| Reagent issues | Ensure that assay reagents are stored correctly and are not expired. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting cell viability assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PIK 75 hydrochloride, p110alpha PI3K inhibitor (CAS 372196-77-5) | Abcam [abcam.com]
- 3. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. nanopartikel.info [nanopartikel.info]
- 10. interchim.fr [interchim.fr]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 14. OUH - Protocols [ous-research.no]
- 15. ch.promega.com [ch.promega.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. Development of this compound nanosuspension formulation with enhanced delivery efficiency and cytotoxicity for targeted anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Pik-75 degradation and storage conditions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the storage, handling, and troubleshooting of Pik-75 to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) and also demonstrates strong inhibitory activity against DNA-dependent protein kinase (DNA-PK).[1][2] It is cell-permeable and functions by blocking the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth.[2] By inhibiting PI3K, this compound prevents the phosphorylation of Akt and the activation of downstream effectors like mTORC1.[2] Its ability to induce apoptosis (programmed cell death) rather than just cell cycle arrest makes it a subject of interest in cancer research.[1][3]
Q2: How should I store powdered, solid this compound?
Solid this compound should be stored at -20°C under desiccating conditions. When stored correctly, the powder is stable for at least three to four years.[2][4]
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a concentrated stock solution in 100% dimethyl sulfoxide (DMSO).[4] This stock solution is stable for extended periods when stored properly. To avoid degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes.[4] For in vivo experiments, working solutions should be prepared fresh on the day of use.[1]
Q4: What is the solubility of this compound?
This compound has poor water solubility.[5][6] It is most commonly dissolved in DMSO, though solubility values from different suppliers vary.[2][4] It is critical to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the compound's solubility.[4]
Q5: Is this compound stable in aqueous media?
This compound has limited stability in aqueous solutions and in vivo.[3] For this reason, working solutions for cell culture or in vivo studies should be prepared immediately before use by diluting the DMSO stock solution into the appropriate aqueous buffer or media.[1][7]
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Recommendations |
| Solid Powder | -20°C | ≥ 3 years[2][4] | Store under desiccating conditions. |
| Stock Solution (in DMSO) | -80°C | 6 months - 1 year[1][4] | Aliquot to avoid freeze-thaw cycles; protect from light.[1][4] |
| Stock Solution (in DMSO) | -20°C | 1 month[1][4] | Suitable for short-term storage.[4] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ Value | Notes |
| p110α | 5.8 nM[1][2] | Primary target; highly selective over other PI3K isoforms. |
| DNA-PK | 2 nM[1] | Potent inhibitor. |
| p110γ | 76 nM[1] | Moderate inhibition. |
| p110δ | 510 nM[4] | Lower potency. |
| p110β | 1.3 µM[1] | Over 200-fold less potent compared to p110α.[1] |
| mTORC1 | ~1 µM[1][8] | Inhibits downstream signaling. |
Table 3: Solubility of this compound
| Solvent | Concentration | Recommendations |
| DMSO | 0.25 - 98 mg/mL[2][4] | Recommended for preparing concentrated stock solutions. Use fresh, anhydrous DMSO.[4] |
| DMF | ~0.5 mg/mL[2] | An alternative organic solvent. |
| Water | Insoluble[6] | Not suitable for direct dissolution. |
| Ethanol | Insoluble[6] | Not suitable for direct dissolution. |
Troubleshooting Guides
Problem: My this compound precipitated after I diluted the DMSO stock into my aqueous cell culture medium.
-
Cause: This is a common issue known as "salting out" that occurs when a compound that is highly soluble in an organic solvent is diluted into an aqueous buffer where it has poor solubility.[7]
-
Solution 1 (Immediate Use): For many compounds, the precipitate will redissolve with gentle mixing.[7] Try vortexing the solution for a few minutes or sonicating it briefly.[7] Gently warming the solution to 37°C can also help.[7] Ensure the precipitate is fully dissolved before adding it to your cells or experiment.
-
Solution 2 (Prevention): Minimize the percentage of DMSO in your final working solution. While a final concentration of 0.1% DMSO is tolerated by most cell lines, higher concentrations can cause both solubility issues and cellular toxicity. Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Problem: I am seeing inconsistent or no effect in my cell-based assays.
-
Cause 1: Compound Degradation: this compound has limited stability in aqueous solutions.[3] If you prepare a large volume of working solution and use it over several hours, the compound may be degrading, leading to variable results.
-
Solution: Prepare your working dilutions fresh from the DMSO stock immediately before each experiment.[1] Do not store this compound in aqueous media.
-
-
Cause 2: Improper Storage: Repeated freeze-thaw cycles of the main DMSO stock can lead to compound degradation.[4]
-
Cause 3: Cell Line Sensitivity: Not all cell lines are equally sensitive to PI3K inhibition. The genetic background of your cells, particularly the status of the PI3K/PTEN pathway, can dramatically influence the response to this compound.[3]
-
Solution: Confirm the IC₅₀ of this compound in your specific cell line by performing a dose-response curve. Review literature to ensure you are using an appropriate concentration range.
-
Problem: The vial of solid this compound I received appears to be empty.
-
Cause: If you ordered a small quantity (e.g., 1 or 5 mg), the compound may be present as a thin, crystalline film or a small amount of powder at the bottom or in the cap of the vial, making it difficult to see.[9]
-
Solution: Do not discard the vial. Assume the full amount of product is present. Prepare your stock solution by adding the appropriate volume of solvent (e.g., DMSO) directly to the vial to dissolve the entire contents.[9] Briefly centrifuge the vial before opening to ensure any material in the cap is collected at the bottom.[9]
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol is for preparing a standard concentrated stock solution in DMSO.
Materials:
-
This compound solid (Molecular Weight will be specified by the supplier, e.g., 488.74 g/mol for the HCl salt form).
-
Anhydrous, sterile-filtered DMSO.
-
Sterile microcentrifuge tubes or cryovials.
Methodology:
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Briefly centrifuge the vial to collect all the powder at the bottom.[9]
-
Calculation: Calculate the volume of DMSO required. For example, to make a 10 mM stock from 5 mg of this compound (MW: 488.74 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
Volume (L) = 0.005 g / (0.010 mol/L * 488.74 g/mol ) = 0.001023 L = 1023 µL
-
-
Dissolution: Add the calculated volume of DMSO directly to the manufacturer's vial. Cap tightly and vortex thoroughly for several minutes until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.[7]
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots (e.g., 20 µL) in sterile cryovials. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][4]
Protocol 2: General Method for an In Vitro Cell Viability Assay (e.g., MTT)
This protocol outlines a typical workflow for assessing the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: On the day of treatment, thaw a single-use aliquot of your 10 mM this compound DMSO stock. Prepare serial dilutions of the stock solution in your cell culture medium. It is crucial to prepare these working solutions immediately before use.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a "vehicle-only" control (medium with the highest final concentration of DMSO used) and an "untreated" control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours).[4]
-
Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT assay.[4] This involves adding MTT reagent to each well, incubating for 3-4 hours, and then solubilizing the resulting formazan crystals with a solubilization solution (e.g., 10% SDS in 0.01 M HCl).[4]
-
Data Analysis: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).[4] Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
Visualizations
This compound Mechanism of Action
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound on the p110α subunit.
Recommended Experimental Workflow
Caption: Recommended workflow for handling this compound from receipt to experimental use.
Troubleshooting Inconsistent Results
Caption: A logical decision tree for troubleshooting inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pnas.org [pnas.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Development and evaluation of PIK75 nanosuspension, a phosphatidylinositol-3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mybiosource.com [mybiosource.com]
Pik-75 Technical Support Center: Troubleshooting Unexpected Results
Welcome to the technical support center for Pik-75. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results during their experiments with this potent inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant apoptosis in my cells treated with this compound, even at low concentrations, when other PI3K inhibitors only induce cell cycle arrest?
A1: This is a known and unique characteristic of this compound. Unlike many other PI3K inhibitors that primarily cause cell cycle arrest, this compound is a potent inducer of apoptosis.[1][2] This is attributed to its dual-inhibitory mechanism. This compound not only targets the p110α isoform of PI3K but also potently inhibits DNA-dependent protein kinase (DNA-PK).[3][4][5] This combined inhibition can lead to a more robust apoptotic response. Furthermore, this compound has been shown to transiently decrease Cdk7/9, leading to a loss of Mcl-1 protein, which contributes to rapid apoptosis.[6]
Q2: I'm seeing off-target effects that are not consistent with PI3Kα inhibition alone. What could be the cause?
A2: this compound has a broad target profile beyond p110α.[1] It is a potent inhibitor of DNA-PK with an IC50 of 2 nM.[3][4] It also inhibits other PI3K isoforms (p110γ, p110δ), mTORC1/2, ATM, and other kinases at higher concentrations.[4] These off-target activities can contribute to unexpected cellular phenotypes. It is crucial to consider these additional targets when interpreting your results.
Q3: My in vivo experiments with this compound are showing higher toxicity than anticipated. How can this be mitigated?
A3: The broad target profile and overall toxicity of this compound have been noted and have precluded its clinical development.[1][2] In vivo studies have reported that this compound can lead to serious impairments in glucose tolerance.[3] To mitigate toxicity, consider the following:
-
Dose optimization: A dose-response study is critical to identify the lowest effective dose with minimal toxicity.
-
Route of administration: The method of delivery (e.g., intraperitoneal injection) can influence systemic exposure and toxicity.[3]
-
Monitoring: Closely monitor animal health, including body weight and blood glucose levels.
Q4: I am observing variable results in my cell-based assays. What are some common sources of inconsistency?
A4: Inconsistent results can arise from several factors:
-
Compound stability: this compound has been reported to lack stability in solution and in vivo.[1] Always use freshly prepared solutions.
-
Solvent effects: this compound is typically dissolved in DMSO.[3] Ensure the final DMSO concentration in your cell culture media is consistent across experiments and below a toxic threshold for your cell line.
-
Cell line differences: The cellular response to this compound can vary depending on the genetic background of the cell line, such as the PTEN status.[1]
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Death
Problem: You observe a much higher level of apoptosis or cytotoxicity than expected, even at concentrations intended to be selective for p110α.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-target inhibition of DNA-PK | Perform a Western blot to check for inhibition of DNA-PK autophosphorylation (e.g., at S2056). This can confirm if DNA-PK is being inhibited at the concentration of this compound used. |
| Inhibition of other kinases (e.g., CDKs, mTOR) | Broad-spectrum kinase profiling can help identify other inhibited targets. Alternatively, use more specific inhibitors for other pathways to see if they replicate the phenotype. |
| Cell line hypersensitivity | Test a panel of cell lines with different genetic backgrounds (e.g., varying PTEN or PIK3CA mutation status) to understand the dependency on the PI3K pathway. |
| Incorrect compound concentration | Verify the concentration of your this compound stock solution using a spectrophotometer or by a fresh preparation. |
Guide 2: Lack of Expected p-Akt Inhibition
Problem: You do not observe the expected decrease in Akt phosphorylation (at Ser473 and/or Thr308) after this compound treatment.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound degradation | Prepare fresh dilutions of this compound from a new stock. This compound has limited stability in solution.[1] |
| Insufficient treatment time or concentration | Perform a time-course and dose-response experiment to determine the optimal conditions for observing p-Akt inhibition in your specific cell line. |
| Feedback loop activation | Inhibition of the PI3K pathway can sometimes lead to the activation of upstream receptor tyrosine kinases (RTKs), which can reactivate the pathway. Co-treatment with an RTK inhibitor might be necessary. |
| Technical issues with Western blotting | Ensure the quality of your p-Akt and total Akt antibodies. Run positive and negative controls (e.g., cells treated with a known Akt activator like insulin or another potent PI3K inhibitor). |
Data Summary
Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| DNA-PK | 2 | [3][4][5] |
| p110α | 5.8 | [3][4] |
| p110γ | 76 | [3][4] |
| p110δ | 510 | [3][4] |
| p110β | 1300 | [3][4] |
| mTORC1 | ~1000 | [4] |
| mTORC2 | ~10000 | [4] |
| ATM | 2300 | [4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Serum Starvation (Optional): To reduce basal Akt phosphorylation, serum-starve cells for 4-16 hours in a serum-free or low-serum medium.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 10 nM - 1 µM) for the specified duration (e.g., 1-6 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473 and/or Thr308) and total Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
This compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: For MTT assays, first add the solubilization solution. Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified PI3K/Akt/mTOR signaling pathway showing the inhibitory action of this compound on PI3K.
Caption: DNA-PK activation at double-strand breaks and its inhibition by this compound, leading to apoptosis.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
Pik-75 resistance mechanisms in cell lines
Welcome to the technical support center for PIK-75, a potent inhibitor of PI3Kα and other key cellular kinases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a multi-kinase inhibitor. Its primary target is the p110α isoform of phosphoinositide 3-kinase (PI3K) with an IC50 of approximately 5.8 nM. However, it also potently inhibits DNA-dependent protein kinase (DNA-PK) with an IC50 of 2 nM and cyclin-dependent kinase 9 (CDK9).[1][2] Its activity against CDK9 is particularly relevant for its anti-cancer effects, as it leads to the transcriptional suppression of the anti-apoptotic protein MCL-1.[1][3]
Q2: How does this compound induce cell death?
A2: this compound induces apoptosis through a dual mechanism. By inhibiting PI3Kα, it blocks the pro-survival PI3K/AKT signaling pathway.[4] Simultaneously, its inhibition of CDK9 leads to the rapid downregulation of MCL-1, a key anti-apoptotic protein.[1][3] The combined loss of survival signals from the PI3K/AKT pathway and the decrease in MCL-1 levels leads to the activation of pro-apoptotic proteins like BAX and BAK, ultimately triggering apoptosis.[1]
Q3: What is a typical effective concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. IC50 values have been reported from the low nanomolar to the micromolar range. For example, in glioblastoma cell lines like U-87 MG, the IC50 for cell proliferation inhibition is around 0.09 µM (90 nM).[5][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: Is this compound effective in cell lines resistant to other PI3K inhibitors?
A4: Due to its multi-kinase activity, this compound may be effective in cell lines that have developed resistance to more selective PI3K inhibitors. Resistance to PI3K inhibitors can arise from the activation of parallel or downstream survival pathways. By co-targeting CDK9 and subsequently downregulating MCL-1, this compound can circumvent some of these resistance mechanisms.[1]
Troubleshooting Guide
Problem 1: I am not observing the expected decrease in phosphorylated AKT (p-AKT) levels after this compound treatment, but I still see cytotoxicity.
-
Possible Cause 1: Off-Target Effects. The cytotoxicity you are observing may be primarily due to this compound's inhibition of other targets, such as CDK9, leading to MCL-1 downregulation and apoptosis, rather than through the PI3K/AKT pathway.[1][2] This is especially likely if your cell line is highly dependent on MCL-1 for survival.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Perform a western blot to check the levels of MCL-1. A significant decrease in MCL-1 protein would suggest that the CDK9-inhibitory function of this compound is active.
-
Assess Apoptosis: Use an apoptosis assay (e.g., Annexin V staining or caspase-3 cleavage) to confirm that the observed cytotoxicity is due to apoptosis.
-
Consider Cell Line Specifics: Some cell lines may have redundant signaling pathways that maintain p-AKT levels despite PI3Kα inhibition. For instance, activation of the PI3Kβ isoform can sometimes compensate for PI3Kα inhibition.[7]
-
Problem 2: My cells are showing high resistance to this compound (High IC50 value).
-
Possible Cause 1: Upregulation of Compensatory Survival Pathways. Resistant cells may have upregulated alternative survival pathways that are not targeted by this compound. This could include overexpression of other anti-apoptotic proteins like BCL-xL.
-
Troubleshooting Steps:
-
Profile Anti-Apoptotic Proteins: Use western blotting or Reverse Phase Protein Array (RPPA) to assess the expression levels of key anti-apoptotic proteins, including MCL-1 and BCL-xL. High levels of BCL-xL might contribute to resistance.
-
Combination Therapy: Consider combining this compound with inhibitors of other survival pathways. For example, if BCL-xL is highly expressed, a combination with a BCL-xL inhibitor might be synergistic.
-
Check for Low BAK/BAX Expression: The pro-apoptotic proteins BAK and BAX are essential for apoptosis induction. Low expression of these proteins can confer resistance to this compound.[1] Assess their expression levels via western blot.
-
Problem 3: I am seeing inconsistent results in my cell viability assays (e.g., MTT assay).
-
Possible Cause 1: Sub-optimal Assay Conditions. Inconsistent results can arise from issues with cell seeding density, incubation times, or reagent preparation.
-
Troubleshooting Steps:
-
Optimize Cell Seeding: Ensure a consistent number of cells are seeded in each well and that they are in the logarithmic growth phase.
-
Standardize Incubation Times: Use consistent incubation times for both the drug treatment and the MTT reagent.
-
Properly Dissolve Formazan Crystals: Ensure complete solubilization of the formazan crystals before reading the absorbance, as incomplete dissolution is a common source of variability.
-
Include Proper Controls: Always include vehicle-only (e.g., DMSO) controls and untreated controls.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| U-87 MG | Glioblastoma | Cell Proliferation | 0.09 | [5][6] |
| U-373 MG | Glioblastoma | Cell Proliferation | Similar to U-87 MG | [5][6] |
| T98G | Glioblastoma | Cell Proliferation | Not specified, but effective | [6] |
| MIA PaCa-2 | Pancreatic Cancer | Cell Viability (MTT) | Submicromolar | [8] |
| AsPC-1 | Pancreatic Cancer | Cell Viability (MTT) | Submicromolar | [8] |
| Various Breast Cancer Lines | Breast Cancer | PKB/Akt Phosphorylation | Varies by cell line | [9] |
| Various NSCLC Lines | Non-Small Cell Lung Cancer | Cell Viability | Varies by cell line | [10][11] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Western Blot for Phospho-AKT (Ser473) and MCL-1
This protocol is for detecting changes in protein expression and phosphorylation status.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-MCL-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for each sample and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, then apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin. For p-AKT, normalize to total AKT levels.
Visualizations
Caption: Dual mechanism of this compound inducing apoptosis.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Targeting acute myeloid leukemia by dual inhibition of PI3K signaling and Cdk9-mediated Mcl-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Class IA PI3K Isoforms Selectively Impairs Cell Growth, Survival, and Migration in Glioblastoma | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. PI3K p110β isoform synergizes with JNK in the regulation of glioblastoma cell proliferation and migration through Akt and FAK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K and AKT: Unfaithful Partners in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A chemical screen in diverse breast cancer cell lines reveals genetic enhancers and suppressors of sensitivity to PI3K isotype-selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In pursuit of synergy: An investigation of the PI3K/mTOR/MEK co-targeted inhibition strategy in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Selectivity of Pik-75: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers navigate the off-target effects of Pik-75, a potent inhibitor of phosphoinositide 3-kinase alpha (PI3Kα). Understanding and mitigating these off-target activities are crucial for accurate experimental interpretation and successful drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
This compound is a potent inhibitor of the p110α isoform of PI3K, with an IC50 of 5.8 nM.[1] However, it is known to inhibit other kinases, some with high potency. The most significant off-targets include other PI3K isoforms (β, γ, δ), DNA-dependent protein kinase (DNA-PK), and several cyclin-dependent kinases (CDKs).[1][2]
Q2: What is the significance of this compound's off-target inhibition of DNA-PK?
Inhibition of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) DNA repair pathway, can lead to increased sensitivity to DNA damaging agents.[1] This off-target effect can be a confounding factor in studies investigating the role of PI3Kα in DNA damage response and may offer opportunities for synergistic therapeutic strategies.
Q3: How does inhibition of CDKs by this compound contribute to its cellular effects?
This compound has been shown to inhibit CDK1 and CDK2, which can lead to cell cycle arrest, particularly at the G2/M phase, and induce apoptosis.[2] This is distinct from the effects of more selective PI3Kα inhibitors, which typically induce G1 arrest.[2] This off-target activity is important to consider when analyzing cellular phenotypes following this compound treatment.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in experimental settings and provides strategies to identify and mitigate off-target effects.
Issue 1: Unexpected levels of apoptosis or cell cycle arrest in your experiments.
-
Possible Cause: Your observed phenotype may be due to the off-target inhibition of CDKs by this compound, leading to apoptosis and G2/M arrest rather than the expected G1 arrest from PI3Kα inhibition alone.[2]
-
Troubleshooting Steps:
-
Validate the phenotype: Use a more selective PI3Kα inhibitor as a control to determine if the observed effect is solely due to PI3Kα inhibition.
-
Rescue experiment: Overexpress CDK1 or CDK2 to see if this can partially rescue the apoptotic phenotype induced by this compound.[2]
-
Cell cycle analysis: Perform detailed cell cycle analysis to distinguish between G1 and G2/M arrest.
-
Issue 2: Discrepancies between your results and published data using other PI3Kα inhibitors.
-
Possible Cause: The broader kinase inhibition profile of this compound may lead to different cellular outcomes compared to more highly selective inhibitors.
-
Troubleshooting Steps:
-
Perform a kinase selectivity profile: If feasible, screen this compound against a panel of kinases to understand its activity profile in your specific experimental system.
-
Use orthogonal approaches: Confirm your findings using genetic approaches, such as siRNA or CRISPR-Cas9 mediated knockdown of PI3Kα, to dissect the specific contribution of this target.
-
Consult the literature: Carefully compare the selectivity profiles of the inhibitors used in your study and the published literature to understand potential differences.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target and known off-target kinases.
| Kinase Target | IC50 (nM) | Reference(s) |
| PI3Kα (p110α) | 5.8 | [1] |
| DNA-PK | 2 | [1] |
| PI3Kγ (p110γ) | 76 | [1] |
| PI3Kδ (p110δ) | 510 | [1] |
| PI3Kβ (p110β) | 1300 | [1] |
| CDK1 | Potent Inhibition (>95% at 1µM) | [2] |
| CDK2 | Potent Inhibition (>95% at 1µM) | [2] |
| CDK9 | Potent Inhibition |
Key Experimental Protocols
1. Kinase Selectivity Profiling using ADP-Glo™ Kinase Assay
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.
-
Principle: The ADP-Glo™ Kinase Assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration.
-
Detailed Methodology:
-
Kinase Reaction Setup:
-
Prepare a reaction mix containing the kinase of interest, its specific substrate, ATP, and the appropriate reaction buffer.
-
Add this compound at various concentrations to the reaction mix. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding the kinase.
-
Incubate at the optimal temperature and time for the specific kinase.
-
-
Termination and ATP Depletion:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to convert the produced ADP back to ATP and to generate a luminescent signal using a luciferase/luciferin reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
-
2. Cellular Target Engagement using Western Blotting
This protocol allows for the assessment of on-target and off-target pathway modulation in a cellular context.
-
Principle: Western blotting is used to detect changes in the phosphorylation status of downstream effectors of PI3Kα (e.g., Akt) and off-target kinases (e.g., CDK substrates).
-
Detailed Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound for a specified time. Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-Akt, Akt, p-Rb, Rb).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.
-
-
Visualizations
Caption: On-target effect of this compound on the PI3Kα signaling pathway.
Caption: Key off-target effects of this compound on DNA repair and cell cycle.
Caption: Workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: The Impact of PIK-75 on Cell Morphology
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the effects of the multi-kinase inhibitor PIK-75 on cell morphology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent cell-permeable inhibitor primarily known for its activity against the p110α isoform of phosphoinositide 3-kinase (PI3K)[1][2]. However, it is crucial to recognize that this compound is a multi-kinase inhibitor. It also potently inhibits DNA-dependent protein kinase (DNA-PK) and Cyclin-Dependent Kinase 9 (CDK9)[1][3][4]. Its inhibitory action extends to other PI3K isoforms, though with significantly less potency against p110β[1]. This multi-target profile means that observed cellular effects may not be solely attributable to PI3Kα inhibition.
Q2: What is the general impact of this compound on cell morphology?
The impact of this compound on cell morphology is multifaceted and highly dependent on the cell type, inhibitor concentration, and duration of treatment. The most commonly reported effects stem from its potent induction of apoptosis (programmed cell death) and cell cycle arrest[5][6]. Morphological changes associated with apoptosis include cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. In some specific organisms like C. neoformans, treatment has been shown to cause distinct morphological defects, including elongated and enlarged cells that fail to separate after division, suggesting an impact on cell wall integrity or cytokinesis[7].
Q3: How does this compound affect the actin cytoskeleton and cell motility?
This compound significantly impacts the actin cytoskeleton, primarily through its inhibition of the PI3K/AKT signaling pathway. This pathway is a key regulator of the Rho family of small GTPases (e.g., Rac1, RhoA, Cdc42), which are master organizers of the actin cytoskeleton[8]. By inhibiting PI3K, this compound can disrupt processes like the formation of lamellipodia and filopodia, which are essential for cell migration[8][9]. Consequently, this compound has been shown to reduce tumor cell motility and invasion[1].
Q4: Does this compound impact microtubule stability?
Yes, by inhibiting the PI3K/AKT pathway, this compound can indirectly lead to microtubule destabilization. The PI3K/AKT pathway normally suppresses the activity of Glycogen Synthase Kinase 3β (GSK-3β)[8]. When PI3K is inhibited by compounds like this compound, GSK-3β becomes active and can phosphorylate microtubule-associated proteins (MAPs). This phosphorylation reduces the ability of MAPs to bind and stabilize microtubules, leading to alterations in microtubule dynamics[8].
Q5: Why do I see different morphological changes in different cell lines treated with this compound?
The cellular response to this compound is highly context-dependent. A key factor is the genetic background of the cell line, particularly the status of the tumor suppressor PTEN, a negative regulator of the PI3K pathway. For instance, the degree of apoptosis induced by this compound can vary significantly as a function of PTEN status[5]. Cell lines with wild-type PTEN may be more sensitive to PI3K inhibition and subsequent apoptosis compared to those with PTEN mutations[5][6].
Q6: At what concentration should I use this compound for cell morphology studies?
The optimal concentration of this compound depends on the specific cell line and the intended experimental outcome. It is strongly recommended to perform a dose-response curve (e.g., from 10 nM to 1 µM) to determine the IC50 for cell viability in your specific model. For morphological studies, it is often best to use a concentration at or slightly above the IC50 for pathway inhibition (e.g., reduction of p-AKT levels) but below a concentration that induces rapid, widespread apoptosis, which could obscure subtle cytoskeletal analysis. Published IC50 values for p110α inhibition are typically in the low nanomolar range (5.8-7.8 nM)[1][2].
Troubleshooting Guide
Problem 1: No observable change in cell morphology.
| Possible Cause | Recommended Solution |
| Inhibitor concentration is too low. | Verify the IC50 in your cell line. Increase the concentration of this compound in a stepwise manner. Confirm pathway inhibition via Western blot for p-AKT. |
| Cell line is resistant. | Check the PTEN status and PI3K pathway activation in your cell line. Consider using a different cell line or a positive control compound to ensure the pathway is druggable. |
| Insufficient incubation time. | Morphological changes can take time to develop. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal endpoint. |
| Inactive compound. | Ensure the this compound stock solution is prepared and stored correctly. Test the compound on a known sensitive cell line to confirm its activity. |
Problem 2: Excessive cell death obscuring morphological analysis.
| Possible Cause | Recommended Solution |
| Inhibitor concentration is too high. | Reduce the concentration of this compound. Use a concentration that inhibits the PI3K pathway without causing massive cell death within your experimental timeframe. |
| Off-target toxicity. | The potent induction of apoptosis may be an on-target effect of PI3K/CDK9 inhibition. To isolate morphological changes preceding apoptosis, use a shorter incubation time or a lower concentration. |
| Cell line is highly sensitive. | Use a very narrow range of low concentrations to find a suitable window for analysis. Consider using a pan-caspase inhibitor (like Z-VAD-FMK) to block apoptosis, but be aware this may introduce other artifacts. |
Problem 3: Unexpected or inconsistent morphological phenotypes.
| Possible Cause | Recommended Solution |
| Off-target effects. | Remember that this compound also inhibits CDK9 and DNA-PK[1][4]. The observed phenotype may be a composite effect. Compare results with a more selective PI3Kα inhibitor (if available) to dissect the specific contribution of PI3Kα inhibition. |
| Passage number & cell heterogeneity. | Use cells with a low passage number and ensure a homogenous cell population. High-passage cells can exhibit altered signaling and morphology. |
| Vehicle (DMSO) effects. | Always include a vehicle-only control. Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the cells (typically <0.1%). |
Data & Protocols
Quantitative Data Summary
Table 1: Inhibitory Profile of this compound This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various PI3K isoforms and DNA-PK. Note the high potency for p110α.
| Target | IC50 (nM) | Reference(s) |
| PI3K p110α | 5.8 - 7.8 | [1][2] |
| PI3K p110β | 1300 | [1] |
| PI3K p110γ | 76 | [1] |
| PI3K p110δ | 510 | [1] |
| DNA-PK | 2.0 | [1] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Cytoskeletal Analysis
This protocol provides a method for visualizing the actin cytoskeleton and nucleus in cells treated with this compound.
-
Cell Seeding: Seed cells onto glass coverslips in a 12-well or 24-well plate. Allow cells to adhere and grow for 24 hours to reach approximately 60-70% confluency.
-
Treatment: Treat cells with the desired concentration of this compound and a vehicle control (DMSO) for the determined time period.
-
Fixation: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes to reduce non-specific binding.
-
Staining:
-
F-Actin: Incubate cells with a fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 Phalloidin) diluted in 1% BSA/PBS for 1 hour at room temperature, protected from light.
-
Nucleus: After washing away the phalloidin solution, incubate with a nuclear counterstain like DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
-
Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images for morphological analysis.
Protocol 2: Western Blot for PI3K Pathway Inhibition
This protocol confirms that this compound is inhibiting the PI3K pathway by measuring the phosphorylation of its downstream target, AKT.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473) and total AKT. A loading control like GAPDH or β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. A decrease in the p-AKT/Total AKT ratio indicates pathway inhibition.
Visualized Pathways and Workflows
Caption: this compound inhibits PI3K and CDK9, disrupting key signaling pathways.
Caption: Workflow for assessing this compound's impact on cell morphology.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting Class IA PI3K Isoforms Selectively Impairs Cell Growth, Survival, and Migration in Glioblastoma | PLOS One [journals.plos.org]
- 3. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the Pi3k Regulatory Subunit in the Control of Actin Organization and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell-Specific Responses to PIK-75 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kinase inhibitor PIK-75.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) with an IC50 of 5.8 nM.[1][2][3] It functions as a non-competitive inhibitor with respect to ATP and a competitive inhibitor with respect to the substrate phosphatidylinositol (PI).[1] However, it is crucial to note that this compound also exhibits significant off-target activity, most notably inhibiting DNA-dependent protein kinase (DNA-PK) with an IC50 of 2 nM.[1] Additionally, it has been shown to inhibit other kinases such as CDK7 and CDK9.[4]
Q2: Why do different cell lines show varied sensitivity to this compound?
The differential response of cell lines to this compound is a multifactorial phenomenon. Key factors include:
-
PI3K pathway dependency: Cells highly reliant on the PI3K/Akt signaling pathway for survival and proliferation are generally more sensitive.
-
PTEN status: Cells with wild-type PTEN (a tumor suppressor that antagonizes PI3K signaling) can exhibit a more pronounced apoptotic response to this compound compared to PTEN-mutant cells.[5][6]
-
Off-target effects: The sensitivity of a cell line can also be influenced by its dependence on the off-target kinases of this compound, such as DNA-PK and CDKs.[4] For instance, the induction of apoptosis in some cancer cells is linked to the dual inhibition of PI3K and CDK9, leading to the downregulation of the anti-apoptotic protein Mcl-1.[4][7]
-
Expression of apoptosis regulators: The intrinsic expression levels of pro- and anti-apoptotic proteins, such as Bax, Bak, Bcl-xL, and Mcl-1, can dictate the threshold for apoptosis induction.[5][8]
Q3: My cells are undergoing cell cycle arrest but not apoptosis after this compound treatment. What could be the reason?
While many PI3K inhibitors induce cell cycle arrest, a unique feature of this compound is its ability to also trigger apoptosis in certain cell types.[5][6] If you are observing only cell cycle arrest, consider the following:
-
Cell Line Specifics: As mentioned in Q2, not all cell lines are equally susceptible to this compound-induced apoptosis. The genetic background of your cells, particularly the status of PTEN and the expression of Bcl-2 family proteins, plays a critical role.[5][6]
-
Drug Concentration: The concentration of this compound used is crucial. A suboptimal concentration might be sufficient to inhibit PI3K signaling to a degree that causes cell cycle arrest but not enough to push the cells into apoptosis. It is recommended to perform a dose-response experiment.
-
Treatment Duration: The duration of treatment may be insufficient. Apoptosis is a process that takes time to execute. Consider extending the incubation period with this compound.
-
Off-Target Engagement: The apoptotic effect of this compound can be linked to its off-target inhibition of kinases like CDK9, which leads to the downregulation of Mcl-1.[4][7] If your cells are not reliant on Mcl-1 for survival, they may be less prone to apoptosis upon this compound treatment.
Q4: I am observing inconsistent results with my this compound experiments. What are the common causes?
Inconsistent results with this compound can often be attributed to its physicochemical properties:
-
Limited Solubility and Stability: this compound has poor solubility and is known to be unstable in solution and in vivo.[5][9][10] It is crucial to prepare fresh stock solutions in a suitable solvent like DMSO and store them appropriately at -20°C.[1] Avoid repeated freeze-thaw cycles. The use of fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[1]
-
Precipitation in Media: Due to its low solubility, this compound can precipitate out of cell culture media, especially at higher concentrations. This will lead to a lower effective concentration and variability in your results. Visually inspect your culture plates for any signs of precipitation.
-
Inaccurate Pipetting: Given the potent nature of this compound and the small volumes often used, any inaccuracies in pipetting can lead to significant variations in the final concentration. Ensure your pipettes are calibrated and use appropriate techniques for handling small volumes.
Troubleshooting Guides
Problem 1: Low or No Inhibition of Akt Phosphorylation
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Purchase this compound from a reputable supplier. Prepare fresh stock solutions in high-quality, anhydrous DMSO. Store aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| Insufficient Drug Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Titrate this compound from a low to a high concentration range (e.g., 10 nM to 10 µM). |
| Short Treatment Duration | Increase the incubation time. A typical time course could be 1, 6, and 24 hours to observe effects on Akt phosphorylation. |
| Cell Line Resistance | Your cell line may have alternative signaling pathways that bypass the need for PI3K signaling for Akt activation. Consider using a different inhibitor or a combination of inhibitors. |
| Experimental Error | Ensure proper protein extraction and western blotting techniques. Use appropriate positive and negative controls. |
Problem 2: High Cell Viability Despite this compound Treatment
| Possible Cause | Troubleshooting Step |
| Drug Instability/Precipitation | Prepare fresh this compound dilutions in pre-warmed media for each experiment. Visually inspect for precipitation. Consider using a formulation with improved solubility, such as nanosuspensions if available.[9][10] |
| Cell Line Insensitivity | The IC50 for your cell line may be higher than the concentrations tested. Perform a wider dose-response curve. As noted, some cell lines are inherently resistant.[6] |
| High Seeding Density | A high cell density can lead to a "community effect" that promotes survival. Optimize your cell seeding density for viability assays. |
| Inappropriate Assay | Ensure the viability assay you are using is appropriate for your experimental endpoint. For example, an MTT assay measures metabolic activity, which may not always directly correlate with cell number or apoptosis.[1] Consider using a direct cell counting method or an apoptosis assay. |
Quantitative Data Summary
Table 1: IC50 Values of this compound Against PI3K Isoforms and Other Kinases
| Target | IC50 (nM) | Reference |
| p110α | 5.8 | [1][2] |
| p110β | 1300 | [1] |
| p110γ | 76 | [1][3] |
| p110δ | 510 | [1] |
| DNA-PK | 2 | [1] |
Table 2: Cellular Effects of this compound in Different Cancer Cell Lines
| Cell Line | PTEN Status | Observed Effect | Concentration | Reference |
| LN229 (Glioma) | Wild-Type | G2/M arrest and apoptosis | 0.5 µM | [5] |
| U87 (Glioma) | Mutant | Less apoptosis compared to LN229 | 0.5 µM | [6] |
| Mantle Cell Lymphoma (MCL) | Various | Overcomes venetoclax resistance, induces apoptosis | 1.5 - 17.2 nM (IC50) | [7] |
| Acute Myeloid Leukemia (AML) | Various | Induces apoptosis | 100 nM | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
This compound is typically supplied as a solid. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO.[1]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[1]
Protocol 2: Western Blotting for p-Akt Inhibition
-
Cell Seeding: Seed your cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired duration (e.g., 6 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells once with ice-cold PBS and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473 or Thr308) overnight at 4°C.
-
The next day, wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total Akt as a loading control.
-
Protocol 3: Apoptosis Assessment by Flow Cytometry (Propidium Iodide Staining)
-
Cell Treatment: Seed and treat cells with this compound as described for western blotting. Include a positive control for apoptosis if available.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and then fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[11]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. The sub-G1 peak in the DNA content histogram represents the apoptotic cell population.
Mandatory Visualizations
Caption: this compound signaling pathways.
Caption: Experimental workflow for this compound.
Caption: Logical relationships of this compound effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. PIK 75 hydrochloride, p110alpha PI3K inhibitor (CAS 372196-77-5) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Development of this compound nanosuspension formulation with enhanced delivery efficiency and cytotoxicity for targeted anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Encapsulation and Delivery of the Kinase Inhibitor this compound by Organic Core High-Density Lipoprotein-Like Nanoparticles Targeting Scavenger Receptor Class B Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocols [moorescancercenter.ucsd.edu]
Buffers compatible with Pik-75 activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PIK-75, a potent inhibitor of p110α and DNA-PK. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) and the DNA-dependent protein kinase (DNA-PK).[1] It exhibits significantly higher potency for p110α compared to other Class I PI3K isoforms.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] For in vitro experiments, it is common to prepare a 10 mM stock solution in fresh, moisture-free DMSO and store it at -20°C.[1] For in vivo studies, specific formulations involving PEG300, Tween80, and ddH2O, or corn oil may be required and should be prepared fresh for immediate use.[1]
Q3: What is a suitable buffer for an in vitro kinase assay with this compound?
A3: A commonly used buffer for determining PI3K enzyme activity in the presence of this compound consists of 20 mM HEPES at pH 7.5, and 5 mM MgCl₂.[1] The specific components and their concentrations may need to be optimized for your particular experimental setup.
Q4: What are the known downstream effects of this compound in cells?
A4: this compound inhibits the PI3K/Akt/mTOR signaling pathway.[2][3] This is observed through a reduction in the phosphorylation of Akt, a key downstream effector of PI3K.[2][4] Inhibition of this pathway can lead to decreased cell proliferation, induction of apoptosis, and cell cycle arrest.[2]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various kinases.
| Target Kinase | IC₅₀ (nM) | Assay Type |
| DNA-PK | 2 | Cell-free |
| p110α | 5.8 | Cell-free |
| p110γ | 76 | Cell-free |
| p110δ | 510 | Cell-free |
| p110β | 1300 | Cell-free |
Data compiled from Selleck Chemicals.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for an in vitro kinase assay with this compound.
Experimental Protocols
Protocol 1: In Vitro PI3K Activity Assay (Luminescence-based)
This protocol is for determining the IC₅₀ of this compound by measuring ATP consumption.
Materials:
-
This compound
-
Recombinant p110α/p85α PI3K
-
Phosphatidylinositol (PI) substrate
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl₂
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
DMSO
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in the Kinase Assay Buffer. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Reaction Setup: In a 96-well plate, add the following to each well for a final volume of 25 µL:
-
Kinase Assay Buffer
-
Desired concentration of PI substrate
-
Recombinant PI3K enzyme
-
Diluted this compound or DMSO vehicle control
-
-
Initiate Reaction: Add 25 µL of ATP solution to each well to start the reaction. The final volume should be 50 µL.[1]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[1]
-
Signal Detection: Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.[1]
-
Read Plate: Incubate for an additional 15 minutes at room temperature, then measure luminescence using a plate reader.[1]
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FCS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution: 10% SDS in 0.01 M HCl[1]
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3.5 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the purple formazan crystals.[1]
-
Incubation for Solubilization: Incubate the plate overnight (approximately 16 hours) at 37°C.[1]
-
Absorbance Reading: Mix each well and measure the absorbance at 570 nm with a reference wavelength of 690 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: this compound Precipitates in Aqueous Buffer
-
Possible Cause: this compound has limited aqueous solubility.[4][5] The concentration of DMSO in the final reaction mix may be too low, or the this compound concentration is too high.
-
Solution:
-
Ensure the final DMSO concentration in your assay is sufficient to maintain solubility, typically between 0.1% and 1%. However, always check for DMSO tolerance of your enzyme or cells.
-
When diluting the DMSO stock in an aqueous buffer, add the stock solution to the buffer with vigorous vortexing to facilitate mixing and prevent immediate precipitation.
-
For in vivo studies, consider using a formulation with solubilizing agents like PEG300 and Tween80.[1]
-
Issue 2: Lower than Expected this compound Activity
-
Possible Cause 1: Degradation of this compound. The compound may be unstable in certain solutions or after multiple freeze-thaw cycles.[2]
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.
-
-
Possible Cause 2: ATP concentration in the kinase assay is too high. This compound can be a non-competitive or competitive inhibitor with respect to ATP depending on the kinase.
-
Solution: Determine the Kₘ of ATP for your kinase and use an ATP concentration at or below the Kₘ for inhibitor studies. This will increase the apparent potency of competitive inhibitors.
-
-
Possible Cause 3: Incorrect buffer pH. Enzyme activity is highly dependent on pH.
-
Solution: Confirm the pH of your kinase assay buffer. The optimal pH for PI3K activity is generally around 7.5.[1]
-
Issue 3: High Background Signal or Off-Target Effects
-
Possible Cause: this compound is known to inhibit other kinases, such as DNA-PK, and may have other off-target effects, especially at higher concentrations.[1][2]
-
Solution:
-
Use the lowest effective concentration of this compound possible to achieve the desired on-target effect.
-
Include appropriate controls in your experiment. For cell-based assays, this could involve using a structurally related but inactive compound or using cell lines with knockdown or knockout of the target protein (p110α).
-
Confirm that the observed phenotype is due to PI3K inhibition by rescuing the effect with a downstream constitutively active mutant (e.g., active Akt), if feasible.[2]
-
Caption: A troubleshooting guide for common issues with this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pnas.org [pnas.org]
- 3. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Inhibitory Effect of this compound on Inflammatory Mediator Response Induced by Hydrogen Peroxide in Feline Esophageal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
PIK-75 Nanosuspension Technical Support Center
Welcome to the technical support center for PIK-75 nanosuspension. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound nanosuspensions in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation, characterization, and in vitro/in vivo testing.
Frequently Asked Questions (FAQs)
1. What is this compound and why is a nanosuspension formulation necessary?
This compound is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), and it also inhibits DNA-PK.[1][2] The PI3K/AKT signaling pathway is frequently dysregulated in various cancers, making this compound a promising anti-cancer agent.[3][4] However, this compound suffers from poor aqueous solubility and stability, which limits its preclinical and clinical development.[5][6][7] Formulating this compound as a nanosuspension, a colloidal dispersion of pure drug nanoparticles, significantly enhances its saturation solubility and dissolution velocity, thereby improving its bioavailability and therapeutic efficacy.[5][8][9]
2. What are the key advantages of using a this compound nanosuspension?
This compound nanosuspensions offer several advantages over conventional formulations:
-
Improved Solubility and Dissolution: Nanosuspensions have been shown to increase the saturation solubility of this compound by up to 11-fold.[5][8] This leads to a faster dissolution rate, which is a critical factor for oral absorption.
-
Enhanced Bioavailability: The increased dissolution rate and surface area of the nanoparticles can lead to improved oral bioavailability.
-
Increased Cellular Uptake and Cytotoxicity: Targeted this compound nanosuspensions have demonstrated a 2-fold improvement in drug uptake in SKOV-3 cancer cells.[8] This enhanced uptake contributes to a lower IC50 value and increased cytotoxicity, which has been linked to increased caspase 3/7 and reactive oxygen species (hROS) activity.[8]
-
Improved Tumor Accumulation: In vivo studies have shown a 5 to 10-fold increase in this compound accumulation in tumors when administered as a nanosuspension compared to a standard suspension.[8]
-
Potential for Targeted Delivery: Nanosuspensions can be surface-functionalized with targeting ligands, such as folate, to enhance drug delivery to specific cancer cells that overexpress the corresponding receptors.[8]
3. What is the mechanism of action of this compound?
This compound primarily targets the p110α isoform of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, survival, and motility. By inhibiting p110α, this compound blocks the phosphorylation of AKT, a downstream effector, leading to the inhibition of cell growth and induction of apoptosis.[2][3][4] this compound has also been shown to inhibit DNA-dependent protein kinase (DNA-PK).[1]
Below is a diagram illustrating the PI3K/AKT signaling pathway and the point of inhibition by this compound.
Caption: PI3K/AKT signaling pathway with this compound inhibition point.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the preparation, characterization, and in vitro/in vivo testing of this compound nanosuspensions.
Nanosuspension Preparation (High-Pressure Homogenization)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or large particle size | - Insufficient homogenization pressure or cycles. - Inappropriate stabilizer or concentration. - Drug concentration is too high. | - Increase the homogenization pressure and/or the number of cycles.[10] - Screen different stabilizers (e.g., Poloxamer 188, HPMC, Tween 80) and optimize their concentrations.[11][12] - Reduce the initial drug concentration in the suspension. |
| Particle aggregation and sedimentation | - Inadequate stabilization (low zeta potential). - Ostwald ripening (crystal growth). - Improper storage conditions. | - Use a combination of steric and electrostatic stabilizers to increase the zeta potential (ideally > |30| mV). - Optimize the formulation to minimize the solubility difference between small and large particles.[13] - Store the nanosuspension at a controlled temperature (e.g., 4°C) and protect from light.[14] Consider lyophilization for long-term storage.[10] |
| Clogging of the homogenizer | - Presence of large drug particles in the initial suspension. - High viscosity of the suspension. | - Pre-mill or micronize the this compound powder before homogenization. - Decrease the drug concentration or the concentration of viscosity-enhancing stabilizers. |
Nanosuspension Characterization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low drug entrapment efficiency | - Drug loss during the homogenization process. - Inaccurate measurement method. | - Ensure a closed system during homogenization to prevent sample loss. - Use a validated analytical method (e.g., HPLC) to accurately quantify the amount of this compound in the nanosuspension and the supernatant after centrifugation. |
| Inaccurate particle size measurement (DLS) | - Sample concentration is too high or too low. - Presence of aggregates or dust. | - Dilute the nanosuspension to an appropriate concentration for Dynamic Light Scattering (DLS) analysis. - Filter the sample through a low-pore-size filter (e.g., 0.45 µm) before measurement to remove large aggregates and dust. |
| Variability in zeta potential readings | - Inconsistent pH or ionic strength of the dispersion medium. - Contamination of the measurement cell. | - Use a consistent and defined dispersion medium for all measurements. - Thoroughly clean the zeta potential measurement cell between samples. |
In Vitro & In Vivo Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low cytotoxicity in MTT assay | - Insufficient drug uptake by cells. - Cell line is resistant to this compound. - Incorrect assay timing or cell density. | - Confirm cellular uptake using a fluorescently labeled nanosuspension or by quantifying intracellular drug concentration.[12] - Verify the expression of p110α in the chosen cell line. - Optimize the incubation time and cell seeding density for the MTT assay.[4][15] |
| No significant decrease in pAkt levels (Western Blot) | - Inadequate treatment time or drug concentration. - Poor protein extraction or antibody quality. | - Perform a time-course and dose-response experiment to determine the optimal conditions for pAkt inhibition. - Ensure efficient protein lysis and use a validated phospho-AKT antibody.[16] |
| High variability in tumor growth in vivo | - Inconsistent tumor cell implantation. - Variation in animal health or age. | - Standardize the number of cells injected and the injection site.[9][17] - Use animals of the same age, sex, and health status for all experimental groups. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the evaluation of this compound nanosuspensions.
Preparation of this compound Nanosuspension by High-Pressure Homogenization
This protocol describes a general method for preparing this compound nanosuspensions. Optimization of specific parameters will be required.
Materials:
-
This compound powder
-
Stabilizer(s) (e.g., Poloxamer 188, HPMC, Tween 80)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Preparation of the Pre-suspension:
-
Dissolve the chosen stabilizer(s) in purified water to the desired concentration.
-
Disperse the this compound powder in the stabilizer solution while stirring continuously to form a coarse suspension.
-
-
High-Pressure Homogenization:
-
Pass the pre-suspension through the high-pressure homogenizer at a set pressure (e.g., 1500 bar).
-
Repeat the homogenization for a specific number of cycles (e.g., 20-30 cycles) until a uniform, milky nanosuspension is obtained.[10]
-
Maintain the temperature of the sample holder using a cooling system to prevent drug degradation.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanosuspension.
-
Quantify the drug content and entrapment efficiency using a validated HPLC method.
-
Caption: Workflow for this compound nanosuspension preparation and characterization.
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of this compound nanosuspensions on cancer cell lines (e.g., SKOV-3).
Materials:
-
SKOV-3 cells (or other suitable cancer cell line)
-
Complete cell culture medium
-
This compound nanosuspension and control (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[15][18]
-
Treatment: Treat the cells with serial dilutions of the this compound nanosuspension and the vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for pAkt Expression
This protocol is for determining the effect of this compound nanosuspension on the phosphorylation of AKT.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pAkt and anti-total Akt)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pAkt and total Akt overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL detection reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the pAkt signal to the total Akt signal.[19]
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound nanosuspension in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
SKOV-3 cells
-
Matrigel
-
This compound nanosuspension and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of SKOV-3 cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of the mice.[9][17]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the this compound nanosuspension and vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study (based on tumor size or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).
Caption: General workflow for an in vivo tumor xenograft study.
Caspase 3/7 Activity Assay
This assay measures the activity of key executioner caspases involved in apoptosis.
Materials:
-
Treated and untreated cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay Reagent (or similar)
-
Luminometer
Procedure:
-
Cell Treatment: Treat cells with the this compound nanosuspension or control for the desired time period.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.[3]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase 3/7 activity.
Cellular Uptake Assay
This protocol uses fluorescence microscopy to visualize the uptake of a fluorescently labeled nanosuspension.
Materials:
-
Fluorescently labeled this compound nanosuspension (e.g., using a fluorescent dye like Coumarin-6)
-
Cells grown on coverslips or in imaging-compatible plates
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on coverslips or in an appropriate imaging dish and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled this compound nanosuspension for various time points (e.g., 1, 4, 24 hours).
-
Washing: Wash the cells with PBS to remove any non-internalized nanoparticles.
-
Fixation and Staining (Optional): Cells can be fixed with paraformaldehyde and the nuclei can be counterstained with DAPI.
-
Imaging: Visualize the cellular uptake of the fluorescent nanosuspension using a fluorescence microscope.[7][12]
-
Quantification (Optional): The fluorescence intensity within the cells can be quantified using image analysis software.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. ulab360.com [ulab360.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and evaluation of PIK75 nanosuspension, a phosphatidylinositol-3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. researchgate.net [researchgate.net]
- 13. ijsdr.org [ijsdr.org]
- 14. researchgate.net [researchgate.net]
- 15. 細胞計數與健康分析 [sigmaaldrich.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SK-OV-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 18. MTT Cell Viability Assay [bio-protocol.org]
- 19. openi.nlm.nih.gov [openi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of PI3K Pathway Inhibitors: Pik-75 vs. LY294002
In the landscape of cell signaling research and oncology drug development, the Phosphoinositide 3-kinase (PI3K) pathway stands as a pivotal target. Its dysregulation is a hallmark of numerous cancers, making PI3K inhibitors invaluable tools for both basic research and clinical investigation. This guide provides a detailed, data-driven comparison of two prominent PI3K inhibitors: Pik-75 and LY294002, offering insights into their potency, selectivity, and cellular effects.
Mechanism of Action and Target Specificity
This compound and LY294002 are both inhibitors of the PI3K family of lipid kinases. However, they exhibit distinct profiles in terms of their specificity and potency. LY294002 is a first-generation, broad-spectrum PI3K inhibitor, while this compound demonstrates a more targeted inhibition profile, particularly towards the p110α isoform of PI3K.
LY294002 acts as a competitive inhibitor at the ATP-binding site of PI3K, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] Its broad-spectrum nature means it inhibits multiple Class I PI3K isoforms (α, β, δ) with micromolar potency.[1][2][3][4] However, its utility as a specific PI3K inhibitor is limited by its numerous off-target effects, which include the inhibition of other kinases like casein kinase 2 (CK2), mTOR, and DNA-dependent protein kinase (DNA-PK), as well as non-kinase targets such as BET bromodomain proteins.[2][3][4][5] This lack of selectivity has led to it being categorized as a non-selective research tool.[6]
This compound , in contrast, is a more potent and selective inhibitor of the p110α isoform of PI3K, with an IC50 value in the low nanomolar range. This selectivity makes it a more precise tool for investigating the specific roles of the p110α isoform in cellular processes.[7] Beyond its primary target, this compound has also been shown to potently inhibit DNA-PK.[8] Some studies also suggest it can inhibit other kinases, such as CDK9, which contributes to its cellular effects.[9][10]
Potency and Selectivity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of enzyme inhibitors. The following table summarizes the reported IC50 values for this compound and LY294002 against various PI3K isoforms and other key off-targets.
| Target | This compound IC50 | LY294002 IC50 |
| PI3K Isoforms | ||
| p110α | 5.8 nM | 0.5 µM (500 nM)[1][2][3] |
| p110β | 1.3 µM (1300 nM) | 0.97 µM (970 nM)[1][2][3] |
| p110γ | 76 nM | Not widely reported |
| p110δ | 510 nM | 0.57 µM (570 nM)[1][2][3] |
| Off-Targets | ||
| DNA-PK | 2 nM | 1.4 µM (1400 nM)[2][3] |
| mTOR | - | Inhibits[4][5] |
| CK2 | - | 98 nM[2][3][4] |
| CDK9 | Inhibits[9][10] | - |
Note: IC50 values can vary depending on the experimental conditions and assay format. The data presented here are compiled from multiple sources for comparative purposes.
Cellular Effects: Proliferation, Apoptosis, and Cell Cycle
Both this compound and LY294002 have been shown to impact cell fate by inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest.
LY294002 has been demonstrated to inhibit the proliferation of various cancer cell lines.[11] This anti-proliferative effect is often accompanied by the induction of apoptosis, or programmed cell death, and an arrest of the cell cycle, typically at the G1 phase.[11][12][13][14] The induction of apoptosis by LY294002 is linked to the activation of caspases, key enzymes in the apoptotic cascade.[11][15]
This compound also exhibits potent anti-proliferative and pro-apoptotic effects.[9] Notably, some studies suggest that the apoptotic induction by this compound is distinct from that of other PI3K inhibitors and may be linked to its off-target effects, particularly the inhibition of transcriptional kinases like CDK9, leading to the downregulation of anti-apoptotic proteins such as Mcl-1.[9][10] The apoptotic effect of this compound has been shown to be dependent on the mitochondrial pathway.[16][17]
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key assays are provided below.
In Vitro PI3K Kinase Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of a purified PI3K isoform.
Principle: The assay quantifies the production of PIP3 from PIP2 by the PI3K enzyme. The amount of PIP3 produced is inversely proportional to the inhibitory activity of the compound being tested.
Materials:
-
Purified recombinant PI3K isoforms (p110α, β, γ, δ)
-
This compound and LY294002
-
PIP2 substrate
-
Kinase reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[18]
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Detection reagents (e.g., for radiometric, fluorescence, or luminescence-based assays)[5]
-
96- or 384-well plates
Protocol:
-
Prepare serial dilutions of this compound and LY294002 in the kinase reaction buffer.
-
Add the purified PI3K enzyme to the wells of the plate.
-
Add the inhibitor dilutions to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature or 37°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of PIP3 produced using a suitable method. For example, a common method involves the use of a PIP3-binding protein coupled to a detection system.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of PI3K Pathway Inhibition
This technique is used to assess the phosphorylation status of key downstream effectors of the PI3K pathway in whole cells, providing a measure of the inhibitor's cellular efficacy.
Principle: Cells are treated with the inhibitor, and the levels of phosphorylated and total proteins in the PI3K/Akt/mTOR pathway are detected using specific antibodies. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.
Materials:
-
Cell line of interest
-
This compound and LY294002
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-S6 ribosomal protein, total S6, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or LY294002 for a specified duration (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells on ice using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing the Comparison
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound and LY294002.
Caption: A typical experimental workflow for evaluating PI3K inhibitors.
Caption: A logical comparison of the key features of this compound and LY294002.
Conclusion
The choice between this compound and LY294002 as a PI3K pathway inhibitor is highly dependent on the specific research question. LY294002, with its broad-spectrum activity, can be useful for initial studies to determine the general involvement of the PI3K pathway. However, its significant off-target effects necessitate cautious interpretation of the results. For researchers aiming to dissect the specific roles of the p110α isoform of PI3K, the high potency and selectivity of this compound make it a superior tool. It is crucial for investigators to be aware of the off-target profiles of both inhibitors and to employ orthogonal approaches, such as the use of multiple inhibitors or genetic knockdown, to validate their findings. This guide provides a foundational dataset and experimental framework to assist in the informed selection and application of these important research compounds.
References
- 1. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 2. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Encapsulation and Delivery of the Kinase Inhibitor this compound by Organic Core High-Density Lipoprotein-Like Nanoparticles Targeting Scavenger Receptor Class B Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tamoxifen and the PI3K Inhibitor: LY294002 Synergistically Induce Apoptosis and Cell Cycle Arrest in Breast Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LY294002 and sorafenib as inhibitors of intracellular survival pathways in the elimination of human glioma cells by programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
Validating Pik-75 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Pik-75, a potent inhibitor of phosphoinositide 3-kinase (PI3K). Understanding on-target and off-target effects is crucial for accurate interpretation of experimental results and for the development of selective therapeutics. This document outlines key experimental approaches, presents comparative data for this compound and alternative inhibitors, and provides detailed protocols for the discussed methodologies.
Introduction to this compound and its Targets
This compound is a well-characterized small molecule inhibitor primarily targeting the p110α isoform of PI3K with an IC50 of 5.8 nM.[1][2] It exhibits over 200-fold selectivity for p110α over p110β.[2] However, it is important to note that this compound is not entirely specific and potently inhibits other kinases, notably DNA-dependent protein kinase (DNA-PK) with an IC50 of 2 nM and Cyclin-dependent kinase 9 (CDK9).[1][3][4] This multi-target profile necessitates rigorous validation of its engagement with the intended PI3K target in cellular contexts to dissect its biological effects accurately.
Comparative Analysis of Target Engagement Methods
Several distinct methodologies can be employed to validate the interaction of this compound with its cellular targets. These can be broadly categorized into direct and indirect methods.
Direct Methods: These techniques directly measure the physical interaction between the inhibitor and the target protein within the cell.
-
Cellular Thermal Shift Assay (CETSA): This powerful method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.[5] Ligand-bound proteins are typically more resistant to heat-induced denaturation.
Indirect Methods: These approaches infer target engagement by measuring the downstream consequences of target inhibition.
-
Western Blotting: This widely used technique measures the phosphorylation status of downstream effectors in a signaling pathway. For PI3K, this typically involves assessing the phosphorylation of Akt at Serine 473 (p-Akt Ser473) and Threonine 308 (p-Akt Thr308).[6][7]
-
Reverse Phase Protein Array (RPPA): A high-throughput antibody-based method that allows for the simultaneous measurement of multiple proteins and their modifications, providing a broader view of the signaling network.[3][4]
-
Phenotypic Assays: These assays measure the ultimate biological outcome of target inhibition, such as changes in cell proliferation, apoptosis, or motility.
The choice of method depends on the specific research question, available resources, and the desired level of evidence for target engagement.
Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound against its primary and secondary targets, and compare its cellular effects with other common PI3K inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference(s) |
| p110α | 5.8 | [1][2] |
| DNA-PK | 2 | [1][2] |
| p110γ | 76 | [1][2] |
| p110δ | 510 | [1][2] |
| p110β | 1300 | [1][2] |
| mTORC1 | ~1000 | [2] |
| ATM | 2300 | [2] |
| hsVPS34 | 2600 | [2] |
Table 2: Comparison of Cellular IC50 Values for PI3K Pathway Inhibition
| Compound | Target(s) | Cell Line | Readout | IC50 (nM) | Reference(s) |
| This compound | p110α, DNA-PK | CHO-IR | p-Akt (Ser473/Thr308) | 78 | [6] |
| This compound | p110α, DNA-PK | Pancreatic Cancer Cells | Proliferation | Submicromolar | [8] |
| LY294002 | Pan-PI3K | Various | p-Akt | ~10,000 | [9] |
| Wortmannin | Pan-PI3K | Various | p-Akt | ~5-10 | [10] |
| Alpelisib (BYL719) | p110α-specific | Breast Cancer Cells | Proliferation | Varies | [11] |
| Buparlisib (BKM120) | Pan-PI3K | Various | p-Akt | Varies | [11][12] |
| Taselisib (GDC-0032) | p110α, p110δ | Various | Proliferation | Varies | [11] |
Experimental Protocols
Western Blotting for p-Akt Inhibition
This protocol describes how to assess PI3K pathway inhibition by measuring the phosphorylation of its downstream effector, Akt.
Materials:
-
Cell culture reagents
-
This compound or other PI3K inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus (for transferring proteins to a PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-p-Akt Thr308, anti-total Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-Akt signal to total Akt and a loading control (e.g., GAPDH).
Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for performing a CETSA experiment to directly measure this compound binding to its target in cells.
Materials:
-
Cell culture reagents
-
This compound
-
PBS
-
Lysis buffer (without detergents for some downstream applications)
-
PCR tubes or plate
-
Thermal cycler
-
Centrifuge
Procedure:
-
Treat cultured cells with this compound or a vehicle control.
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction for the presence of the target protein (e.g., p110α) using Western blotting or other detection methods like mass spectrometry (MS-CETSA) or proximity extension assay (CETSA-PEA).[13]
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway is inhibited by this compound.
Experimental Workflow for Target Engagement Validation
Caption: Workflow for validating this compound target engagement in cells.
Conclusion
Validating the cellular target engagement of this compound is a critical step in understanding its biological activity. Due to its polypharmacology, particularly its potent inhibition of both PI3Kα and DNA-PK, relying on a single method is insufficient. A multi-pronged approach combining direct methods like CETSA with indirect methods such as Western blotting for downstream pathway modulation is recommended for robust validation. This comparative guide provides the necessary framework and protocols for researchers to design and execute experiments that will rigorously assess the on-target and off-target effects of this compound in a cellular context.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Which Is the Most Appropriate PI3K Inhibitor for Breast Cancer Patients with or without PIK3CA Status Mutant? A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PIK-75 and Wortmannin: Efficacy and Specificity in PI3K Inhibition
For researchers in oncology, immunology, and cell biology, the selective inhibition of phosphoinositide 3-kinases (PI3Ks) is a critical tool for dissecting cellular signaling and developing novel therapeutics. Among the arsenal of PI3K inhibitors, PIK-75 and Wortmannin are two widely utilized compounds, each with distinct profiles of efficacy and specificity. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Efficacy and Isoform Selectivity
The potency and selectivity of a PI3K inhibitor are paramount considerations. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Wortmannin against the four Class I PI3K isoforms.
| Inhibitor | PI3Kα (p110α) IC50 (nM) | PI3Kβ (p110β) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) |
| This compound | 5.8[1][2] | 1300[1] | 76[1] | 510[1] |
| Wortmannin | ~3-5[3][4] | ~3-5[3][4] | ~3-5[3][4] | ~3-5[3][4] |
This compound demonstrates notable selectivity for the p110α isoform, with an IC50 of 5.8 nM.[1][2] Its potency against p110β is significantly lower (1300 nM), while it shows moderate activity against p110γ (76 nM) and p110δ (510 nM).[1] This profile makes this compound a valuable tool for studies focused on the specific roles of the p110α subunit.
In contrast, Wortmannin is a pan-PI3K inhibitor, exhibiting potent, low nanomolar inhibition across all Class I PI3K isoforms.[3][4] It is a covalent and irreversible inhibitor, which can be a crucial factor in experimental design.[4] Its broad activity makes it suitable for studies requiring general PI3K pathway blockade.
Specificity and Off-Target Effects
Beyond the intended PI3K targets, the specificity of an inhibitor is defined by its activity against other kinases. Off-target effects can lead to confounding results and potential toxicity in therapeutic applications.
| Inhibitor | Known Off-Targets | IC50 (nM) |
| This compound | DNA-dependent protein kinase (DNA-PK) | 2[1] |
| Cyclin-dependent kinase 9 (CDK9) | Not specified | |
| Wortmannin | DNA-dependent protein kinase (DNA-PK) | 16[3] |
| Ataxia-telangiectasia mutated (ATM) | 150[3] | |
| Mammalian target of rapamycin (mTOR) | High concentrations[4][5] | |
| Myosin light-chain kinase (MLCK) | High concentrations[4] | |
| Mitogen-activated protein kinase (MAPK) | High concentrations[4] | |
| Polo-like kinase 1 (PLK1) | 24[6] | |
| Polo-like kinase 3 (PLK3) | 49[6] |
This compound is also a potent inhibitor of DNA-dependent protein kinase (DNA-PK), with an IC50 of 2 nM.[1] Furthermore, it has been identified as a dual inhibitor of PI3K and cyclin-dependent kinase 9 (CDK9).
Wortmannin , in addition to its pan-PI3K activity, inhibits other members of the PI3K-like kinase (PIKK) family, including DNA-PK (IC50 = 16 nM) and ATM (IC50 = 150 nM).[3] At higher concentrations, it can also inhibit mTOR, myosin light-chain kinase (MLCK), and mitogen-activated protein kinase (MAPK).[4][5] Notably, Wortmannin is also a potent inhibitor of polo-like kinases 1 and 3 (PLK1 and PLK3) with IC50 values of 24 nM and 49 nM, respectively.[6] Its short half-life of approximately 10 minutes in cell culture is another important consideration.[4]
Signaling Pathway Context
Both this compound and Wortmannin target PI3K, a central node in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[7]
Experimental Protocols
In Vitro Kinase Selectivity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines a common method for determining the IC50 values of inhibitors against various kinases.
1. Reagents and Materials:
-
Recombinant Kinase (e.g., PI3K isoforms)
-
Kinase Substrate (e.g., PIP2 for PI3K)
-
ATP
-
Test Inhibitors (this compound, Wortmannin)
-
HTRF Detection Reagents (e.g., Europium-labeled antibody, fluorescent tracer)
-
Assay Buffer
-
384-well microplates
2. Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the specific recombinant kinase, and the kinase substrate.
-
Inhibitor Addition: Add the diluted inhibitors to the respective wells. Include control wells with DMSO only (no inhibitor) and wells without enzyme (background).
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the HTRF detection reagents. These typically include a Europium-labeled antibody that recognizes the product of the kinase reaction and a fluorescent tracer that competes for antibody binding.
-
Signal Measurement: After another incubation period, read the plate on an HTRF-compatible microplate reader, measuring the fluorescence at two different wavelengths.
-
Data Analysis: Calculate the ratio of the two fluorescence signals and plot the inhibitor concentration versus the percentage of inhibition. Determine the IC50 value using a suitable curve-fitting model.
Conclusion
The choice between this compound and Wortmannin hinges on the specific experimental question. This compound is the preferred inhibitor for investigating the roles of the p110α isoform of PI3K, offering a more targeted approach. However, researchers must remain cognizant of its potent off-target activity against DNA-PK and CDK9.
Wortmannin, as a pan-PI3K inhibitor, is a powerful tool for inducing a broad blockade of the PI3K pathway. Its well-documented off-target effects, particularly on other PIKK family members and polo-like kinases, necessitate careful interpretation of experimental results. Its irreversible nature and short half-life are additional factors to consider in experimental design.
By understanding the distinct efficacy and specificity profiles of these two inhibitors, researchers can make informed decisions to advance their understanding of PI3K signaling in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Wortmannin - Wikipedia [en.wikipedia.org]
- 5. stemcell.com [stemcell.com]
- 6. caymanchem.com [caymanchem.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Comparative Efficacy of Pik-75 Across Diverse Cancer Cell Lines: A Review of IC50 Values
For researchers, scientists, and professionals in drug development, understanding the potency of investigational compounds across various cancer types is paramount. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of Pik-75, a potent phosphoinositide 3-kinase (PI3K) inhibitor, across a spectrum of cancer cell lines. The data, summarized in a clear tabular format, is supported by detailed experimental methodologies to aid in the replication and extension of these findings.
This compound is a dual inhibitor that primarily targets the p110α subunit of PI3K, a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1] Emerging evidence also points to its inhibitory activity against cyclin-dependent kinase 9 (CDK9) and DNA-dependent protein kinase (DNA-PK), suggesting a multi-faceted anti-cancer mechanism.[2] This guide synthesizes available data on its cytotoxic effects, offering a valuable resource for evaluating its therapeutic potential.
IC50 Values of this compound in Various Cancer Cell Lines
The inhibitory potency of this compound has been evaluated in a range of cancer cell lines, demonstrating significant efficacy, particularly in hematological malignancies and solid tumors. The IC50 values, representing the concentration of this compound required to inhibit 50% of cell viability, are presented below.
| Cancer Type | Cell Line | IC50 (nM) | Notes |
| Mantle Cell Lymphoma | Maver-1 | 2.9 | Venetoclax-sensitive |
| Granta-519 | 5.8 | Venetoclax-sensitive | |
| Mino | 1.5 - 10.9 | Venetoclax-sensitive and -resistant paired lines | |
| Rec-1 | 1.5 - 10.9 | Venetoclax-sensitive and -resistant paired lines | |
| JeKo-1 | 1.5 - 17.2 | Venetoclax-resistant | |
| JeKo R | 1.5 - 17.2 | Venetoclax-resistant | |
| Z138 | 1.5 - 17.2 | Venetoclax-resistant | |
| SP-49 | 1.5 - 17.2 | Venetoclax-resistant | |
| Glioblastoma | U-87 MG | 90 | |
| U-373 MG | 90 | ||
| Leukemia | MV4-11 | 3 | Acute Myeloid Leukemia |
| Ovarian Cancer | NZOV9 | 66 | |
| NZB5 | 69 | ||
| Metastatic Cutaneous Squamous Cell Carcinoma | UW-CSCC1/2 | 62.5 | Concentration used in combination studies |
Experimental Protocols
The determination of IC50 values is crucial for assessing the potency of a drug. The most common method cited in the studies for this compound is the cell viability assay, often employing colorimetric methods like the MTT or SRB assay.
General Cell Viability Assay (MTT Assay) Protocol
This protocol outlines a standard procedure for determining the IC50 value of a compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: A serial dilution of this compound is prepared in culture medium. The existing medium is removed from the wells and replaced with the medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its cytotoxic effects.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 value is then calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental process, the following diagrams are provided.
Caption: PI3K/AKT Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. A chemical screen in diverse breast cancer cell lines reveals genetic enhancers and suppressors of sensitivity to PI3K isotype-selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Selectivity Profile of PIK-75
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of PIK-75, a potent phosphoinositide 3-kinase (PI3K) inhibitor, with other relevant inhibitors. The information is supported by experimental data to aid in the selection of appropriate tool compounds for research and to understand the compound's broader biological effects.
Introduction to this compound
This compound is a well-characterized inhibitor primarily targeting the p110α isoform of phosphoinositide 3-kinase (PI3K).[1][2] It has been widely used as a tool compound in cancer research to probe the PI3K signaling pathway. However, subsequent studies have revealed that this compound is not entirely specific for PI3Kα and exhibits potent inhibitory activity against other kinases, including DNA-dependent protein kinase (DNA-PK) and Cyclin-Dependent Kinase 9 (CDK9).[1][3][4] This polypharmacology is a critical consideration when interpreting experimental results, as its biological effects may not be solely attributable to PI3Kα inhibition. Despite having poor drug-like properties that have precluded its clinical development, this compound remains a valuable research tool due to its unique dual-inhibitory actions.[5]
Kinase Selectivity Profile of this compound
This compound demonstrates high potency against PI3Kα, with significantly lower activity against other Class I PI3K isoforms. Its most notable off-target effect is the potent inhibition of DNA-PK.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Notes |
| PI3Kα (p110α) | 5.8[1][2] | Primary target. |
| PI3Kβ (p110β) | 1300[1] | Over 200-fold less potent compared to PI3Kα. |
| PI3Kγ (p110γ) | 76[1] | Approximately 13-fold less potent compared to PI3Kα. |
| PI3Kδ (p110δ) | 510[1] | Approximately 88-fold less potent compared to PI3Kα. |
| DNA-PK | 2[1] | Potent off-target inhibition. |
| CDK9 | Not specified (IC50) | Identified as a functional target, leading to MCL-1 suppression.[3][6] |
Comparison with Alternative PI3K Inhibitors
The selectivity of this compound can be better understood when compared to other commonly used PI3K pathway inhibitors with varying isoform specificity.
Table 2: Comparative PI3K Isoform Selectivity of Various Inhibitors (IC50 in nM)
| Inhibitor | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kγ (p110γ) | PI3Kδ (p110δ) | Selectivity Class |
| This compound | 5.8 | 1300 | 76 | 510 | α-selective [1][2] |
| Alpelisib (BYL719) | 5 | 1156 | 250 | 290 | α-specific[7] |
| Taselisib (GDC-0032) | 1.1 | 29 | 0.27 | 1.2 | Pan-PI3K (δ-sparing) |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 48 | Pan-PI3K |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 6.4 | 0.7 | Pan-PI3K (α/δ dominant) |
| Idelalisib (CAL-101) | 8600 | 5600 | 4000 | 2.5 | δ-specific |
| LY294002 | 1400 | - | - | - | Pan-PI3K (Non-specific)[5] |
| Wortmannin | 5 | 200 | - | - | Pan-PI3K (Non-specific, Irreversible) |
Note: IC50 values can vary between different assay conditions and sources. The values presented are for comparative purposes.
Signaling Pathway Analysis
This compound exerts its primary effects by inhibiting the PI3K/AKT pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT and PDK1, which in turn regulate numerous cellular processes.
Caption: The PI3K/AKT signaling pathway inhibited by this compound.
A key aspect of this compound's activity profile is its dual inhibition of PI3K and CDK9. This dual action leads to the suppression of the anti-apoptotic protein MCL-1, which is transcriptionally regulated by CDK9. This mechanism is particularly relevant for overcoming resistance to other therapies, such as the BCL-2 inhibitor venetoclax, in certain cancers like mantle cell lymphoma.[3][6]
Caption: Dual inhibitory mechanism of this compound on PI3K and CDK9 pathways.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial and is typically performed using in vitro kinase assays. A variety of formats exist, with the radiometric assay being the historical gold standard.
General Protocol for Radiometric Kinase Assay (e.g., [γ-32P]ATP Filter Binding Assay)
This protocol is a generalized example for determining the IC50 value of an inhibitor against a specific kinase.
-
Preparation of Reagents :
-
Kinase Buffer : Typically contains HEPES pH 7.5, MgCl₂, and other components like BSA and DTT to ensure enzyme stability and activity.
-
Substrate : A specific peptide or protein substrate for the kinase of interest.
-
ATP Mix : A solution of cold ATP mixed with a radioactive tracer, [γ-32P]ATP or [γ-33P]ATP. The final ATP concentration is often set near the Km of the kinase for ATP.
-
Inhibitor Dilutions : A serial dilution of the test compound (e.g., this compound) is prepared in DMSO and then diluted in the assay buffer.
-
Stop Solution : A solution to terminate the reaction, often containing phosphoric acid or EDTA.
-
-
Assay Procedure :
-
The kinase, substrate, and inhibitor are pre-incubated in a microplate well for a defined period (e.g., 10-15 minutes) at room temperature.
-
The kinase reaction is initiated by adding the ATP mix.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 30°C).
-
The reaction is terminated by adding the stop solution.
-
-
Detection :
-
An aliquot of the reaction mixture is spotted onto a filter membrane (e.g., phosphocellulose paper) that binds the phosphorylated substrate.
-
The filters are washed multiple times with an appropriate buffer (e.g., phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
The radioactivity retained on the filters, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
-
Data Analysis :
-
The data is plotted as percent inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a sigmoidal dose-response curve.
-
Caption: A typical workflow for a radiometric kinase inhibition assay.
Conclusion
This compound is a potent inhibitor of PI3Kα and DNA-PK. While it serves as an excellent tool for studying the consequences of dual PI3Kα/DNA-PK inhibition, its polypharmacology necessitates caution. Researchers using this compound should perform appropriate control experiments to dissect the effects of inhibiting its various targets. When high specificity for PI3Kα is required, newer compounds like Alpelisib (BYL719) may be more suitable alternatives. The unique ability of this compound to also inhibit CDK9 provides a rationale for its use in specific contexts, such as overcoming MCL-1-mediated drug resistance. Understanding the complete kinase selectivity profile is therefore essential for the rigorous design and interpretation of experiments involving this and other kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
A Comparative Guide: Pik-75 versus PI-103 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent phosphoinositide 3-kinase (PI3K) pathway inhibitors, Pik-75 and PI-103, with a focus on their performance in breast cancer cell lines. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows, this document aims to inform research and development decisions in oncology.
Introduction: Targeting the PI3K Pathway in Breast Cancer
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers, including breast cancer, makes it a prime target for therapeutic intervention. This compound and PI-103 are two small molecule inhibitors that target this pathway, albeit with different mechanisms and selectivity profiles, leading to varied efficacy across different breast cancer subtypes.
Mechanism of Action and Selectivity
This compound is a potent inhibitor of the p110α isoform of PI3K. However, studies have revealed that its effects on cancer cell viability are not solely dependent on PI3K inhibition, suggesting the presence of off-target effects. Notably, this compound has been shown to induce apoptosis in a manner distinct from other PI3K inhibitors, potentially through the inhibition of other kinases like cyclin-dependent kinases (CDKs).[1] This multi-targeted action may contribute to its potent inhibition of cell growth in certain cell lines.
PI-103 is characterized as a dual inhibitor, targeting both PI3K isoforms and the mammalian target of rapamycin (mTOR), a key downstream effector in the PI3K pathway. Its ability to concurrently block two crucial nodes in this signaling cascade is thought to provide a more comprehensive pathway inhibition. PI-103 exhibits potent activity against p110α and also inhibits mTORC1 and mTORC2 complexes.[2]
Comparative Performance in Breast Cancer Cell Lines
The differential effects of this compound and PI-103 are often linked to the genetic background of the breast cancer cell lines, particularly the status of key genes like PTEN and PIK3CA.
Inhibition of PI3K Signaling
Western blot analyses consistently demonstrate that both this compound and PI-103 effectively inhibit the phosphorylation of key downstream targets in the PI3K pathway, such as AKT and S6 ribosomal protein. In many breast cancer cell lines, both compounds show equipotent inhibition of p110α-driven signaling.[3] However, in cell lines with PTEN mutations, such as MDA-MB-468 and BT549, PI-103, which also inhibits p110β, is more potent at inhibiting AKT and S6 phosphorylation than the more p110α-selective this compound.[3]
Effects on Cell Viability
| Inhibitor | Breast Cancer Cell Line | IC50 (Cell Viability) | Source |
| PI-103 | MCF7 | ~1 µM | [2] |
| PI-103 | MDA-MB-231 | ~1 µM | [2] |
| This compound | Hs578t | Strong Inhibition | [3] |
Note: This table is a compilation of data from different sources and direct comparison should be made with caution.
Interestingly, in the Hs578t cell line, this compound strongly inhibited cell number, while PI-103 and other PI3K inhibitors had minimal effect.[3] This suggests that the potent effect of this compound in this cell line may be attributable to its off-target activities rather than PI3K inhibition alone.[3]
Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce apoptosis in a manner that is distinct from other PI3K inhibitors.[1] In contrast, PI-103 and other PI3K inhibitors often lead to cell cycle arrest with less pronounced induction of apoptosis.[4] For instance, a 24-hour incubation with PI-103 has been observed to cause an enrichment of cells in the G1 phase of the cell cycle.[5] The pro-apoptotic effects of this compound may be linked to its off-target inhibition of CDKs.[1]
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Cell Seeding: Plate breast cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or PI-103 (e.g., 0.01 to 10 µM) for a specified duration (e.g., 48 or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 values using appropriate software.
Western Blot Analysis
This protocol outlines the key steps for assessing the phosphorylation status of proteins in the PI3K/AKT/mTOR pathway.
-
Cell Lysis: Treat breast cancer cells with this compound or PI-103 at various concentrations for a defined period. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total proteins (e.g., p-AKT (Ser473), AKT, p-S6 (Ser235/236), S6, and a loading control like β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Key Pathways and Workflows
To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: PI3K/AKT/mTOR Signaling Pathway with this compound and PI-103 inhibition points.
Caption: A typical experimental workflow for Western Blot analysis.
Conclusion
Both this compound and PI-103 are valuable tools for investigating the PI3K pathway in breast cancer research. PI-103 offers a more targeted approach through its dual inhibition of PI3K and mTOR, which can be particularly effective in cells with certain genetic backgrounds, such as PTEN mutations. This compound, while a potent p110α inhibitor, exhibits a broader activity profile that may involve off-target effects, leading to strong anti-proliferative and pro-apoptotic responses in specific contexts. The choice between these inhibitors should be guided by the specific research question and the molecular characteristics of the breast cancer cell lines being investigated. Further head-to-head studies with comprehensive quantitative data on cell viability across a wider panel of breast cancer cell lines would be beneficial for a more definitive comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A chemical screen in diverse breast cancer cell lines reveals genetic enhancers and suppressors of sensitivity to PI3K isotype-selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of PIK-75: A Comparative Guide to its Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides an objective comparison of PIK-75's inhibitory activity against its primary target, phosphoinositide 3-kinase alpha (PI3Kα), and its cross-reactivity with a panel of other kinases. The information presented herein, supported by experimental data and detailed methodologies, aims to facilitate informed decisions in research and development involving this compound.
This compound is a potent inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/Akt signaling pathway that is frequently dysregulated in cancer.[1] However, the therapeutic efficacy and potential off-target effects of any kinase inhibitor are intrinsically linked to its selectivity profile across the human kinome. This guide delves into the cross-reactivity of this compound, presenting quantitative data on its activity against various kinases and outlining the experimental protocols used to generate these findings.
Comparative Analysis of this compound Kinase Inhibition
The inhibitory activity of this compound has been assessed against a range of kinases, revealing a nuanced selectivity profile. While it potently inhibits its primary target, PI3Kα, it also demonstrates significant activity against other PI3K isoforms and a number of other protein kinases.
PI3K Isoform Selectivity
This compound exhibits preferential inhibition of the p110α isoform of Class I PI3Ks. The half-maximal inhibitory concentrations (IC50) for the four Class I isoforms are summarized in the table below.
| Kinase | IC50 (nM) |
| p110α | 5.8[1][2][3][4] |
| p110β | 1300[1][2][4] |
| p110γ | 76[2][4] |
| p110δ | 510[2] |
Data compiled from multiple sources.
Cross-Reactivity Against Other Kinases
Screening of this compound against a broader panel of kinases has identified several other targets, most notably DNA-dependent protein kinase (DNA-PK) and certain cyclin-dependent kinases (CDKs). A study utilizing the SelectScreen® kinase profiling service (Invitrogen) identified 21 kinases that were inhibited by more than 95% at a concentration of 1 µM this compound. The IC50 values for some of these key off-target kinases are presented below.
| Kinase | IC50 (nM) |
| DNA-PK | 2[2] |
| mTORC1 | ~1000[2] |
| ATM | 2300[2] |
| ATR | 21000[2] |
| hsVPS34 | 2600[2] |
| PI3KC2β | ~1000[2] |
| PI4KIIIβ | ~50000[2] |
| CDK1 | Data not available |
| CDK2 | Data not available |
It is important to note that IC50 values can vary depending on the assay conditions, such as ATP concentration.
Signaling Pathways Affected by this compound
The primary inhibitory action of this compound on PI3Kα disrupts the PI3K/Akt signaling cascade, a critical pathway for cell growth, proliferation, and survival. Its cross-reactivity with other kinases, such as CDKs, suggests that it can also impact cell cycle regulation.
References
Unveiling the Genetic Landscape of PIK-75 Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of targeted cancer therapies is often dictated by the complex interplay of genetic factors within tumor cells. PIK-75, a dual inhibitor of phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinase 9 (CDK9), has shown promise in overcoming drug resistance in various cancer models. However, a comprehensive understanding of the genetic determinants that enhance or suppress sensitivity to this compound is crucial for its clinical advancement. This guide provides a comparative analysis of known genetic enhancers and suppressors of sensitivity to this compound and its target classes, supported by experimental data and detailed methodologies.
Genetic Modulators of PI3K/CDK9 Inhibition
While direct genome-wide screens for this compound are not yet prevalent in publicly available literature, studies on inhibitors targeting its primary pathways—PI3K and CDK9—offer valuable insights into potential genetic modulators of its efficacy.
Suppressors of Sensitivity (Resistance)
Activation of alternative survival pathways or mutations in the drug target can lead to decreased sensitivity to PI3K/CDK9 inhibition.
| Gene/Pathway | Type of Alteration | Cancer Type(s) | Effect on Sensitivity | Supporting Experimental Data |
| NOTCH1 Pathway | Activation | Breast Cancer | Resistance to PI3K inhibitors | Overexpression of the intracellular domain of NOTCH1 (ICN1) in MCF10A cells conferred resistance to the dual PI3K/mTOR inhibitor BEZ-235. This resistance was mediated by the downstream induction of c-MYC.[1][2] |
| c-MYC | Amplification/Overexpression | Breast Cancer | Resistance to PI3K/mTOR inhibitors | Cell lines with c-MYC gene amplification showed significant resistance to PI3K/mTOR inhibitors.[1] |
| Mediator Complex (e.g., MED12) | Gene Expression | Diffuse Large B-cell Lymphoma (DLBCL) | Resistance to CDK9 inhibitors | A CRISPR library screen suggested that SE-associated genes in the Mediator complex confer resistance to the CDK9 inhibitor AZD4573. sgRNA-mediated knockout of MED12 sensitized cells to CDK9i.[3][4] |
| AKT1 | Gene Expression | Diffuse Large B-cell Lymphoma (DLBCL) | Resistance to CDK9 inhibitors | A CRISPR library screen suggested that AKT1 confers resistance to the CDK9 inhibitor AZD4573.[3][4] |
| CDK9 | Point Mutation (L156F) | Acute Myeloid Leukemia (AML) | Resistance to CDK9 inhibitors | An AML cell line with acquired resistance to a highly selective CDK9 inhibitor, BAY1251152, was found to have a T to A mutation in the kinase domain of CDK9, resulting in a Leucine to Phenylalanine substitution at amino acid 156 (L156F). This mutation impairs inhibitor binding.[5][6][7] |
Enhancers of Sensitivity (Sensitizers)
Loss of function of certain genes or the presence of specific activating mutations in the target pathway can heighten cellular dependency on the pathways inhibited by this compound, thereby increasing sensitivity.
| Gene/Pathway | Type of Alteration | Cancer Type(s) | Effect on Sensitivity | Supporting Experimental Data |
| PIK3CA | Activating Mutations | Various | Increased sensitivity to PI3K inhibitors | Cell lines with activating mutations in PIK3CA were found to be more sensitive to the PI3K inhibitor GDC-0941.[8][9] Multiple PIK3CA mutations may confer increased sensitivity.[10] |
| OGT (O-GlcNAc Transferase) | Gene Silencing | Various | Increased sensitivity to PI3K inhibitors | siRNA-mediated silencing of OGT validated its role in modulating sensitivity to GDC-0941 in numerous cell lines.[8][9] |
| DDN (Dendrin) | Gene Silencing | Various | Increased sensitivity to PI3K inhibitors | siRNA-mediated silencing of DDN validated its role in modulating sensitivity to GDC-0941 in numerous cell lines.[8][9] |
| PTEN | Loss of Function | Various | Increased sensitivity to PI3K inhibitors | Although not universally predictive, loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, can increase dependence on this pathway and thus sensitivity to its inhibition.[11] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms underlying this compound sensitivity, the following diagrams illustrate the core signaling pathway and a general workflow for identifying genetic modifiers.
Caption: this compound dual-inhibits PI3K and CDK9, leading to apoptosis.
Caption: A typical workflow for a CRISPR/shRNA screen.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a common method for assessing cell viability following drug treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.[12]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the no-cell control. Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blotting
This technique is used to detect specific proteins in a cell lysate.
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-AKT, total-AKT, MCL-1, PARP, Caspase-3) overnight at 4°C with gentle agitation.[13][14]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[14]
CRISPR/shRNA Library Screening
This high-throughput method is used to identify genes that modulate drug sensitivity on a genome-wide scale.
-
Library Preparation: Package a pooled lentiviral CRISPR or shRNA library into viral particles.
-
Cell Transduction: Transduce the target cancer cell line with the lentiviral library at a low multiplicity of infection (MOI) to ensure that most cells receive a single viral particle.[15][16]
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).[15]
-
Drug Treatment: Split the cell population into two groups: one treated with a sub-lethal dose of this compound and a control group treated with the vehicle (DMSO).
-
Cell Culture and Harvesting: Culture the cells for a sufficient period to allow for the enrichment or depletion of cells with specific genetic perturbations. Harvest genomic DNA from both populations at the end of the experiment.
-
Sequencing: Amplify the sgRNA or shRNA sequences from the genomic DNA by PCR and perform next-generation sequencing to determine the relative abundance of each guide in the treated versus control populations.[17]
-
Data Analysis: Use bioinformatics tools to identify sgRNAs or shRNAs that are significantly enriched (indicating genes that confer resistance when knocked out) or depleted (indicating genes that enhance sensitivity when knocked out).[18]
Concluding Remarks
The identification of genetic enhancers and suppressors of this compound sensitivity is paramount for the development of personalized therapeutic strategies. While direct genetic screens for this compound are still emerging, the wealth of data from studies on PI3K and CDK9 inhibitors provides a strong foundation for predicting patient response and designing rational combination therapies. The experimental protocols and workflows outlined in this guide offer a practical framework for researchers to further investigate the genetic determinants of sensitivity to this and other targeted therapies. As our understanding of the complex genetic landscape of cancer deepens, so too will our ability to leverage this knowledge for more effective and precise treatments.
References
- 1. A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcsciences.com [lcsciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Modulators of Sensitivity and Resistance to Inhibition of PI3K Identified in a Pharmacogenomic Screen of the NCI-60 Human Tumor Cell Line Collection | PLOS One [journals.plos.org]
- 9. Modulators of sensitivity and resistance to inhibition of PI3K identified in a pharmacogenomic screen of the NCI-60 human tumor cell line collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2020041684A1 - Biomarkers for determining responsiveness of a cancer to pi3k inhibitors - Google Patents [patents.google.com]
- 11. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peakproteins.com [peakproteins.com]
- 15. A genome-wide CRISPR/Cas9 screen identifies DNA-PK as a sensitiser to 177Lutetium-DOTA-octreotate radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genome-wide CRISPR screens identify novel regulators of wild-type and mutant p53 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Array-based genome-wide RNAi screening to identify shRNAs that enhance p53-related apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Pik-75 and Other PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phosphoinositide 3-kinase (PI3K) inhibitor Pik-75 with other notable PI3K pathway inhibitors. The following sections detail their mechanisms of action, in vitro potency against various cancer cell lines, and in vivo efficacy in preclinical models. All experimental data is supported by detailed methodologies to aid in the replication and further investigation of these compounds.
Mechanism of Action and Target Specificity
This compound is a potent inhibitor of the p110α isoform of PI3K with an IC50 of 5.8 nM, exhibiting over 200-fold selectivity against the p110β isoform.[1] It also demonstrates significant inhibitory activity against DNA-dependent protein kinase (DNA-PK) with an IC50 of 2 nM.[1] In some cellular contexts, this compound has been shown to function as a dual inhibitor of PI3K and cyclin-dependent kinase 9 (CDK9), leading to the suppression of anti-apoptotic proteins like Mcl-1.[2] This dual inhibitory action contributes to its pro-apoptotic effects in various cancer models.
The primary mechanism of action for this compound involves the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, this compound prevents the phosphorylation of AKT, a key downstream effector, leading to cell cycle arrest and apoptosis.[3]
In Vitro Efficacy: A Comparative Analysis
The in vitro potency of this compound and a selection of alternative PI3K inhibitors has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | This compound IC50 (nM) | GSK1059615 IC50 (nM) | PIK-90 IC50 (nM) | PI-103 IC50 (nM) | LY294002 IC50 (µM) |
| Mino | Mantle Cell Lymphoma | 1.5 - 10.9 | 3.4 - 6.6 | - | - | - |
| Rec-1 | Mantle Cell Lymphoma | 1.5 - 10.9 | 3.4 - 6.6 | - | - | - |
| Maver-1 | Mantle Cell Lymphoma | 2.9 | - | - | - | - |
| Granta-519 | Mantle Cell Lymphoma | 5.8 | - | - | - | - |
| JeKo-1 | Mantle Cell Lymphoma | >100 (venetoclax-resistant) | Potent | - | - | - |
| U87 MG | Glioblastoma | - | - | Effective | Cytostatic | - |
| SF188 | Glioblastoma | - | - | Effective | - | - |
| LN229 | Glioblastoma | - | - | Effective | - | - |
| SKBr3 | Breast Cancer | Potent | - | - | Potent | - |
| MDA-MB-231 | Breast Cancer | Resistant | - | - | Potent | - |
| MDA-MB-468 | Breast Cancer | - | - | - | More potent than this compound | Effective |
| BT549 | Breast Cancer | - | - | - | More potent than this compound | - |
| Hs578t | Breast Cancer | Strong Inhibition | - | - | - | - |
| A549 | Lung Cancer | - | - | - | - | Effective |
| SK-OV-3 | Ovarian Cancer | - | - | - | - | Effective |
In Vivo Efficacy: Preclinical Models
The anti-tumor activity of this compound and its counterparts has been assessed in various xenograft models. A summary of the key in vivo findings is presented below.
| Inhibitor | Animal Model | Cancer Type | Dosing | Key Outcomes |
| This compound | Mantle Cell Lymphoma Xenograft (Rec1-Re cells) | Mantle Cell Lymphoma | 10 mg/kg, i.p., daily | Significantly reduced tumor burden compared to vehicle and venetoclax.[4] |
| GSK1059615 | Breast Cancer Xenograft (BT474 or HCC1954 cells) | Breast Cancer | 25 mg/kg | Effectively inhibited tumor growth. |
| PIK-90 | Not specified | Not specified | Not specified | Blocks insulin-stimulated phosphorylation of Akt in vivo. |
| PI-103 | Glioma Xenograft | Glioblastoma | i.p. | Cytostatic to glioma xenografts, decreasing average tumor size.[5] |
| LY294002 | Ovarian Carcinoma Xenograft (OVCAR-3 cells) | Ovarian Cancer | 100 mg/kg | Reduced mean tumor burden by ~65% and prevented ascites formation. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: PI3K/AKT Signaling Pathway and Points of Inhibition by this compound.
Caption: Experimental Workflow for Annexin V Apoptosis Assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound or other inhibitors for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of inhibitors for the indicated times.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6][8]
Western Blotting for PI3K Pathway Analysis
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and other relevant downstream targets overnight at 4°C.[9][10]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) system.[11]
In Vivo Xenograft Studies
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) for tumor cell implantation.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.[12]
-
Tumor Growth and Treatment: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound or other inhibitors via the appropriate route (e.g., intraperitoneal injection or oral gavage) at the specified dose and schedule.[2]
-
Efficacy Evaluation: Measure tumor volume and body weight periodically. At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use.[13][14][15]
This guide provides a foundational comparison of this compound and other PI3K inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to tailor these protocols to their specific experimental needs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A chemical screen in diverse breast cancer cell lines reveals genetic enhancers and suppressors of sensitivity to PI3K isotype-selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. kumc.edu [kumc.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
A Comparative Guide: Pik-75 Versus Idelalisib in B-cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two phosphoinositide 3-kinase (PI3K) inhibitors, Pik-75 and idelalisib, in the context of B-cell malignancies. While both molecules target the PI3K signaling pathway, a critical mediator of cell growth, proliferation, and survival in various cancers, they exhibit distinct isoform selectivity and have been evaluated in different developmental stages. Idelalisib is an approved therapeutic for specific B-cell cancers, whereas this compound remains an investigational agent with compelling preclinical data. This document summarizes their mechanisms of action, presents available efficacy and safety data, details relevant experimental protocols, and visualizes their interaction with the PI3K signaling pathway.
Mechanism of Action
Idelalisib is a potent and selective inhibitor of the delta (δ) isoform of PI3K (PI3Kδ).[1][2] The expression of PI3Kδ is primarily restricted to hematopoietic cells, making it an attractive therapeutic target in B-cell malignancies.[1] By inhibiting PI3Kδ, idelalisib blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.[2] This inhibition ultimately leads to apoptosis of the cancerous cells.
This compound , in contrast, is a more versatile inhibitor, demonstrating potent inhibition of the alpha (α) isoform of PI3K (PI3Kα) and, to a lesser extent, the delta (δ) isoform.[3] Notably, this compound also exhibits inhibitory activity against other important cellular targets, including DNA-dependent protein kinase (DNA-PK) and cyclin-dependent kinase 9 (CDK9).[4][5] This multi-targeted approach may offer a broader anti-cancer activity and the potential to overcome resistance mechanisms observed with more selective inhibitors.[4][5]
Performance Data
The available data for this compound is preclinical, primarily from in vitro and in vivo studies in mantle cell lymphoma (MCL), while idelalisib has extensive clinical trial data in various B-cell malignancies, including follicular lymphoma (FL) and chronic lymphocytic leukemia (CLL).
Preclinical Efficacy of this compound in Mantle Cell Lymphoma
A key study demonstrated this compound's ability to overcome resistance to the BCL-2 inhibitor venetoclax in MCL cell lines.[4][5]
| Cell Line | IC50 (nM) at 72h | Resistance Profile |
| Mino | 1.5 | Venetoclax-sensitive |
| Mino-Re | 10.9 | Venetoclax-resistant |
| Rec-1 | Not Reported | Venetoclax-sensitive |
| Rec1-Re | Not Reported | Venetoclax-resistant |
Table 1: In vitro efficacy of this compound in venetoclax-sensitive and -resistant mantle cell lymphoma cell lines.[4]
Furthermore, in primary MCL patient samples, this compound showed high potency in both venetoclax-sensitive and -resistant cases.[4]
| Patient Samples (n=21) | IC50 Range (nM) at 24h |
| Venetoclax-sensitive (n=10) | 6.3 - 425.2 |
| Venetoclax-resistant (n=11) | 6.3 - 425.2 |
Table 2: Ex vivo efficacy of this compound in primary mantle cell lymphoma patient samples.[4]
Clinical Efficacy of Idelalisib
Idelalisib has undergone extensive clinical evaluation, leading to its approval for the treatment of relapsed FL and CLL.
Follicular Lymphoma (Relapsed)
In a Phase 2 study of patients with relapsed indolent non-Hodgkin lymphoma refractory to both rituximab and an alkylating agent, the following results were observed in the follicular lymphoma subgroup (n=72):[6]
| Efficacy Endpoint | Result |
| Overall Response Rate (ORR) | 55.6% |
| Complete Response (CR) | 13.9% |
| Partial Response (PR) | 41.7% |
| Median Progression-Free Survival (PFS) | 11.0 months |
Table 3: Efficacy of idelalisib monotherapy in patients with relapsed follicular lymphoma.[6]
Chronic Lymphocytic Leukemia (Relapsed)
A Phase 3 trial evaluated idelalisib in combination with rituximab versus placebo plus rituximab in patients with relapsed CLL. The study was stopped early due to significant efficacy in the idelalisib arm.[7]
| Efficacy Endpoint | Idelalisib + Rituximab | Placebo + Rituximab | Hazard Ratio (HR) |
| Median Progression-Free Survival (PFS) | 19.4 months | 7.3 months | 0.25 |
| Overall Response Rate (ORR) | Not Reported | Not Reported |
Table 4: Efficacy of idelalisib in combination with rituximab in patients with relapsed chronic lymphocytic leukemia.[7]
Safety and Tolerability
This compound: As a preclinical compound, the safety profile of this compound in humans has not been established.
Idelalisib: The use of idelalisib is associated with a number of common adverse events.
| Adverse Event (Any Grade) | Frequency |
| Diarrhea or Colitis | Common |
| Rash | Common |
| Pyrexia (Fever) | Common |
| Nausea | Common |
| Fatigue | Common |
| Cough | Common |
| Elevated Liver Enzymes (ALT/AST) | Common |
Table 5: Common adverse events associated with idelalisib treatment.[6][8][9]
Serious adverse events include severe diarrhea or colitis, hepatotoxicity, pneumonitis, and infections.[8]
Experimental Protocols
Cell Viability Assay (for this compound)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in MCL cell lines.
Methodology:
-
MCL cell lines (Mino, Mino-Re, Rec-1, Rec1-Re) were seeded in 96-well plates.
-
Cells were treated with a range of eight different concentrations of this compound.
-
Cell viability was assessed after 72 hours of incubation.
-
A standard cell viability reagent (e.g., CellTiter-Glo®) was used to measure ATP levels, which correlate with the number of viable cells.
-
IC50 values were calculated from the dose-response curves.[4]
Western Blot for PI3K Pathway Inhibition
Objective: To assess the effect of this compound and idelalisib on the phosphorylation of key proteins in the PI3K/AKT signaling pathway.
Methodology:
-
B-cell malignancy cell lines are treated with either this compound or idelalisib at various concentrations and for specific durations.
-
Whole-cell lysates are prepared using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[10]
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated forms of AKT (e.g., p-AKT Ser473) and total AKT.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the phosphorylated protein band is normalized to the total protein band to determine the extent of pathway inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound and idelalisib.
Caption: General experimental workflow for in vitro evaluation of PI3K inhibitors.
References
- 1. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of idelalisib in patients with relapsed, rituximab- and alkylating agent-refractory follicular lymphoma: a subgroup analysis of a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Impact of idelalisib on health-related quality of life in patients with relapsed chronic lymphocytic leukemia in a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 2 study of idelalisib plus rituximab in treatment-naïve older patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
Unraveling the Apoptotic Machinery: A Comparative Guide to the PIK-75 Pathway
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the PIK-75-induced apoptosis pathway against alternative compounds. Supported by experimental data, this document details the unique dual-inhibitory mechanism of this compound and provides comprehensive protocols for its validation.
This compound, initially identified as a potent phosphoinositide 3-kinase (PI3K) p110α inhibitor, has emerged as a unique apoptosis-inducing agent due to its distinct mechanism of action that diverges from classical PI3K inhibitors. Its ability to potently trigger programmed cell death in various cancer models stems from its dual activity, targeting both the PI3K/AKT survival pathway and the transcriptional machinery that governs the expression of key anti-apoptotic proteins.
Unlike many of its counterparts that primarily induce cell cycle arrest, this compound's efficacy lies in its additional inhibition of cyclin-dependent kinases (CDKs), particularly CDK7 and CDK9.[1][2] This dual blockade leads to a rapid downregulation of the short-lived anti-apoptotic protein Mcl-1, a critical survival factor in many cancers.[2][3] The depletion of Mcl-1, coupled with the inhibition of pro-survival signaling from the PI3K/AKT axis, culminates in the activation of the intrinsic, mitochondrial-dependent apoptosis pathway.[4][5]
Comparative Analysis of Apoptosis Induction
The pro-apoptotic potency of this compound becomes evident when compared with other kinase inhibitors. While traditional PI3K inhibitors like LY294002 and PI-103 effectively block AKT phosphorylation, they fail to recapitulate the potent cell killing observed with this compound, which robustly induces apoptosis even at nanomolar concentrations.[6][7] This distinction highlights that the inhibition of PI3K signaling alone is often insufficient to trigger apoptosis, and the concurrent suppression of Mcl-1 transcription is a key driver of this compound's lethality.
| Compound Class | Compound Name | Mechanism of Action | Cell Line | Concentration | Apoptotic Effect (% of Apoptotic Cells or Relative Viability) | Reference |
| Dual PI3K/CDK Inhibitor | This compound | Inhibits PI3Kα and CDK7/9, leading to Mcl-1 downregulation. | MV4;11 (AML) | ~100 nM | ~20% Cell Survival | [7] |
| This compound | Inhibits PI3Kα and CDK7/9, leading to Mcl-1 downregulation. | Mino (MCL) | 5 nM | Robust induction of cleaved PARP and Caspase-3 | [8] | |
| Pan-PI3K Inhibitor | LY294002 | Inhibits Class I PI3Ks. | LN229 (Glioma) | 10 µM | No appreciable apoptosis; primarily G1 arrest. | [6] |
| LY294002 | Inhibits Class I PI3Ks. | KB-V1 (MDR) | 10 µM | 30.39% Apoptosis | [9] | |
| Dual PI3K/mTOR Inhibitor | PI-103 | Inhibits PI3K and mTOR. | LN229 (Glioma) | 0.5 µM | No appreciable apoptosis; primarily G1 arrest. | [6] |
| BCL-2 Inhibitor | Venetoclax | Selectively inhibits the anti-apoptotic protein BCL-2. | Rec1-Re (MCL) | 100 nM | Limited apoptosis in resistant cells. | |
| This compound (in resistant cells) | This compound | Overcomes Venetoclax resistance by inhibiting PI3K/AKT and Mcl-1. | Rec1-Re (MCL) | 50 nM | Significantly more potent than Venetoclax in inducing apoptosis. |
Visualizing the Molecular Pathways
To fully appreciate the mechanism of this compound and the workflow for its validation, the following diagrams have been generated.
Caption: this compound dual-inhibition signaling pathway.
Caption: Experimental workflow for validating apoptosis.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, the following detailed protocols for key apoptosis assays are provided.
Western Blotting for Cleaved Caspase-3, Mcl-1, and p-AKT
This protocol allows for the semi-quantitative detection of key proteins in the this compound signaling pathway.
-
Cell Lysis:
-
After treatment with this compound or alternative compounds for the desired time, harvest cells by centrifugation.
-
Wash cell pellets once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10-15% SDS-polyacrylamide gel.[10]
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3 (Asp175), anti-Mcl-1, anti-phospho-AKT (Ser473), and a loading control like anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Visualize protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system. Cleaved Caspase-3 will appear as a 17/19 kDa fragment.[11]
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Flow Cytometry
This method quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Induce apoptosis by treating 1-5 x 10^5 cells with the desired compounds.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Centrifuge the cell suspension at 500 x g for 5 minutes and discard the supernatant.[12]
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[5]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the samples by flow cytometry within one hour.
-
Cells are categorized as follows:
-
Viable: Annexin V-negative and PI-negative.
-
Early Apoptotic: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.
-
-
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7)
This luminescent assay quantifies caspase-3 and -7 activity, which are key executioner caspases in the apoptotic cascade.
-
Assay Preparation:
-
Plate cells in a white-walled 96-well plate and treat with compounds to induce apoptosis. Include wells for no-cell blanks and untreated cell controls.
-
Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, according to the manufacturer's instructions.[14]
-
Allow the reagent and the cell plate to equilibrate to room temperature before use.[15]
-
-
Procedure (Add-Mix-Measure):
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each 100 µL sample in the 96-well plate.[15]
-
Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.[14] The luminescent signal is directly proportional to the amount of caspase activity.[16]
-
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LY294002, an inhibitor of phosphatidylinositol-3-kinase, causes preferential induction of apoptosis in human multidrug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 11. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 14. ulab360.com [ulab360.com]
- 15. promega.com [promega.com]
- 16. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]
Comparative Analysis of Pik-75 and Novel PI3K Inhibitors: A Guide for Researchers
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in various cancers has established it as a major target for therapeutic intervention.[4][5][6] Over the years, the development of PI3K inhibitors has evolved from early, less selective compounds to highly specific novel agents. This guide provides a comparative analysis of Pik-75, an early p110α-preferential inhibitor, and a selection of novel PI3K inhibitors that have reached clinical significance.
This compound is a potent inhibitor of the p110α isoform of PI3K, with an IC50 of 5.8 nM.[7][8] However, it exhibits significantly less potency against other Class I isoforms, with IC50 values of 1.3 µM for p110β, 76 nM for p110γ, and 510 nM for p110δ.[7] Notably, this compound also potently inhibits DNA-dependent protein kinase (DNA-PK) with an IC50 of 2 nM, an off-target effect that complicates its use as a specific PI3K pathway probe.[7]
In contrast, novel PI3K inhibitors have been developed with improved isoform selectivity, leading to better therapeutic windows and more targeted clinical applications.[9] These can be broadly categorized into pan-PI3K inhibitors, which target all four Class I isoforms, and isoform-selective inhibitors.[9][10] Agents like Alpelisib (a PI3Kα inhibitor) are particularly effective in solid tumors with PIK3CA mutations, while inhibitors targeting the δ and γ isoforms, such as Idelalisib and Duvelisib, have found success in hematological malignancies.[6][9]
Data Presentation: Biochemical Potency and Selectivity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound against a selection of novel PI3K inhibitors, illustrating the evolution in potency and selectivity.
| Inhibitor | Type | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Other Key Targets (IC50) |
| This compound | p110α-preferential | 5.8[7][8] | 1300[7] | 76[7] | 510[7] | DNA-PK (2 nM)[7][8] |
| Alpelisib (BYL719) | p110α-selective | 5[8] | >100-fold selective | >100-fold selective | >100-fold selective | Minimal effect on other isoforms[8] |
| Idelalisib | p110δ-selective | 860 | 4000 | 2100 | 2.5 | Highly selective for p110δ |
| Duvelisib (IPI-145) | p110δ/γ inhibitor | 464 | 2110 | 50[8] | 1[8] | - |
| Copanlisib | Pan-PI3K | 0.5[8] | 3.7[8] | 6.4[8] | 0.7[8] | Primarily inhibits α and δ isoforms[11] |
| Pictilisib (GDC-0941) | Pan-PI3K | 3[8] | 33 | 75 | 3[8] | Modest selectivity against p110β[8] |
Note: IC50 values can vary between different assay platforms and conditions. The data presented is a representative compilation from published sources.
Visualizations: Pathways and Workflows
Visual diagrams are essential for understanding the complex relationships in signaling pathways and experimental designs.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.
Caption: A typical experimental workflow for the evaluation of novel PI3K inhibitors.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the comparative evaluation of kinase inhibitors.
1. In Vitro PI3K Kinase Assay (Time-Resolved FRET)
This protocol outlines a common non-radioactive method for determining the biochemical potency (IC50) of inhibitors.
-
Objective: To measure the amount of ADP produced by PI3K enzymatic activity, which is inversely proportional to the inhibitor's potency.
-
Principle: The Adapta™ Universal Kinase Assay is a TR-FRET-based immunoassay that measures ADP formation. A europium-labeled anti-ADP antibody binds to an Alexa Fluor® 647-labeled ADP tracer, resulting in a high FRET signal. ADP produced by the kinase reaction displaces the tracer, causing a decrease in the FRET signal.[12]
-
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ).
-
Adapta™ Eu-anti-ADP Antibody.
-
Alexa Fluor® 647-labeled ADP tracer.
-
PI(4,5)P2 substrate.
-
ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA).
-
Test inhibitors (e.g., this compound) serially diluted in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute into the kinase reaction buffer.
-
In a 384-well plate, add the PI3K enzyme and the diluted inhibitor. Incubate for 15-30 minutes at room temperature.
-
Prepare the lipid substrate by sonicating PI(4,5)P2 in the reaction buffer.
-
Initiate the kinase reaction by adding the ATP and PI(4,5)P2 substrate mixture to the wells.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding a solution containing EDTA, the Eu-anti-ADP antibody, and the ADP tracer.
-
Incubate for 30 minutes to allow the detection reagents to equilibrate.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio and plot the results against inhibitor concentration. Determine IC50 values using a non-linear regression curve fit (log(inhibitor) vs. response).
-
2. Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Objective: To determine the effect of PI3K inhibitors on the growth of cancer cell lines.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, T47D for PIK3CA-mutant breast cancer).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Test inhibitors.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PI3K inhibitor for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control cells and plot against inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
-
3. Western Blotting for Phospho-Akt
This technique is used to assess the inhibitor's ability to block signaling downstream of PI3K.
-
Objective: To measure the level of phosphorylated (activated) Akt at Serine 473 (p-Akt Ser473) in cells treated with a PI3K inhibitor.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to p-Akt and total Akt.
-
Materials:
-
Cancer cell line.
-
Serum-free medium and complete medium.
-
Test inhibitors.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (Rabbit anti-p-Akt Ser473, Rabbit anti-Total Akt).
-
Secondary antibody (HRP-conjugated anti-rabbit IgG).
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere. Serum-starve the cells overnight to reduce basal pathway activation.
-
Pre-treat cells with various concentrations of the PI3K inhibitor for 1-2 hours.
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) or 10% FBS for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for p-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt to confirm equal protein loading.
-
Quantify band intensity to determine the reduction in p-Akt levels relative to total Akt.
-
References
- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. assets.fishersci.com [assets.fishersci.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Pik-75
This guide provides immediate and essential safety, handling, and disposal information for Pik-75, a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Compound Identification and Properties
| Property | Value | Source |
| IUPAC Name | 2-Methyl-5-nitrobenzenesulfonic acid 2-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylene]-1-methylhydrazide | [1] |
| Synonym | This compound | [2] |
| CAS Number | 372196-67-3 | [2][3] |
| Molecular Formula | C₁₆H₁₄BrN₅O₄S | [2] |
| Molecular Weight | 452.3 g/mol | [2] |
| Solubility | Soluble in DMSO to 5 mM |
Biological Activity and Potency
This compound is a high-potency compound requiring careful handling. It selectively inhibits the p110α PI3K isoform and also demonstrates potent inhibition of DNA-PK.[4][5] Its primary mechanism of action involves blocking the PI3K/Akt/mTOR signaling pathway.[2]
| Target | IC₅₀ Value | Source |
| p110α | 5.8 nM | [2][4] |
| DNA-PK | 2 nM | [4][5] |
| p110γ | 76 nM | [2][5] |
| p110δ | 510 nM | [5] |
| p110β | 1.3 µM | [2][5] |
Personal Protective Equipment (PPE) and Handling Protocol
While the Safety Data Sheet (SDS) for this compound (hydrochloride) states it is harmful if swallowed and provides basic precautions, its high potency necessitates more stringent handling procedures similar to those for other hazardous drugs (HDs) or antineoplastic agents.[1][6][7]
Engineering Controls
-
Primary Control: All handling of this compound powder, including weighing and initial solubilization, must be performed in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of aerosolized particles.
-
Secondary Control: Work should be conducted on a disposable, absorbent bench liner to contain any potential spills.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid or liquid form.[7][8][9]
| PPE Type | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | Prevents skin contact. Double-gloving provides an extra layer of protection against potential contamination. |
| Lab Coat/Gown | Disposable, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. Gowns should be shown to resist permeability by hazardous drugs.[7] |
| Eye Protection | Chemical splash goggles and a face shield. | Protects eyes and face from splashes of liquid solutions or contact with airborne powder.[10] |
| Respiratory | An N95 respirator should be worn when handling the powder outside of a certified containment device. | Minimizes the risk of inhaling fine particles. |
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the designated work area in the fume hood by laying down a disposable bench liner.
-
Weighing: Weigh the solid this compound powder within the fume hood. Use dedicated spatulas and weigh boats.
-
Solubilization: The compound is typically dissolved in dimethyl sulfoxide (DMSO).[4] Add the solvent slowly to the powder to avoid splashing. Ensure the container is tightly capped before vortexing or mixing.
-
Aliquoting and Storage: Prepare aliquots in clearly labeled, sealed vials. This compound solutions in DMSO should be stored at -20°C.[4]
-
Post-Handling: After use, wipe down all surfaces in the fume hood with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then gown, then face shield/goggles) to prevent cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.[1]
Disposal Plan
All materials contaminated with this compound are considered hazardous chemical waste and must be disposed of accordingly. Do not dispose of this compound down the drain. [11]
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, bench liners, pipette tips, vials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[12][13]
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a sealed, leak-proof, and properly labeled hazardous waste container.[13]
-
Waste Pickup: The sealed hazardous waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management vendor for incineration.[14][15]
Mandatory Visualizations
The following diagrams illustrate the key procedural and biological information relevant to this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. symansis.com [symansis.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pogo.ca [pogo.ca]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. epa.gov [epa.gov]
- 12. Laboratory waste | Staff Portal [staff.ki.se]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 15. ashp.org [ashp.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
